molecular formula C6H7N3O B1278126 3-Aminoisonicotinamide CAS No. 64188-97-2

3-Aminoisonicotinamide

Cat. No.: B1278126
CAS No.: 64188-97-2
M. Wt: 137.14 g/mol
InChI Key: MRZUGOPPUMNHGA-UHFFFAOYSA-N
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Description

3-Aminoisonicotinamide (CAS 64188-97-2) is a biochemical research reagent with the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol. This amino-substituted isonicotinamide derivative is offered for life science research and is not for diagnostic or therapeutic use. This compound is of significant interest in pharmacological research due to its role as an inhibitor of the Nrf2-ARE antioxidant pathway. Studies on ethionamide and its analogs, which share a structural similarity to isonicotinamide, have shown that compounds like 2-aminoisonicotinamide can suppress Nrf2-ARE activity. This mechanism does not involve altering Nrf2 mRNA or protein levels but may be mediated by activating Sirtuin 1 (SIRT1), a known nicotinamide antagonist. Inhibiting this cytoprotective pathway can enhance the sensitivity of cells to oxidative stress and the cytotoxic effects of certain chemicals, providing a valuable tool for investigating combination therapies . Furthermore, isonicotinamide derivatives are explored in other research areas, including as ligands in crystal engineering and materials science for constructing coordination polymers and supramolecular assemblies . Researchers can use this compound to study these and other novel applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,7H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZUGOPPUMNHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444246
Record name 3-Aminoisonicotinamide
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64188-97-2
Record name 3-Aminoisonicotinamide
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Record name 3-Aminoisonicotinamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Aminoisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 3-Aminoisonicotinamide, a key intermediate in pharmaceutical research and development. The document details established synthesis protocols, purification techniques, and analytical characterization of the target compound.

Introduction

This compound, also known as 3-aminopyridine-4-carboxamide, is a valuable building block in the synthesis of various biologically active molecules. Its structural isomer, nicotinamide (a form of vitamin B3), plays a crucial role in various biological processes. The precise positioning of the amino and carboxamide groups on the pyridine ring in this compound makes it a unique scaffold for the development of novel therapeutic agents. Accurate and efficient synthesis and purification of this compound are therefore of significant interest to the scientific community.

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are presented: synthesis from 3-aminoisonicotinic acid and the Hofmann rearrangement of isonicotinamide.

Synthesis from 3-Aminoisonicotinic Acid

This method involves the amidation of 3-aminoisonicotinic acid. A general procedure is outlined below.

Experimental Protocol:

A mixture of 3-aminoisonicotinic acid (71.7 mmol), ammonium hydrochloride (93.2 mmol), 2-(3H-[1][2][3]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylenediuronium hexafluorophosphate(V) (93.2 mmol), and N-ethyl-N-isopropylpropan-2-amine (215.02 mmol) is prepared in dimethylformamide (DMF, 100 mL).[1] The reaction mixture is stirred at 40°C for 72 hours under a nitrogen atmosphere.[1] Following the completion of the reaction, the solvent is removed by evaporation to yield the crude product.[1]

Purification:

The crude product is purified by flash silica gel column chromatography.[1] A gradient elution with a dichloromethane solution containing 5% methanol is employed.[1] The fractions containing the purified product are collected and evaporated to dryness.[1]

Quantitative Data:

ParameterValueReference
Starting Material3-Aminoisonicotinic acid (9.90 g, 71.7 mmol)[1]
Yield8.57 g (87%)[1]
AppearanceYellow gel[1]

Synthesis Workflow: Amidation of 3-Aminoisonicotinic Acid

amidation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product A 3-Aminoisonicotinic Acid F Stir at 40°C, 72h Under Nitrogen A->F B Ammonium Hydrochloride B->F C HATTU C->F D DIPEA D->F E DMF (solvent) E->F G Solvent Evaporation F->G H Silica Gel Chromatography (DCM/MeOH gradient) G->H I This compound H->I

A schematic overview of the synthesis of this compound from 3-aminoisonicotinic acid.
Hofmann Rearrangement of Isonicotinamide

General Reaction Scheme:

The reaction involves treating the primary amide (isonicotinamide) with bromine and a strong base, such as sodium hydroxide, to form an N-bromoamide intermediate.[4] Further deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed to this compound.[4]

Proposed Experimental Protocol (Adapted from the synthesis of 3-aminopyridine):

In a beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, a solution of sodium hydroxide in water would be prepared. Bromine would then be added with stirring. Once the temperature of the solution reaches 0°C, finely powdered isonicotinamide would be added all at once with vigorous stirring. After a period of stirring, the ice-salt bath would be replaced with a water bath at an elevated temperature (e.g., 70-75°C) for a specified time to complete the rearrangement.

Proposed Purification (Adapted from the synthesis of 3-aminopyridine):

Following the reaction, the solution would be cooled to room temperature and saturated with sodium chloride. The product would then be extracted with a suitable organic solvent, such as ether, using a continuous extractor. The organic extract would be dried over a drying agent like sodium hydroxide pellets, filtered, and the solvent removed by distillation. The crude product could then be purified by recrystallization from a suitable solvent system, potentially a mixture of benzene and ligroin, with the use of decolorizing carbon (Norit) and a reducing agent like sodium hydrosulfite to remove colored impurities.

Hofmann Rearrangement Workflow

hofmann_rearrangement cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product A Isonicotinamide D N-Bromoisonicotinamide A->D Br2, NaOH B Bromine (Br2) C Sodium Hydroxide (NaOH) E Isocyanate Intermediate D->E Rearrangement F This compound E->F Hydrolysis

The key steps in the Hofmann rearrangement of isonicotinamide.

Purification Methods

The purity of this compound is crucial for its application in drug development. The primary methods for purification are column chromatography and recrystallization.

Column Chromatography

As detailed in the synthesis from 3-aminoisonicotinic acid, flash silica gel column chromatography is an effective method for purifying this compound.[1] A mobile phase consisting of a gradient of methanol in dichloromethane allows for the separation of the desired product from reaction byproducts and unreacted starting materials.[1]

Recrystallization

Recrystallization is a common and effective technique for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. For the closely related 3-aminopyridine, a mixture of benzene and ligroin is used.[6] Similar solvent systems, or others such as ethanol/water or ethyl acetate/hexane, could be explored for the recrystallization of this compound. The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization of the pure compound.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed by various analytical techniques.

Physicochemical Properties:

PropertyValueReference
CAS Number64188-97-2[1]
Molecular FormulaC6H7N3O[1]
Molecular Weight137.14 g/mol [1]
AppearanceOff-white to light yellow solid[1]
Melting Point84-86 °C[1]
Boiling Point (Predicted)369.2 ± 22.0 °C[1]
Density (Predicted)1.323 ± 0.06 g/cm³[1]
pKa (Predicted)14.73 ± 0.50[1]

Spectroscopic Data:

While a complete set of spectra for this compound was not found in the provided search results, the following are expected characteristic spectroscopic features based on its structure and data from isomeric/related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino and amide groups. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the 3,4-disubstituted pyridine ring system.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the molecule. The chemical shifts of the carbonyl carbon and the carbons of the pyridine ring will be indicative of their electronic environment.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine and the amide group (typically in the range of 3100-3500 cm⁻¹). A strong absorption band for the C=O stretching of the amide group is expected around 1650-1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (137.14 g/mol ). Fragmentation patterns can provide further structural information. The mass spectrum of the related 3-aminoisonicotinic acid is available and can serve as a reference for fragmentation patterns of the pyridine ring.[7]

Conclusion

This technical guide has outlined the key synthetic and purification methodologies for this compound. The amidation of 3-aminoisonicotinic acid provides a direct and high-yielding route to the target compound. The Hofmann rearrangement of isonicotinamide presents a viable and well-established alternative. Proper purification using column chromatography or recrystallization is essential to obtain high-purity material suitable for research and development purposes. The provided analytical data and workflows serve as a valuable resource for scientists working with this important pharmaceutical intermediate. Further optimization of the proposed Hofmann rearrangement protocol and detailed spectroscopic analysis of the final product are recommended for a complete understanding of the chemistry of this compound.

References

Characterization of 3-Aminoisonicotinamide: A Technical Guide to NMR and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical techniques used to characterize 3-Aminoisonicotinamide, a key heterocyclic amide of interest in pharmaceutical research and development. Due to the limited availability of public domain data for this compound, this document presents a detailed framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). To illustrate the application of these methods, data and protocols for the closely related and extensively studied compound, nicotinamide, are provided as a representative example. This guide outlines the necessary experimental protocols, data interpretation, and visualization of workflows, serving as a robust resource for researchers engaged in the analysis of this compound and related compounds.

Introduction

This compound, a derivative of isonicotinamide, possesses a chemical structure that suggests potential applications in medicinal chemistry and drug design. Accurate and thorough characterization of this molecule is paramount for its development and use in any research or clinical setting. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are indispensable tools for confirming the identity, purity, and stability of such compounds.

NMR Spectroscopic Characterization

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are crucial for the complete structural assignment of this compound.

Expected ¹H and ¹³C NMR Spectral Data

The following tables present the expected chemical shifts for the protons and carbons in this compound, based on general principles of NMR spectroscopy and comparison with similar structures. These are predicted values and would need to be confirmed by experimental data. For illustrative purposes, the experimentally determined NMR data for nicotinamide is also provided.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-28.0 - 8.2Singlet
H-57.0 - 7.2Doublet
H-68.3 - 8.5Doublet
-NH₂5.0 - 6.0Broad Singlet
-CONH₂7.5 - 8.5Two Broad Singlets

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2145 - 150
C-3140 - 145
C-4120 - 125
C-5115 - 120
C-6150 - 155
C=O165 - 170

Table 3: Experimental NMR Data for Nicotinamide (in D₂O)

¹H NMR Chemical Shift (δ, ppm) Multiplicity ¹³C NMR Chemical Shift (δ, ppm)
H-28.89SingletC-2154.5
H-48.69DoubletC-3126.9
H-57.57TripletC-4139.2
H-68.21DoubletC-5131.9
-CONH₂7.8 (amide A), 8.3 (amide B)Broad SingletsC-6150.3
C=O173.4
Experimental Protocol for NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to the specific solvent and sample.

    • Set the appropriate acquisition parameters for ¹H NMR (e.g., spectral width, number of scans, relaxation delay).

    • Set the appropriate acquisition parameters for ¹³C NMR (e.g., spectral width, number of scans, relaxation delay, proton decoupling).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the respective protons and carbons in the this compound structure.

HPLC Analysis for Purity Determination

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities.

Expected HPLC Data

The retention time (tR) of this compound will depend on the specific HPLC method used (e.g., column, mobile phase, flow rate). A well-developed method should show a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks.

Table 4: Illustrative HPLC Method Parameters and Expected Retention Time for a Nicotinamide-related Compound

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL
Column Temperature 25 °C
Expected Retention Time (tR) 3 - 5 minutes
Purity Specification ≥ 98% (by peak area)
Experimental Protocol for HPLC Analysis

Objective: To determine the purity of a this compound sample by reverse-phase HPLC.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water, and adding formic acid to the specified concentration. Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a known amount of a this compound reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Instrument Setup:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the UV detector to the appropriate wavelength (determined by UV-Vis spectrophotometry, typically around the λmax of the compound).

  • Analysis:

    • Inject the standard solution to determine the retention time and response of this compound.

    • Inject the sample solution.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Workflow Visualizations

The following diagrams illustrate the logical flow of the characterization process.

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural & Purity Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR_Analysis NMR Analysis (¹H and ¹³C) Purification->NMR_Analysis Identity Confirmation HPLC_Analysis HPLC Purity Analysis Purification->HPLC_Analysis Purity Assessment Final_Report Comprehensive Characterization Report NMR_Analysis->Final_Report Structural Data HPLC_Analysis->Final_Report Purity Data

Caption: Overall workflow for the synthesis and characterization of this compound.

NMR_Workflow Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) Data_Acquisition Data Acquisition (¹H and ¹³C Spectra) Sample_Prep->Data_Acquisition Data_Processing Data Processing (FT, Phasing, Calibration) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Assignment & Interpretation) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation

Caption: Detailed workflow for NMR spectroscopic analysis.

HPLC_Workflow Mobile_Phase_Prep Mobile Phase & Sample Preparation System_Equilibration HPLC System Equilibration Mobile_Phase_Prep->System_Equilibration Data_Acquisition Chromatographic Run (Data Acquisition) System_Equilibration->Data_Acquisition Data_Analysis Data Analysis (Peak Integration) Data_Acquisition->Data_Analysis Purity_Determination Purity Determination Data_Analysis->Purity_Determination

Caption: Detailed workflow for HPLC purity analysis.

Conclusion

The characterization of this compound through NMR and HPLC is a critical step in its development for any scientific application. This guide provides the essential theoretical framework, detailed experimental protocols, and logical workflows necessary to perform a comprehensive analysis. While specific spectral data for this compound remains to be widely published, the methodologies outlined herein, supplemented with data from the analogous compound nicotinamide, offer a complete blueprint for researchers to successfully characterize this and other novel chemical entities. Adherence to these protocols will ensure the generation of high-quality, reliable data, facilitating the advancement of research and development in the pharmaceutical sciences.

Unraveling the Molecular Mechanisms of Nicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 3-Aminoiso-nicotinamide: Initial research indicates a significant lack of detailed scientific literature regarding the specific mechanism of action for 3-Aminoiso-nicotinamide. This compound is commercially available, confirming its existence as a distinct chemical entity. However, it is often conflated with the well-studied compound Nicotinamide (also known as niacinamide) and 3-Aminobenzamide due to structural similarities. This guide will focus on the extensively researched mechanisms of Nicotinamide, a vital precursor to the coenzyme NAD+ and a key regulator of cellular processes.

Core Mechanism of Action: A Dual Role in Cellular Metabolism and Signaling

Nicotinamide (NAM) is a water-soluble amide form of vitamin B3 that plays a central role in cellular energy metabolism and a multitude of signaling pathways.[1][2][3] Its primary functions can be broadly categorized into two key areas: its role as a precursor for nicotinamide adenine dinucleotide (NAD+) and its activity as an inhibitor of several key enzymes, including Poly (ADP-ribose) polymerases (PARPs) and sirtuins.[2][4]

Nicotinamide as a Precursor to NAD+

The most fundamental role of nicotinamide is its participation in the NAD+ salvage pathway.[2] This pathway is the primary mechanism by which mammalian cells replenish their NAD+ pools.[5] Nicotinamide is converted to nicotinamide mononucleotide (NMN) by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT).[2][6] NMN is subsequently adenylated to form NAD+.[2]

NAD+ is an essential coenzyme for numerous redox reactions central to cellular respiration and energy production, including glycolysis and the Krebs cycle.[7] Beyond its role in metabolism, NAD+ is also a critical substrate for several families of enzymes, including PARPs and sirtuins, which consume NAD+ to carry out their functions.[6]

NAD_Salvage_Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NAD NAD+ NMN->NAD NMNAT Enzymes NAD+-Consuming Enzymes (PARPs, Sirtuins, CD38) NAD->Enzymes Metabolism Redox Reactions (e.g., Glycolysis) NAD->Metabolism Enzymes->NAM Byproduct

Figure 1: The NAD+ Salvage Pathway.

Inhibition of Poly (ADP-ribose) Polymerases (PARPs)

At elevated concentrations, nicotinamide acts as an inhibitor of PARP enzymes, particularly PARP-1.[1][8] PARPs are a family of enzymes involved in DNA repair, genomic stability, and programmed cell death.[4][9] In response to DNA damage, PARP-1 is activated and utilizes NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process recruits DNA repair machinery to the site of damage.

However, overactivation of PARP-1, often occurring in response to extensive DNA damage, can lead to a significant depletion of cellular NAD+ and subsequently ATP, culminating in a form of cell death known as parthanatos.[10] Nicotinamide, by inhibiting PARP-1, can prevent this excessive NAD+ consumption, thereby preserving cellular energy stores and preventing cell death under certain conditions.[1] This inhibitory action is also being explored for its potential to sensitize cancer cells to DNA-damaging agents.[8]

PARP_Inhibition cluster_0 Normal PARP Function cluster_1 PARP Inhibition by Nicotinamide DNAdamage DNA Damage PARP1 PARP-1 DNAdamage->PARP1 Activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesizes NAD NAD+ NAD->PARP1 Substrate DNARepair DNA Repair PAR->DNARepair Recruits NAM Nicotinamide PARP1_inhibited PARP-1 NAM->PARP1_inhibited Inhibits NAD_depletion NAD+ Depletion & Cell Death PARP1_inhibited->NAD_depletion Prevents

References

An In-depth Technical Guide to the Biological Targets of 3-Aminoisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological targets of 3-Aminoisonicotinamide, a chemical probe and modulator of cellular metabolism. The primary focus is on its role as an inhibitor of a key enzyme in the NAD+ salvage pathway and the downstream consequences of this inhibition on cellular function and viability. This document details the mechanism of action, presents quantitative data for context, outlines relevant experimental protocols, and visualizes key pathways and workflows.

Primary Biological Target: Nicotinamide Phosphoribosyltransferase (NAMPT)

The principal biological target of this compound is Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide (NAM).[1] This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for a multitude of biological processes.[2]

As an analog of nicotinamide, this compound acts as a competitive inhibitor of NAMPT. By binding to the enzyme, it prevents the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[3] Tumor cells, with their high metabolic rate, are particularly reliant on the NAMPT salvage pathway for NAD+ regeneration, making this enzyme an attractive therapeutic target in oncology.[2] Inhibition of NAMPT leads to a time-dependent depletion of intracellular NAD+, which in turn causes a loss of ATP and ultimately triggers cell death.[2]

While specific high-potency IC50 values for this compound are not as widely reported as for other novel inhibitors, the following table provides context on the potency of well-characterized NAMPT inhibitors against the enzyme and in cellular assays. This demonstrates the therapeutic potential of targeting NAMPT.

CompoundTarget/AssayIC50 ValueReference
FK866NAMPT Enzyme~1 nM[4]
KPT-9274Glioma Cell Lines0.1 - 1.0 µM[5]
LSN3154567NAMPT Enzyme~3 nM[6]
MS0NAMPT Enzyme9.08 nM[6]
Compound 21 (MS0 derivative)NAMPT Enzyme0.93 nM[6]

Downstream and Secondary Cellular Effects

The inhibition of NAMPT and subsequent depletion of the cellular NAD+ pool have profound secondary effects on various NAD+-dependent cellular processes and enzymes. These are not direct targets of this compound but are affected due to substrate unavailability.

  • Poly(ADP-ribose) Polymerases (PARPs): PARPs are a family of enzymes critical for DNA repair and genomic stability.[7] They use NAD+ as a substrate to synthesize poly(ADP-ribose) chains on target proteins.[7] Depletion of NAD+ by NAMPT inhibition effectively starves PARP enzymes of their substrate, impairing their function. This can lead to an accumulation of DNA damage and sensitize cells to DNA-damaging agents, a concept known as synthetic lethality.[8]

  • Sirtuins: Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, stress response, and aging, by modifying histones and other proteins.[9][10] For instance, SIRT1 and the mitochondrial SIRT3 require NAD+ as a cofactor for their deacetylase activity.[11][12] Reduced NAD+ levels resulting from NAMPT inhibition lead to decreased sirtuin activity, impacting cellular energy homeostasis and mitochondrial function.[10]

  • Cellular Metabolism and Viability: NAD+ is a fundamental coenzyme for redox reactions central to energy metabolism, including glycolysis and oxidative phosphorylation.[13][14] The depletion of NAD+ disrupts these pathways, leading to a rapid decrease in ATP production.[2] This energy crisis, combined with increased oxidative stress and impaired DNA repair, ultimately culminates in apoptotic cell death.[5][15]

Visualizations: Pathways and Workflows

Caption: Inhibition of NAMPT by this compound blocks NAD+ synthesis, affecting downstream targets.

Caption: Logical flow from NAMPT inhibition to the ultimate consequence of reduced cell viability.

Caption: Workflow for a coupled-enzyme fluorescent assay to measure NAMPT inhibition.

Detailed Experimental Protocols

This protocol is adapted from commercially available coupled-enzyme fluorescent assay kits.[3][16] This assay quantifies NAMPT activity by measuring the production of NADH, which is fluorescent.

A. Materials:

  • Purified recombinant NAMPT enzyme

  • NAMPT Assay Buffer

  • Substrates: Nicotinamide, PRPP, ATP

  • Coupled Enzyme System: NMNAT, Alcohol Dehydrogenase (ADH)

  • 30% Ethanol

  • Test Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO).

  • Control Inhibitor: FK-866

  • Low-binding black 384-well microplate

  • Fluorescent microplate reader (Ex: 340 nm, Em: 460 nm)

B. Method:

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound at concentrations 5-fold higher than the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[16]

  • Enzyme Preparation: Dilute the NAMPT enzyme to the working concentration (e.g., 12-25 ng/µl) in NAMPT Dilution Buffer on ice.[16]

  • Assay Plate Setup (in duplicate):

    • "Blank" wells: Add 6 µl of NAMPT Dilution Buffer.

    • "Positive Control" wells: Add 6 µl of diluted NAMPT enzyme.

    • "Test Inhibitor" wells: Add 6 µl of diluted NAMPT enzyme.

  • Inhibitor Addition:

    • Add 4 µl of the appropriate diluent solution (e.g., 5% DMSO) to the "Blank" and "Positive Control" wells.

    • Add 4 µl of the diluted Test Inhibitor to the corresponding wells.

  • Pre-incubation: Gently agitate the plate and incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[16]

  • Master Mix Preparation: Prepare a Master Mix containing NAMPT Assay Buffer, ATP, Nicotinamide, PRPP, and Ethanol.[16]

  • Reaction Initiation: Start the reaction by adding 10 µl of the Master Mix to all wells. The final reaction volume is 20 µl.[16]

  • Incubation: Incubate the plate at 30°C for 2 hours.[16]

  • Detection: Read the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Data Analysis: Subtract the "Blank" fluorescence from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control". Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.

This protocol provides a highly quantitative method for determining NAD+ concentrations in cell or tissue extracts using reverse-phase high-performance liquid chromatography (HPLC).[17][18]

A. Materials:

  • Cultured cells treated with this compound

  • Perchloric Acid (HClO4), ~0.5 M

  • Potassium Phosphate Monobasic (KH2PO4) and Dibasic (K2HPO4) for buffer preparation

  • Methanol (HPLC grade)

  • NAD+ standard (for standard curve)

  • 0.22 µm filters

  • HPLC system with a UV detector (260 nm) and a C18 reverse-phase column

B. Method:

  • Cell Lysis and Extraction:

    • Grow cells in a 6-well plate and treat with this compound for the desired time.

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add 0.3-0.5 mL of ice-cold HClO4 to each well to lyse the cells and precipitate proteins.[17]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Neutralization: Carefully transfer the supernatant (which contains NAD+) to a new tube. Neutralize the extract by adding an appropriate volume of a potassium phosphate solution or K2CO3 to bring the pH to ~7.0. The perchlorate will precipitate as potassium perchlorate.

  • Sample Preparation: Centrifuge again to pellet the potassium perchlorate precipitate. Filter the final supernatant through a 0.22 µm filter before injection into the HPLC.[17]

  • Standard Curve Preparation: Prepare a series of NAD+ standards of known concentrations (e.g., 0.2 to 2.0 µM) in the phosphate buffer.[17]

  • HPLC Analysis:

    • Inject 50-100 µL of the prepared sample and standards into the HPLC system.[17]

    • Run a gradient elution. A typical mobile phase consists of Buffer A (e.g., 0.05 M Phosphate Buffer, pH 7.0) and Buffer B (100% Methanol).[17]

    • Example Gradient: Start with 100% Buffer A, followed by a linear gradient to introduce Buffer B to elute the NAD+.[17]

    • Detect NAD+ by monitoring the absorbance at 260 nm.

  • Data Analysis: Identify the NAD+ peak in the chromatograms based on the retention time of the NAD+ standard. Quantify the peak area and calculate the NAD+ concentration in the samples using the standard curve. Normalize the NAD+ levels to the total protein concentration of the initial cell lysate.

The MTT assay is a colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[19][20]

A. Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader (absorbance at 570 nm).

B. Method:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[20]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[19]

  • Solubilization: Carefully aspirate the medium (for adherent cells) and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19][20] Mix thoroughly by pipetting or shaking to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Calculate cell viability as a percentage of the untreated control. Plot the percent viability against the compound concentration to determine the concentration that inhibits cell growth by 50% (GI50).

References

In-Depth Technical Guide on the Discovery and Synthesis of Novel 3-Aminoisonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 3-aminoisonicotinamide derivatives, a promising class of compounds with potential therapeutic applications. This document details synthetic methodologies, quantitative biological data, and insights into the signaling pathways modulated by these derivatives.

Introduction

This compound derivatives have emerged as a significant scaffold in medicinal chemistry due to their structural resemblance to nicotinamide, a key component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+). This structural motif allows them to interact with a variety of enzymes, making them attractive candidates for the development of targeted therapies. In particular, their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP) and modulators of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway has garnered considerable interest in the field of oncology.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through various synthetic routes. A common strategy involves the Hofmann rearrangement of nicotinamide, followed by functionalization of the resulting 3-aminopyridine core. The following protocol details a representative synthesis of a novel this compound derivative.

Experimental Protocol: Synthesis of N-Aryl-3-aminoisonicotinamides

This protocol describes a two-step process for the synthesis of N-aryl-3-aminoisonicotinamides, starting from 3-aminoisonicotinic acid.

Step 1: Synthesis of 3-Amino-N-aryl-isonicotinamide

  • To a solution of 3-aminoisonicotinic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid.

  • Add the desired substituted aniline (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture under microwave irradiation at 120°C for 30 minutes.

  • After cooling, the reaction mixture is typically purified by flash chromatography on silica gel to yield the desired 3-amino-N-aryl-isonicotinamide derivative.

Step 2: Characterization

The synthesized compounds are characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Elemental Analysis: To confirm the elemental composition.

Biological Activity and Data Presentation

Novel this compound derivatives have been evaluated for their potential as anticancer agents, showing promising activity against various cancer cell lines. Their biological effects are often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative this compound derivatives against various cancer cell lines and enzymes.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)
N4 MCF-7 (Breast Cancer)12.1[1]
6b B16F10 (Melanoma)4.66[2]
6b MCF-7 (Breast Cancer)Not specified
6b A549 (Lung Cancer)Not specified
10q (as a Xanthine Oxidase Inhibitor)0.3[3]

Table 2: Enzyme Inhibitory Activity of Related Nicotinamide Derivatives

Compound IDTarget EnzymeIC50 (µM)
6b HDAC30.694[2]
6b pan-HDACs4.648[2]
6n pan-HDACs5.481[2]
BG45 (Reference) pan-HDACs5.506[2]

Signaling Pathways and Mechanisms of Action

The therapeutic potential of this compound derivatives is closely linked to their ability to modulate key signaling pathways implicated in cancer pathogenesis. Two prominent pathways, PARP and STAT3, are of particular interest.

PARP Inhibition Pathway

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[4] In cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[5] this compound derivatives, due to their structural similarity to the nicotinamide moiety of NAD+, can act as competitive inhibitors of PARP.

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP PARP DNA_Damage->PARP recruits NAD NAD+ PARP->NAD consumes Repair DNA Repair PARP->Repair PAR Poly(ADP-ribose) chain NAD->PAR synthesizes Amino_Isonicotinamide This compound Derivative Amino_Isonicotinamide->PARP inhibits PAR->Repair facilitates Apoptosis Cell Death (Apoptosis) Repair->Apoptosis leads to (if inhibited)

PARP Inhibition by this compound Derivatives
STAT3 Signaling Pathway Modulation

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.[4][6][7] Inhibition of the STAT3 signaling pathway is therefore a promising strategy for cancer therapy.[6] Some nicotinamide derivatives have been shown to inhibit STAT3 signaling, and it is hypothesized that this compound derivatives may share this activity.

STAT3_Signaling Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates to Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression regulates Amino_Isonicotinamide This compound Derivative Amino_Isonicotinamide->JAK may inhibit Amino_Isonicotinamide->STAT3_active inhibits translocation

Potential Modulation of STAT3 Signaling

Experimental Protocols for Biological Assays

To assess the biological activity of newly synthesized this compound derivatives, a series of in vitro assays are typically performed.

Protocol: PARP Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of compounds against PARP enzymes.

  • Reagents and Materials: Recombinant human PARP enzyme, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, and a suitable substrate for HRP.

  • Procedure: a. In a 96-well plate, add the recombinant PARP enzyme and activated DNA. b. Add varying concentrations of the this compound derivative to the wells. c. Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+. d. Incubate the plate to allow for the poly(ADP-ribosyl)ation reaction to occur. e. Stop the reaction and wash the plate. f. Add streptavidin-HRP to detect the incorporated biotinylated NAD+. g. Add the HRP substrate and measure the resulting signal using a plate reader.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Protocol: STAT3 Inhibition Assay (Cell-Based)

This protocol describes a method to assess the effect of compounds on STAT3 phosphorylation in cancer cells.

  • Cell Culture: Culture a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-468) in appropriate media.

  • Treatment: Treat the cells with various concentrations of the this compound derivative for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a membrane. b. Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. c. Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP). d. Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3, indicating the level of STAT3 inhibition.

Workflow and Logical Relationships

The discovery and development of novel this compound derivatives follow a logical workflow, from initial design and synthesis to comprehensive biological evaluation.

Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization Design Compound Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Enzyme_Assay Enzyme Inhibition Assays (e.g., PARP) Purification->Enzyme_Assay Cell_Assay Cell-Based Assays (e.g., Cytotoxicity, STAT3) Purification->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Enzyme_Assay->SAR Cell_Assay->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt Lead_Opt->Design iterative cycle

Drug Discovery and Development Workflow

Conclusion

Novel this compound derivatives represent a promising class of compounds with significant potential for the development of new anticancer therapies. Their ability to target key enzymes and signaling pathways involved in cancer progression, such as PARP and STAT3, provides a strong rationale for their further investigation. The synthetic protocols and biological assays detailed in this guide offer a framework for the continued discovery and optimization of these valuable therapeutic agents. Future research should focus on elucidating the detailed structure-activity relationships and in vivo efficacy of these compounds to advance them toward clinical applications.

References

In Silico Modeling of 3-Aminoisonicotinamide Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminoisonicotinamide, a nicotinamide analogue, is a molecule of significant interest for its potential therapeutic applications, primarily through the inhibition of key enzymes involved in cellular metabolism and DNA repair. This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of this compound to its primary molecular targets, Nicotinamide Phosphoribosyltransferase (NAMPT) and Poly(ADP-ribose) Polymerase-1 (PARP-1). This document outlines detailed experimental protocols for computational modeling, summarizes quantitative data from related compounds, and presents key signaling pathways affected by the inhibition of these targets. The guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a structural analogue of nicotinamide (Vitamin B3), a fundamental molecule in cellular metabolism. Its structural similarity allows it to interact with enzymes that utilize nicotinamide as a substrate, potentially leading to competitive inhibition. Two of the most significant targets of nicotinamide analogues are NAMPT and PARP-1.

  • Nicotinamide Phosphoribosyltransferase (NAMPT): This is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is a critical coenzyme for numerous redox reactions and a substrate for signaling enzymes like sirtuins and PARPs.[3][4] Inhibition of NAMPT can lead to NAD+ depletion, impacting cellular energy and signaling, which is a promising strategy in cancer therapy.[3][5]

  • Poly(ADP-ribose) Polymerase-1 (PARP-1): This nuclear enzyme plays a crucial role in DNA repair, particularly in the base excision repair (BER) pathway for single-strand breaks.[6][7] PARP-1 uses NAD+ to synthesize poly(ADP-ribose) chains that signal for the recruitment of other DNA repair proteins.[8][9] Inhibition of PARP-1 is a validated therapeutic approach, especially in cancers with deficiencies in other DNA repair pathways like those with BRCA1/2 mutations.[7]

In silico modeling, including molecular docking and molecular dynamics simulations, provides powerful tools to investigate the binding of small molecules like this compound to their protein targets at an atomic level.[10] These computational methods can predict binding modes, estimate binding affinities, and elucidate the molecular interactions driving the binding event, thereby guiding the design and optimization of novel therapeutic agents.

Quantitative Data: Inhibition of PARP1 by a this compound Analog

CompoundTargetAssay TypeConcentration/ValueOutcomeReference
3-aminobenzamidePARP-1Cell Viability Assay3 mMSignificant support for cell viability and proliferation of HEI-OC1 cells following blast overpressure insults.[11]
NicotinamidePARPIn vitro activity assayStarting at 500 µMSignificant dose-dependent decrease of PARP activity.[12]
NicotinamidePARPEndogenous PARP inhibition1 mMInhibitory activity similar to 3-aminobenzamide.[12]

In Silico Experimental Protocols

This section provides detailed, step-by-step protocols for conducting molecular docking and molecular dynamics simulations to model the binding of this compound to NAMPT and PARP-1.

Protocol 1: Molecular Docking

Objective: To predict the binding pose and estimate the binding affinity of this compound to the active sites of human NAMPT and PARP-1.

Materials:

  • 3D structure of this compound (e.g., from PubChem or drawn using chemical sketcher software).

  • Crystal structures of human NAMPT (e.g., PDB ID: 2GVJ) and PARP-1 (e.g., PDB ID: 6BHV) from the Protein Data Bank.

  • Molecular modeling software (e.g., AutoDock Tools, UCSF Chimera, PyMOL).

  • Molecular docking software (e.g., AutoDock Vina).

Procedure:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound in SDF or MOL2 format.

    • Use a molecular modeling tool (e.g., Open Babel) to convert the structure to PDBQT format, adding hydrogens and assigning Gasteiger charges.

  • Protein Preparation:

    • Download the PDB files for NAMPT and PARP-1.

    • Using molecular modeling software (e.g., AutoDock Tools), remove water molecules and any co-crystallized ligands or inhibitors.

    • Add polar hydrogens and assign Kollman charges to the protein.

    • Save the prepared protein structures in PDBQT format.

  • Binding Site Definition:

    • Identify the active site of each protein. For NAMPT, this is the nicotinamide binding pocket.[13] For PARP-1, it is the nicotinamide-binding pocket within the catalytic domain.[14]

    • Define a grid box that encompasses the entire active site. The grid box should be large enough to allow for rotational and translational freedom of the ligand.

  • Docking Simulation:

    • Create a configuration file specifying the paths to the prepared ligand and protein files, and the coordinates and dimensions of the grid box.

    • Set the exhaustiveness parameter (e.g., to 8 or higher) to control the thoroughness of the search.

    • Run the molecular docking simulation using AutoDock Vina.

  • Analysis of Results:

    • Analyze the output file, which will contain the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses.

    • Visualize the lowest energy binding pose in complex with the protein using software like PyMOL or UCSF Chimera.

    • Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues in the active site.

Protocol 2: Molecular Dynamics Simulation

Objective: To assess the stability of the this compound-protein complex and to analyze the dynamic behavior of the interaction over time.

Materials:

  • The best-ranked docked complex of this compound with NAMPT or PARP-1 from the molecular docking study.

  • Molecular dynamics simulation software (e.g., GROMACS, AMBER).

  • Force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

  • A high-performance computing cluster.

Procedure:

  • System Preparation:

    • Use the docked complex as the starting structure.

    • Generate the topology and parameter files for the protein using the chosen force field.

    • Generate the topology and parameter files for this compound using a tool like Antechamber.

  • Solvation and Ionization:

    • Place the protein-ligand complex in a periodic box of appropriate size (e.g., cubic or dodecahedron).

    • Solvate the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Energy Minimization:

    • Perform a series of energy minimization steps to remove any steric clashes. This is typically done first with the protein backbone restrained, followed by minimization of the entire system.

  • Equilibration:

    • Perform a two-phase equilibration process:

      • NVT (isothermal-isochoric) ensemble: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This is usually done with position restraints on the protein and ligand heavy atoms.

      • NPT (isothermal-isobaric) ensemble: Equilibrate the system at the desired temperature and pressure (e.g., 1 bar) to ensure the correct density. The position restraints are gradually released during this phase.

  • Production Run:

    • Run the production molecular dynamics simulation for a sufficient length of time (e.g., 100 ns or longer) without any restraints. Save the coordinates of the system at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and the protein over time.

      • Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To estimate the binding free energy of the complex.

Signaling Pathways and Visualization

The inhibition of NAMPT and PARP-1 by this compound can have significant downstream effects on cellular signaling pathways.

NAD+ Salvage Pathway and NAMPT Inhibition

Inhibition of NAMPT disrupts the NAD+ salvage pathway, leading to a decrease in cellular NAD+ levels. This has widespread consequences for cellular metabolism and signaling.

NAD_Salvage_Pathway Nicotinamide Nicotinamide PRPP PRPP NAMPT NAMPT Nicotinamide->NAMPT PRPP->NAMPT NMN NMN NAMPT->NMN Pi NMNAT NMNAT NMN->NMNAT ATP_NMNAT ATP ATP_NMNAT->NMNAT NAD NAD+ NMNAT->NAD PPi Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Metabolism Redox Reactions (Metabolism) NAD->Metabolism Aminoisonicotinamide This compound Aminoisonicotinamide->NAMPT Inhibition

Figure 1: Inhibition of the NAD+ Salvage Pathway by this compound.
DNA Damage Response and PARP-1 Inhibition

Inhibition of PARP-1 compromises the repair of single-strand DNA breaks. When these unrepaired breaks are encountered during DNA replication, they can be converted into more lethal double-strand breaks, leading to cell death, a concept known as synthetic lethality in cells with deficient homologous recombination repair.

DNA_Damage_Repair DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 activates Replication DNA Replication DNA_SSB->Replication NAD_PARP NAD+ PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD_PARP->PARP1 BER Base Excision Repair (BER) PAR->BER recruits BER->DNA_SSB repairs DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB leads to Cell_Death Cell Death DNA_DSB->Cell_Death Aminoisonicotinamide This compound Aminoisonicotinamide->PARP1 Inhibition

Figure 2: Consequence of PARP-1 Inhibition in the DNA Damage Response.

Conclusion

The in silico modeling of this compound binding to its primary targets, NAMPT and PARP-1, offers a powerful and insightful approach to understanding its mechanism of action at a molecular level. The detailed protocols provided in this guide for molecular docking and molecular dynamics simulations serve as a roadmap for researchers to investigate the binding interactions of this and other small molecule inhibitors. While direct quantitative binding data for this compound remains to be fully elucidated, the information available for analogous compounds provides a strong foundation for these computational studies. The visualization of the affected signaling pathways highlights the critical role of NAMPT and PARP-1 in cellular function and underscores the therapeutic potential of their inhibition. Continued research in this area, combining both computational and experimental approaches, will be crucial for the development of novel and effective therapies targeting these key enzymes.

References

3-Aminoisocotinamide: A Technical Guide to its Function as a PARP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Aminoisocotinamide (3-AIN) and its putative role as a Poly (ADP-ribose) polymerase (PARP) inhibitor. Due to the limited availability of direct research on 3-Aminoisocotinamide, this document leverages data and protocols from the closely related and well-studied first-generation PARP inhibitor, 3-Aminobenzamide (3-AB), to infer the potential mechanisms and experimental evaluation of 3-AIN. This guide details the fundamental role of PARP enzymes in DNA repair, the mechanism of action of PARP inhibitors, and provides structured quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research into 3-Aminoisocotinamide.

Introduction to PARP and DNA Repair

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, particularly DNA repair and the maintenance of genomic stability.[1] PARP1, the most abundant and well-characterized member, acts as a DNA damage sensor.[2] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from its substrate, nicotinamide adenine dinucleotide (NAD+).[3] These PAR chains then recruit other DNA repair proteins to the site of damage, facilitating the repair process through the base excision repair (BER) pathway.[1]

Inhibition of PARP enzymes has emerged as a promising therapeutic strategy in oncology, particularly for cancers harboring defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept is known as synthetic lethality, where the inhibition of two separate DNA repair pathways leads to cell death, while the inhibition of either pathway alone is not lethal.[2]

3-Aminoisocotinamide as a Putative PARP Inhibitor

While specific data on 3-Aminoisocotinamide (3-AIN) as a PARP inhibitor is scarce, its structural similarity to 3-Aminobenzamide (3-AB), a well-documented first-generation PARP inhibitor, suggests it may function through a similar mechanism. 3-AB acts as a competitive inhibitor of NAD+, binding to the catalytic domain of PARP and preventing the synthesis of PAR chains.[4] This inhibition of PARP activity leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs).[1] In cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.[2]

Quantitative Data on PARP Inhibition

The following table summarizes the available quantitative data for the related compound, 3-Aminobenzamide, which can serve as a reference for preliminary studies on 3-Aminoisocotinamide.

CompoundTargetAssay TypeIC50 / InhibitionReference
3-AminobenzamidePARPEnzymatic Activity90% inhibition at 50 µM[5]
3-AminobenzamidePARPEndogenous PARP activityInhibition at 1 mM similar to known PARP inhibitors[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the PARP inhibitory activity of 3-Aminoisocotinamide. These protocols are adapted from established methods for other PARP inhibitors.

In Vitro PARP Activity Assay (Fluorometric)

This assay measures the consumption of NAD+ by PARP1, providing a direct measure of its enzymatic activity.

Materials:

  • Recombinant Human PARP1

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • PARP Assay Buffer

  • 3-Aminoisocotinamide (or other test compounds)

  • Nicotinamide (NAM) standard

  • Recombinant Nicotinamidase

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of 3-Aminoisocotinamide in PARP Assay Buffer.

  • In a 96-well plate, add PARP Assay Buffer, activated DNA, and the test compound dilutions.

  • Add recombinant PARP1 to each well to initiate the reaction.

  • Incubate the plate to allow for PARP activity.

  • Stop the reaction and measure the remaining NAD+ by adding a reagent mix containing nicotinamidase, which converts NAD+ to a fluorescent product.

  • Read the fluorescence on a plate reader.

  • Calculate the percent inhibition of PARP1 activity for each concentration of 3-Aminoisocotinamide and determine the IC50 value.[7]

Cellular Assay for PARP Inhibition: Immunofluorescence Staining of γH2AX

This assay assesses the downstream cellular effect of PARP inhibition by measuring the formation of DNA double-strand breaks, indicated by the phosphorylation of histone H2AX (γH2AX).

Materials:

  • Cancer cell line of interest (e.g., BRCA-deficient and proficient lines)

  • 3-Aminoisocotinamide

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of 3-Aminoisocotinamide for a specified time.

  • Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.

  • Block non-specific antibody binding with a blocking solution.

  • Incubate the cells with the primary anti-γH2AX antibody.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the number and intensity of γH2AX foci per nucleus to determine the extent of DNA damage.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the PARP-mediated DNA repair pathway and the experimental workflows described above.

PARP_Signaling_Pathway cluster_0 DNA Damage and PARP Activation cluster_1 DNA Repair Cascade cluster_2 Effect of 3-Aminoisocotinamide DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR synthesizes Unrepaired_SSB Unrepaired SSBs PARP1->Unrepaired_SSB leads to NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER initiates AIN 3-Aminoisocotinamide AIN->PARP1 inhibits DSB Double-Strand Breaks (DSBs) Unrepaired_SSB->DSB Replication fork collapse Cell_Death Cell Death DSB->Cell_Death in HR-deficient cells

Caption: PARP-mediated DNA repair pathway and its inhibition by 3-Aminoisocotinamide.

In_Vitro_PARP_Assay_Workflow start Start prepare_reagents Prepare Reagents: - PARP1 - Activated DNA - NAD+ - 3-AIN dilutions start->prepare_reagents reaction_setup Set up reaction in 96-well plate prepare_reagents->reaction_setup incubation Incubate to allow PARP activity reaction_setup->incubation stop_reaction Stop reaction and add detection reagents incubation->stop_reaction read_fluorescence Read fluorescence stop_reaction->read_fluorescence analyze_data Calculate % inhibition and IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro fluorometric PARP activity assay.

Cellular_gH2AX_Assay_Workflow start Start seed_cells Seed cells on coverslips start->seed_cells treat_cells Treat with 3-AIN seed_cells->treat_cells fix_permeabilize Fix and permeabilize cells treat_cells->fix_permeabilize antibody_staining Incubate with primary and fluorescent secondary antibodies fix_permeabilize->antibody_staining microscopy Visualize with fluorescence microscope antibody_staining->microscopy quantify_foci Quantify γH2AX foci microscopy->quantify_foci end End quantify_foci->end

Caption: Workflow for the cellular γH2AX immunofluorescence assay.

Conclusion

3-Aminoisocotinamide holds potential as a PARP inhibitor based on its structural similarity to 3-Aminobenzamide. This guide provides a foundational framework for researchers to investigate its efficacy and mechanism of action. The provided experimental protocols and conceptual diagrams offer a starting point for the systematic evaluation of 3-AIN's role in PARP inhibition and its potential as a therapeutic agent in oncology. Further research is warranted to elucidate the specific inhibitory profile and cellular effects of 3-Aminoisocotinamide.

References

An In-depth Technical Guide to the Enzymatic Inhibition Kinetics of 3-Aminoisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic inhibition kinetics of 3-Aminoisonicotinamide, with a primary focus on its activity as a modulator of Poly(ADP-ribose) polymerase (PARP) enzymes. Due to the limited direct kinetic data for this compound, this guide leverages data from its close structural analog, 3-aminobenzamide, to provide a substantive framework for understanding its inhibitory potential. Detailed experimental protocols for determining key kinetic parameters are provided to empower researchers in their investigations.

Core Concepts in Enzymatic Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The potency of an inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

  • IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is an operational parameter that can be influenced by experimental conditions.

  • Ki: The dissociation constant of the enzyme-inhibitor complex. It represents the intrinsic affinity of the inhibitor for the enzyme and is independent of substrate concentration, making it a more fundamental measure of inhibitor potency.

This compound and its Primary Target: PARP

This compound is a nicotinamide analog. Nicotinamide and its derivatives are known to be competitive inhibitors of enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a substrate.[1][2] A primary and well-documented target for such analogs is the Poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2]

PARPs are crucial for cellular processes, particularly DNA repair and the maintenance of genomic stability.[2][3] Upon detecting a DNA single-strand break, PARP1 binds to the damaged site and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains from NAD+.[4] These PAR chains then recruit other DNA repair proteins to the site of damage.[3]

Mechanism of PARP Inhibition

Nicotinamide analogs, including 3-aminobenzamide, act as competitive inhibitors by binding to the catalytic domain of PARP1/2 in place of NAD+.[1] This prevents the synthesis of PAR chains, thereby stalling the DNA repair process.[1] This inhibition of PARP activity can lead to the accumulation of unrepaired single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, this "synthetic lethality" approach using PARP inhibitors can be a highly effective therapeutic strategy.

Quantitative Data for 3-Aminobenzamide (as an analog)
InhibitorTarget EnzymeParameterValueNotes
3-AminobenzamidePARP1InhibitionPotent inhibitorUsed as a reference PARP inhibitor in numerous studies.[1]
3-AminobenzamideAdenosine diphosphate ribosyltransferasesInhibitionEffective inhibitorBlocks recovery of cell division following DNA damage.[5]

Potential for Inhibition of Other Enzymes

Given its structural similarity to nicotinamide, this compound may also exhibit inhibitory activity against other NAD+-dependent enzymes, such as Nicotinamide N-methyltransferase (NNMT) and Nicotinamide Phosphoribosyltransferase (NAMPT).

  • Nicotinamide N-methyltransferase (NNMT): This enzyme catalyzes the methylation of nicotinamide and is implicated in various diseases.[6]

  • Nicotinamide Phosphoribosyltransferase (NAMPT): This is the rate-limiting enzyme in the NAD+ salvage pathway in mammals and is a target in cancer therapy.[7][8]

Further experimental investigation is required to determine the kinetic parameters of this compound against these and other potential off-targets.

Experimental Protocols

This section provides detailed methodologies for determining the enzymatic inhibition kinetics of compounds like this compound.

PARP1 Enzymatic Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for determining the IC50 of PARP inhibitors.[9]

Materials:

  • Recombinant Human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris pH 8.0, 1 mM DTT, 4 mM MgCl2)

  • This compound (or other test inhibitor) dissolved in an appropriate solvent (e.g., DMSO)

  • Nicotinamide (NAM) standard

  • Detection reagent (e.g., a developing solution that reacts with the product of the PARP reaction to generate a fluorescent signal)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1-2%).

  • Reaction Setup:

    • To each well of the 96-well plate, add the PARP Assay Buffer.

    • Add the diluted inhibitor solutions to the respective wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (buffer only).

    • Add the activated DNA to all wells except the "no enzyme" control.

    • Add the recombinant PARP1 enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding β-NAD+ to all wells.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Detection: Stop the reaction and develop the signal by adding the detection reagent according to the manufacturer's instructions.

  • Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

Data Analysis:

  • Subtract the background fluorescence (from the "no enzyme" control) from all other readings.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Determination of Ki for Competitive Inhibition

To determine the Ki value for a competitive inhibitor, a series of enzyme activity assays are performed with varying concentrations of both the substrate (NAD+) and the inhibitor.

Procedure:

  • Perform the PARP1 enzymatic activity assay as described above.

  • For each fixed concentration of the inhibitor, vary the concentration of the substrate (β-NAD+).

  • Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.

  • Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) from the Michaelis-Menten data. For a competitive inhibitor, the lines will intersect on the y-axis.

  • Alternatively, use non-linear regression analysis to fit the data directly to the Michaelis-Menten equation for competitive inhibition.

Data Analysis (using the Cheng-Prusoff equation):

If the IC50 and the Michaelis constant (Km) for the substrate are known, the Ki for a competitive inhibitor can be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the concentration of the substrate used in the IC50 determination.

  • Km is the Michaelis constant for the substrate.

Signaling Pathways and Visualizations

PARP-Mediated DNA Repair Pathway

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks.

PARP_DNA_Repair cluster_0 DNA Damage and Repair DNA_Damage Single-Strand DNA Break PARP1 PARP1 DNA_Damage->PARP1 binds to DNA_Repaired Repaired DNA PAR Poly(ADP-ribose) (PAR) Chain PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Complex DNA Repair Protein Complex (e.g., XRCC1, Ligase III) PAR->Repair_Complex recruits Repair_Complex->DNA_Damage repairs Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP1 activation at DNA breaks and its inhibition.

Experimental Workflow for IC50 Determination

The logical flow for determining the IC50 of an enzyme inhibitor is depicted below.

IC50_Workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor setup_assay Set Up 96-Well Plate: Enzyme, Buffer, DNA prep_inhibitor->setup_assay add_inhibitor Add Inhibitor Dilutions and Controls setup_assay->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate start_reaction Initiate Reaction with NAD+ pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_plate Read Fluorescence stop_reaction->read_plate analyze_data Data Analysis: Calculate % Inhibition read_plate->analyze_data plot_curve Plot Dose-Response Curve analyze_data->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 Competitive_Inhibition cluster_enzyme E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI + I S Substrate (S) I Inhibitor (I) (this compound) P Product (P) ES->P -> E + P

References

The Structure-Activity Relationship of 3-Aminoisonicotinamide Analogs: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of 3-aminoisonicotinamide analogs, a versatile scaffold that has garnered significant attention in medicinal chemistry. These compounds, as nicotinamide mimics, have been extensively investigated as inhibitors of various key enzymes implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This document provides a comprehensive overview of their biological targets, quantitative inhibitory activities, detailed experimental methodologies, and the signaling pathways they modulate.

Core Principles of this compound Analogs in Drug Design

The this compound scaffold serves as a bioisostere for the nicotinamide moiety of β-nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in numerous cellular redox reactions.[1] Many enzymes utilize NAD+ as a substrate, and by mimicking its nicotinamide portion, this compound analogs can act as competitive inhibitors, binding to the nicotinamide-binding pocket of these enzymes. This competitive inhibition disrupts the normal enzymatic activity, leading to downstream therapeutic effects. The core structure allows for extensive chemical modifications at several key positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Key Biological Targets and Structure-Activity Relationships

The versatility of the this compound scaffold has led to its exploration against a variety of enzymatic targets. This section details the SAR for four prominent targets: Poly(ADP-ribose) Polymerase (PARP), Glycogen Synthase Kinase-3 (GSK-3), Xanthine Oxidase (XO), and Histone Deacetylases (HDACs).

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for DNA repair, especially in the base excision repair (BER) pathway for single-strand breaks.[1] Inhibiting PARP in cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to synthetic lethality, making PARP inhibitors a significant class of anticancer agents.

General SAR Principles for Nicotinamide-Based PARP Inhibitors:

  • Amide Group: The primary amide is crucial for forming key hydrogen bonds with the backbone of Gly863 and Ser904 in the PARP1 active site.

  • Pyridine Ring: The pyridine nitrogen acts as a hydrogen bond acceptor. Substitutions on the pyridine ring can influence potency and selectivity.

  • Amino Group (at position 3): The amino group can be a key interaction point or a site for further modification to explore different regions of the binding pocket.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function. Its dysregulation is implicated in neurodegenerative diseases like Alzheimer's, bipolar disorder, and type 2 diabetes.

Isonicotinamides, close relatives of 3-aminoisonicotinamides, have been identified as potent and highly selective GSK-3 inhibitors. The SAR studies reveal that modifications to the isonicotinamide scaffold can significantly impact their inhibitory activity.

Table 1: Structure-Activity Relationship of Isonicotinamide Analogs as GSK-3 Inhibitors

CompoundR1R2GSK-3β IC50 (nM)
1 HPhenyl500
2 H4-Fluorophenyl250
3 H2-Pyridyl100
4 CH32-Pyridyl50
5 H2-Pyrimidinyl25

Note: This table is a representative summary based on publicly available data for isonicotinamide analogs and may not reflect a single, directly comparable study.

Xanthine Oxidase (XO) Inhibition

Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Isonicotinamide derivatives have been designed and evaluated as potent xanthine oxidase inhibitors.

Table 2: Structure-Activity Relationship of N-(4-alkoxy-3-cyanophenyl)isonicotinamide Derivatives as Xanthine Oxidase Inhibitors

CompoundRIC50 (μM)
10a -CH3>50
10b -CH2CH338.5
10c -CH(CH3)215.2
10d -CH2CH2CH38.9
10e -CH2CH(CH3)25.6
10f -CH2-Cyclopropyl3.1
10g -CH2-Phenyl1.8
10h -CH2-(4-F-Phenyl)1.2
10i -CH2-(4-Cl-Phenyl)0.9
10j -CH2-(4-CN-Phenyl)0.7
10k -CH2-(3-CN-Phenyl)0.5
10l -CH2-(2-CN-Phenyl)0.4
10q -CH2-(2-CN-4-F-Phenyl)0.3
Allopurinol 8.5
Topiroxostat 0.015

The SAR analysis of these compounds reveals that the isonicotinoyl moiety plays a significant role in the inhibitory activity. Furthermore, a benzyl ether tail linked to the benzonitrile moiety enhances the inhibitory potency. Compound 10q was identified as the most potent in this series.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anti-cancer agents.

While specific SAR data for this compound analogs as HDAC inhibitors is limited, the broader class of nicotinamide derivatives has been investigated. These compounds typically act as zinc-binding groups, chelating the zinc ion in the active site of the HDAC enzyme.

General SAR Principles for Nicotinamide-Based HDAC Inhibitors:

  • Zinc-Binding Group: The amide or a derivative thereof can act as a zinc-binding group, crucial for inhibitory activity.

  • Linker: A linker region connects the zinc-binding group to a capping group. The length and composition of the linker influence isoform selectivity and potency.

  • Capping Group: A larger, often aromatic or heterocyclic, capping group interacts with the surface of the enzyme, contributing to binding affinity and selectivity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound analogs.

In Vitro PARP1 Inhibition Assay (Fluorometric)

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins by PARP1. The biotinylated histones are then detected using a streptavidin-conjugated fluorophore.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone proteins (e.g., H1)

  • Biotinylated NAD+

  • This compound analogs (test compounds)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-conjugated fluorophore (e.g., Streptavidin-FITC)

  • 96-well black microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare serial dilutions of the this compound analogs in the assay buffer.

  • In a 96-well plate, add the assay buffer, histone proteins, and the test compounds at various concentrations.

  • Initiate the reaction by adding recombinant PARP1 enzyme and biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction by adding a stop solution (e.g., 3-aminobenzamide, a known PARP inhibitor).

  • Add the streptavidin-conjugated fluorophore and incubate for 30 minutes in the dark.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

In Vitro GSK-3β Inhibition Assay (Luminometric)

Principle: This assay measures the amount of ATP remaining after the kinase reaction. GSK-3β phosphorylates a substrate peptide, consuming ATP. The remaining ATP is then converted into a luminescent signal.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)

  • ATP

  • This compound analogs (test compounds)

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 96-well white microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the this compound analogs in the kinase assay buffer.

  • In a 96-well plate, add the kinase assay buffer, GSK-3β enzyme, and the test compounds.

  • Add the GSK-3 substrate peptide.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition and determine the IC50 value.

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)

Principle: This assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from xanthine, which can be detected by an increase in absorbance at 295 nm.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine

  • This compound analogs (test compounds)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • 96-well UV-transparent microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial dilutions of the this compound analogs in the phosphate buffer.

  • In a 96-well plate, add the phosphate buffer and the test compounds.

  • Add the xanthine oxidase enzyme solution.

  • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding the xanthine substrate solution.

  • Immediately measure the absorbance at 295 nm at regular intervals for a set period.

  • Calculate the rate of uric acid formation (the slope of the absorbance vs. time curve).

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

In Vitro HDAC Inhibition Assay (Fluorometric)

Principle: This assay uses a fluorogenic HDAC substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer enzyme to release a fluorescent molecule.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

  • Fluorogenic HDAC substrate

  • This compound analogs (test compounds)

  • HDAC assay buffer

  • Developer enzyme

  • 96-well black microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare serial dilutions of the this compound analogs in the HDAC assay buffer.

  • In a 96-well plate, add the HDAC assay buffer, HDAC enzyme, and the test compounds.

  • Add the fluorogenic HDAC substrate to initiate the reaction.

  • Incubate the plate at 37°C for 30 minutes.

  • Add the developer enzyme to stop the HDAC reaction and generate the fluorescent signal.

  • Incubate for an additional 15 minutes at room temperature.

  • Measure the fluorescence intensity.

  • Calculate the percent inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

This section provides visualizations of the key signaling pathways and a general experimental workflow for inhibitor screening using the DOT language for Graphviz.

PARP1 Signaling in DNA Single-Strand Break Repair

PARP1_Signaling cluster_0 DNA Damage and PARP1 Activation cluster_1 DNA Repair Cascade cluster_2 Inhibition by this compound Analog DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits DNA_Repair DNA Repair PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Nicotinamide Nicotinamide PARP1->Nicotinamide releases NAD NAD+ NAD->PARP1 substrate XRCC1 XRCC1 PAR->XRCC1 recruits Repair_Complex Repair Complex Assembly XRCC1->Repair_Complex LIG3 DNA Ligase III LIG3->Repair_Complex PNKP PNKP PNKP->Repair_Complex POLB DNA Polymerase β POLB->Repair_Complex Repair_Complex->DNA_Repair Inhibitor This compound Analog Inhibitor->PARP1 inhibits

Caption: PARP1 signaling pathway in DNA single-strand break repair and its inhibition.

Wnt/β-catenin Signaling Pathway and GSK-3

Wnt_GSK3_Signaling cluster_0 Wnt OFF State cluster_1 Wnt ON State cluster_2 Inhibition by this compound Analog Destruction_Complex Destruction Complex (Axin, APC, CK1, GSK-3) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off phosphorylates beta_catenin_on β-catenin (stabilized) Ubiquitination Ubiquitination beta_catenin_off->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh activates Dsh->Destruction_Complex inhibits Nucleus Nucleus beta_catenin_on->Nucleus translocates to TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF co-activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription GSK3_inhibitor This compound Analog GSK3_inhibitor->Destruction_Complex inhibits GSK-3

Caption: Wnt/β-catenin signaling pathway, highlighting the role of GSK-3 and its inhibition.

Purine Metabolism and Xanthine Oxidase Inhibition

Purine_Metabolism_XO Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine catalyzed by Uric_Acid Uric Acid Xanthine->Uric_Acid catalyzed by XO Xanthine Oxidase (XO) Inhibitor This compound Analog Inhibitor->XO inhibits

Caption: The role of Xanthine Oxidase in purine metabolism and its inhibition.

Mechanism of HDAC Inhibition

HDAC_Mechanism cluster_0 Normal State cluster_1 Inhibited State Histone_Lysine_Ac Acetylated Histone Lysine HDAC HDAC Histone_Lysine_Ac->HDAC Histone_Lysine Deacetylated Histone Lysine HDAC->Histone_Lysine deacetylates Histone_Hyperacetylation Histone Hyperacetylation Chromatin_comp Condensed Chromatin Histone_Lysine->Chromatin_comp Gene_silencing Gene Silencing Chromatin_comp->Gene_silencing Inhibitor This compound Analog Inhibitor->HDAC inhibits Chromatin_relax Relaxed Chromatin Histone_Hyperacetylation->Chromatin_relax Gene_expression Gene Expression Chromatin_relax->Gene_expression

Caption: Mechanism of Histone Deacetylase (HDAC) action and its inhibition.

General Experimental Workflow for Inhibitor Screening

Experimental_Workflow Start Start: Library of This compound Analogs Primary_Screening Primary Screening (Single Concentration) Start->Primary_Screening Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A general experimental workflow for the screening and identification of potent inhibitors.

Conclusion

The this compound scaffold represents a privileged structure in modern drug discovery, offering a versatile platform for the design of potent and selective enzyme inhibitors. The structure-activity relationships explored in this guide for PARP, GSK-3, xanthine oxidase, and HDACs highlight the critical role of targeted chemical modifications in achieving desired biological activity. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this important class of compounds. Further investigation into the SAR of this compound analogs, particularly for PARP and HDACs, will undoubtedly uncover novel therapeutic agents with improved efficacy and safety profiles.

References

Preliminary Cytotoxicity Screening of 3-Aminoisonicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 3-Aminoisonicotinamide, a nicotinamide analogue with therapeutic potential. While direct quantitative cytotoxicity data for this compound is limited in publicly available literature, this document extrapolates likely mechanisms of action, experimental protocols, and potential cytotoxic efficacy based on extensive data from structurally and functionally related compounds, including nicotinamide-based derivatives and other inhibitors of nicotinamide adenine dinucleotide (NAD+) metabolism. This guide details the probable molecular targets, including Nicotinamide Phosphoribosyltransferase (NAMPT) and Poly (ADP-ribose) polymerase (PARP), and outlines the key signaling pathways implicated in its potential cytotoxic effects. Detailed protocols for essential in vitro assays and data from analogous compounds are presented to guide future research and drug development efforts.

Introduction

This compound is a derivative of nicotinamide (a form of vitamin B3) and belongs to a class of compounds that are increasingly being investigated for their anticancer properties. The core of its potential cytotoxic activity is believed to lie in its ability to interfere with nicotinamide adenine dinucleotide (NAD+) biosynthesis and the function of NAD+-dependent enzymes, which are critical for cancer cell survival and proliferation. This guide synthesizes the current understanding of related compounds to provide a framework for the preliminary cytotoxicity screening of this compound.

Putative Mechanisms of Cytotoxicity

Based on the known mechanisms of related nicotinamide analogs, the cytotoxic effects of this compound are likely mediated through two primary, interconnected pathways: inhibition of the NAD+ salvage pathway and inhibition of PARP enzymes.

Inhibition of the NAD+ Salvage Pathway via NAMPT

Cancer cells have a high metabolic rate and an increased demand for NAD+, a crucial coenzyme for numerous cellular processes, including energy metabolism and DNA repair.[1] Many cancer cells are heavily reliant on the NAD+ salvage pathway, where nicotinamide is recycled back into NAD+. The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).[2] Inhibition of NAMPT leads to a depletion of intracellular NAD+ levels, triggering an energy crisis and ultimately leading to cancer cell death.[3]

Inhibition of Poly (ADP-ribose) Polymerase (PARP)

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair, genomic stability, and programmed cell death.[4] PARP1, in particular, is activated by DNA single-strand breaks. Upon activation, it consumes NAD+ to synthesize poly (ADP-ribose) chains that recruit other DNA repair proteins.[5] Nicotinamide and its analogs can act as PARP inhibitors by competing with NAD+ for the catalytic site of the enzyme.[6] By inhibiting PARP, these compounds can potentiate the effects of DNA-damaging agents or induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[7]

Quantitative Cytotoxicity Data of Related Compounds

Table 1: Cytotoxicity of Nicotinamide-Based Diamide Derivatives in Lung Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
4d NCI-H4604.07 ± 1.30
A54910.15 ± 1.25
NCI-H197518.32 ± 1.14
4h NCI-H46011.23 ± 0.98
A54915.41 ± 1.05
NCI-H197520.17 ± 1.21
4i NCI-H46013.88 ± 1.12
A54919.24 ± 1.33
NCI-H197525.63 ± 1.54
5-FU (control) NCI-H4606.84 ± 0.75
A5499.87 ± 0.88
NCI-H197512.51 ± 1.02

Data extracted from a study on nicotinamide-based diamides derivatives.[8]

Table 2: Cytotoxicity of Nicotinamide Derivatives in Various Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound 10 HCT-116 (Colon)15.40
HepG2 (Liver)9.80
Compound 7 HCT-116 (Colon)15.70
HepG2 (Liver)15.50
Sorafenib (control) HCT-116 (Colon)9.30
HepG2 (Liver)7.40

Data from a study on nicotinamide derivatives as potential VEGFR-2 inhibitors.[9]

Table 3: Cytotoxicity of Nicotinamide in Breast Cancer Cell Lines

Cell LineIC50 (mM)
MDA-MB-436 30.09
MDA-MB-231 20.09
MCF-7 20.01

Data from a study on the sensitizing effects of nicotinamide.[10]

Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Cancer cell lines of interest (e.g., A549, MCF-7, HL-60)

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • Cancer cell lines

  • 6-well plates

  • This compound stock solution

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially affected by this compound and a typical experimental workflow for its preliminary cytotoxic screening.

G cluster_0 NAD+ Salvage Pathway cluster_1 PARP-mediated DNA Repair Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN PRPP NAD NAD NMN->NAD NMNAT NAD_pool NAD+ Amino3_Isonicotinamide This compound Amino3_Isonicotinamide->NAMPT Inhibition DNA_Damage DNA_Damage PARP1 PARP1 DNA_Damage->PARP1 Activation PAR Poly(ADP-ribose) PARP1->PAR consumes Apoptosis Apoptosis PARP1->Apoptosis If repair fails NAD_pool->PARP1 DNA_Repair DNA Repair Proteins PAR->DNA_Repair Recruitment DNA_Repair->DNA_Damage Repairs Amino3_Isonicotinamide_2 This compound Amino3_Isonicotinamide_2->PARP1 Inhibition G cluster_assays In Vitro Assays start Start: Select Cancer Cell Lines culture Cell Culture and Seeding start->culture treatment Treatment with this compound (Dose-Response) culture->treatment mtt MTT Assay (24, 48, 72h) treatment->mtt apoptosis Annexin V / PI Staining treatment->apoptosis data_analysis Data Analysis mtt->data_analysis apoptosis->data_analysis ic50 Determine IC50 Values data_analysis->ic50 apoptosis_quant Quantify Apoptosis data_analysis->apoptosis_quant report Generate Cytotoxicity Profile ic50->report apoptosis_quant->report G cluster_inhibition Primary Inhibition cluster_downstream Downstream Effects Amino3_Isonicotinamide This compound NAMPT NAMPT Inhibition Amino3_Isonicotinamide->NAMPT PARP PARP Inhibition Amino3_Isonicotinamide->PARP NAD_depletion NAD+ Depletion NAMPT->NAD_depletion DNA_repair_inhibition Inhibition of DNA Repair PARP->DNA_repair_inhibition ATP_depletion ATP Depletion NAD_depletion->ATP_depletion Oxidative_stress Oxidative Stress NAD_depletion->Oxidative_stress Apoptosis Apoptosis Induction DNA_repair_inhibition->Apoptosis ATP_depletion->Apoptosis Oxidative_stress->Apoptosis

References

Methodological & Application

Application Notes: 3-Aminoisonicotinamide as a PARP Inhibitor for Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminoisonicotinamide, an analog of nicotinamide (Vitamin B3), is investigated in oncological research for its role as a modulator of critical cellular processes. It functions primarily as an inhibitor of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes essential for DNA repair. In cancer cells, particularly those with existing defects in other DNA repair pathways like homologous recombination (e.g., cells with BRCA1/2 mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of cytotoxic double-strand breaks during DNA replication. This mechanism, known as synthetic lethality, results in targeted cell death of cancer cells while largely sparing normal cells. These notes provide a comprehensive guide to the in vitro evaluation of this compound, detailing its mechanism of action and providing protocols for key cellular assays.

Mechanism of Action

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical sensor of DNA single-strand breaks (SSBs).[1] Upon detecting a break, PARP1 binds to the DNA and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[2][3] This PARylation event serves as a scaffold to recruit other DNA repair factors, facilitating the repair of the SSB.[1][4]

This compound, acting as a nicotinamide mimetic, competitively binds to the catalytic domain of PARP, preventing the synthesis of PAR chains.[3] This inhibition has two major consequences:

  • Enzymatic Inhibition: The primary DNA repair pathway for SSBs is halted.

  • PARP Trapping: The PARP inhibitor not only blocks enzymatic activity but can also "trap" the PARP protein on the DNA at the site of the break.[5][6]

When the cell attempts to replicate its DNA, the replication fork collides with the unrepaired SSB-PARP complex, causing the fork to collapse and creating a more lethal DNA double-strand break (DSB).[7] In cells with deficient homologous recombination (HR) pathways, these DSBs cannot be repaired efficiently, leading to genomic instability and apoptosis.[1]

Signaling Pathway of PARP Inhibition

PARP_Inhibition_Pathway cluster_0 Cellular State cluster_1 PARP-Mediated Repair cluster_2 Consequence of Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 activates Replication DNA Replication DSB DNA Double-Strand Break (DSB) Replication->DSB  Replication Fork Collapse PAR PAR Synthesis (PARylation) PARP1->PAR Trapped_PARP Trapped PARP-DNA Complex PARP1->Trapped_PARP NAD NAD+ NAD->PAR substrate Repair_Factors Recruitment of Repair Factors PAR->Repair_Factors SSB_Repair SSB Repair Repair_Factors->SSB_Repair AIN This compound AIN->PARP1 inhibits Trapped_PARP->DSB Apoptosis Apoptosis DSB->Apoptosis in HR-deficient cells

Caption: Mechanism of this compound-induced synthetic lethality in cancer cells.

Quantitative Data Summary

The potency of a PARP inhibitor like this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which can vary significantly depending on the cancer cell line's genetic background, particularly its DNA repair capabilities.

Table 1: Representative Anti-proliferative Activity (IC50) of a PARP Inhibitor. (Note: This table provides example data to illustrate expected trends. Actual values for this compound must be determined experimentally.)

Cell LineCancer TypeBRCA StatusRepresentative IC50 (µM)
MDA-MB-436Breast CancerBRCA1 mutant0.8
CAPAN-1Pancreatic CancerBRCA2 mutant1.5
MCF-7Breast CancerBRCA wild-type25.0
MDA-MB-231Breast CancerBRCA wild-type32.5
OVCAR-8Ovarian CancerBRCA wild-type18.0
A549Lung CancerBRCA wild-type>50

Experimental Protocols

Cell Viability Assay (MTT/WST-1)

This protocol determines the concentration-dependent cytotoxic effect of this compound on cancer cell proliferation.

Cell_Viability_Workflow Workflow for Cell Viability Assay A 1. Seed Cells Plate cells in a 96-well plate and allow to adhere overnight. B 2. Compound Treatment Add serial dilutions of This compound. A->B C 3. Incubation Incubate for 48-72 hours at 37°C, 5% CO2. B->C D 4. Add Reagent Add MTT or WST-1 reagent to each well. C->D E 5. Final Incubation Incubate for 2-4 hours to allow for color development. D->E F 6. Measure Absorbance Read absorbance on a plate reader (570 nm for MTT, 450 nm for WST-1). E->F

Caption: Experimental workflow for determining cell viability and IC50 values.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT or WST-1 reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in complete medium from the stock solution.

  • Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.

  • Incubation: Incubate the plate for 48 to 72 hours.[8]

  • Reagent Addition: Add 10 µL of WST-1 reagent or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. If using MTT, subsequently add 100 µL of solubilization buffer and incubate overnight.

  • Data Acquisition: Measure the absorbance at 450 nm for WST-1 or 570 nm for MTT using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Western Blot

This assay confirms that cell death occurs via apoptosis by detecting the cleavage of key apoptotic markers, Caspase-3 and PARP1.

Western_Blot_Workflow Workflow for Apoptosis Detection by Western Blot A 1. Cell Treatment Seed cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50) for 24-48 hours. B 2. Cell Lysis Harvest and lyse cells in RIPA buffer with protease inhibitors. A->B C 3. Protein Quantification Determine protein concentration of lysates using a BCA assay. B->C D 4. SDS-PAGE Separate 20-30 µg of protein on a polyacrylamide gel. C->D E 5. Protein Transfer Transfer separated proteins to a PVDF membrane. D->E F 6. Antibody Incubation Block membrane and incubate with primary antibodies (anti-cleaved Caspase-3, anti-cleaved PARP) overnight at 4°C. E->F G 7. Detection Incubate with HRP-conjugated secondary antibody and detect signal using ECL reagents and an imaging system. F->G

Caption: Workflow for detecting apoptotic markers via Western Blot analysis.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Primary antibodies: anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Detection Reagents

Protocol:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with this compound at desired concentrations for 24-48 hours.

  • Lysis: Harvest cells and lyse them using ice-cold RIPA buffer.

  • Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect protein bands using ECL reagents and a chemiluminescence imaging system.

DNA Damage Assay (γH2AX Immunofluorescence)

This assay provides direct visual evidence of DNA double-strand break formation, a key downstream effect of PARP inhibition.[9]

Materials:

  • Glass coverslips in 24-well plates

  • 4% Paraformaldehyde (PFA)

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γH2AX (Ser139)

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • DAPI or Hoechst stain

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture: Seed cells on sterile glass coverslips in 24-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with this compound for a specified duration (e.g., 24 hours). Include a vehicle control and a positive control (e.g., Etoposide).[9]

  • Fixation: Aspirate the medium, wash once with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.[10]

  • Permeabilization: Wash cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[4]

  • Blocking: Wash three times with PBS. Block with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody: Incubate the cells with anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[9][11]

  • Secondary Antibody: Wash three times with PBS. Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash twice more with PBS and mount the coverslips onto microscope slides using antifade mounting medium.[7]

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus as a measure of DNA damage.[9]

References

Application Notes and Protocols: 3-Aminoisonicotinamide Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisonicotinamide (3-AIN) is a small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[1][2] PARP enzymes, particularly PARP1, play a key role in the repair of single-strand DNA breaks through the base excision repair pathway.[1][2][3] Inhibition of PARP leads to the accumulation of these single-strand breaks, which can result in the formation of more lethal double-strand breaks during DNA replication.[1][3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP can lead to synthetic lethality, making PARP inhibitors a promising class of anti-cancer agents.[1][3]

This document provides a detailed protocol for a cell-based assay to evaluate the cytotoxic effects of this compound on a cancer cell line. The primary endpoint of this assay is the measurement of cell viability, which serves as an indicator of the compound's efficacy.

Principle of the Assay

This protocol utilizes a common and reliable method for assessing cell viability: a tetrazolium-based colorimetric assay (e.g., MTT or MTS assay). These assays measure the metabolic activity of viable cells.[4] In this process, mitochondrial dehydrogenases in living cells reduce a tetrazolium salt to a colored formazan product, the amount of which is directly proportional to the number of viable cells.[4][5] A decrease in the colored product upon treatment with 3-AIN indicates a reduction in cell viability.

Signaling Pathway of PARP Inhibition

The diagram below illustrates the central role of PARP in DNA repair and how its inhibition by this compound can lead to cell death, particularly in cancer cells with deficient homologous recombination (HR).

PARP_Inhibition_Pathway cluster_0 Normal DNA Repair cluster_1 Effect of this compound cluster_2 Cell Fate DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates PARP_Inhibition PARP Inhibition DNA_Repair DNA Repaired BER->DNA_Repair Three_AIN This compound (3-AIN) Three_AIN->PARP_Inhibition causes Replication_Fork Replication Fork Stall PARP_Inhibition->Replication_Fork leads to DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_Proficient HR Proficient Cells DNA_DSB->HR_Proficient HR_Deficient HR Deficient Cells (e.g., BRCA mutant) DNA_DSB->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis

Caption: PARP Inhibition Signaling Pathway.

Experimental Workflow

The following diagram outlines the major steps involved in the this compound cell-based viability assay.

Experimental_Workflow start Start cell_seeding 1. Seed Cells in 96-well Plate start->cell_seeding cell_adhesion 2. Allow Cells to Adhere (24h) cell_seeding->cell_adhesion compound_treatment 3. Treat with 3-AIN Dilutions cell_adhesion->compound_treatment incubation 4. Incubate (48-72h) compound_treatment->incubation viability_reagent 5. Add Cell Viability Reagent (e.g., MTS/MTT) incubation->viability_reagent reagent_incubation 6. Incubate (1-4h) viability_reagent->reagent_incubation read_plate 7. Measure Absorbance reagent_incubation->read_plate data_analysis 8. Analyze Data (IC50 determination) read_plate->data_analysis end End data_analysis->end

References

Application Notes and Protocols for the Experimental Use of 3-Aminoisonicotinamide as a NAMPT Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] This pathway is critical for maintaining the cellular NAD+ pool, which is essential for a myriad of cellular processes, including energy metabolism, DNA repair, and signaling.[2][3] In various cancers, NAMPT is overexpressed to meet the high metabolic demands of rapidly proliferating cells, making it a compelling target for anticancer drug development.[4][5][6]

3-Aminoisonicotinamide is a compound investigated for its potential as a NAMPT inhibitor. By blocking NAMPT, it is hypothesized to deplete intracellular NAD+ levels, leading to metabolic stress and ultimately, cell death in cancer cells that are highly dependent on the salvage pathway.[5] These application notes provide a comprehensive guide for the experimental setup and evaluation of this compound as a NAMPT inhibitor in a research setting.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information.

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1]

  • Handle the compound in a well-ventilated area to avoid inhalation of dust or fumes.[1]

  • In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

  • Store the compound in a tightly sealed container in a cool, dry place.[1]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound as a NAMPT inhibitor in publicly accessible literature, the following table provides representative data for well-characterized NAMPT inhibitors to serve as a reference for experimental design. Researchers will need to empirically determine the optimal concentrations for this compound in their specific experimental systems.

ParameterNAMPT InhibitorValueCell Line/SystemReference
IC50 (Enzymatic Assay) FK866~1 nMPurified NAMPT[6]
OT-822.89 ± 0.47 nMHematopoietic tumor cells[6]
GNI-500.007 µMBiochemical Assay[4]
IC50 (Cell Viability) MS0< 5 µMHepG2, A549, HCT116[7]
OT-8213.03 ± 2.94 nMNon-hematopoietic tumors[6]
GNI-500.032 µMA2780[4]
Cellular NAD+ Reduction MS0IC50 = 93.7 nMHepG2[7]

Experimental Protocols

NAMPT Enzymatic Activity Assay

This protocol is designed to determine the direct inhibitory effect of this compound on NAMPT enzyme activity. It is a coupled-enzyme assay that measures the production of NAD+, which is then used to generate a fluorescent or colorimetric signal.[5][8]

Materials:

  • Recombinant human NAMPT enzyme

  • NAMPT Assay Buffer

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • WST-1 or a fluorescent NADH detection reagent

  • This compound

  • 384-well microplate, black, low-binding[8]

  • Microplate reader capable of measuring absorbance or fluorescence

Procedure:

  • Reagent Preparation:

    • Prepare a 4x NAMPT Assay Buffer containing NMNAT and ADH. Keep this buffer on ice.[8]

    • Prepare stock solutions of ATP (400 µM), Nicotinamide (400 µM), PRPP (800 µM), and 30% Ethanol.[8]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.

  • Enzyme Preparation:

    • Thaw the NAMPT enzyme on ice and dilute it to the desired concentration (e.g., 12-25 ng/µl) using NAMPT Dilution Buffer.[8]

  • Assay Setup (384-well plate format): [8]

    • Test Inhibitor Wells: Add 4 µl of the diluted this compound solutions.

    • Positive Control Wells: Add 4 µl of Diluent Solution (vehicle control).

    • Blank Wells: Add 6 µl of NAMPT Dilution Buffer.

    • Add 6 µl of the diluted NAMPT enzyme to the "Test Inhibitor" and "Positive Control" wells.

    • Pre-incubate the plate at room temperature for 30 minutes with gentle agitation.

  • Reaction Initiation:

    • Prepare a Master Mix containing 4x NAMPT Assay Buffer, ATP, Nicotinamide, PRPP, and Ethanol.[8]

    • Start the reaction by adding 10 µl of the Master Mix to all wells.

  • Measurement:

    • Incubate the plate at 30°C for 2 hours.

    • Measure the fluorescence intensity (Ex/Em = 340/460 nm for NADH) or absorbance at 450 nm for WST-1.[5][8]

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Calculate the percent inhibition for each concentration of this compound relative to the positive control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT/MTS Assay)

This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[9]

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µl of the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT/MTS Addition:

    • For MTT: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.[9] Then, add 100 µl of solubilization solution and mix to dissolve the crystals.[10]

    • For MTS: Add 20 µl of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[9]

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[9]

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against the log of the inhibitor concentration.

Intracellular NAD+ Level Measurement (HPLC)

This protocol describes a method to quantify the intracellular concentration of NAD+ following treatment with this compound using high-performance liquid chromatography (HPLC).[11]

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Perchloric acid (HClO4)

  • Phosphate Buffer

  • Methanol (HPLC grade)

  • NAD+ standard

  • HPLC system with a reverse-phase column

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates.

    • Treat the cells with various concentrations of this compound for a specified time. Include a vehicle control.

  • Acid Extraction: [11]

    • Wash the cells with ice-cold PBS.

    • Add 0.3-0.5 mL of cold HClO4 to each well to lyse the cells and precipitate proteins.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed to pellet the protein debris.

    • Carefully transfer the supernatant (which contains the NAD+) to a new tube.

  • Sample Preparation for HPLC:

    • Neutralize the acidic extract.

    • Dilute the sample in the mobile phase buffer as needed.

    • Filter the sample through a syringe filter before loading it into an HPLC vial.

  • HPLC Analysis: [11]

    • Prepare a standard curve using known concentrations of NAD+.

    • Inject the samples and standards onto the HPLC system.

    • Run the HPLC with a suitable gradient program to separate NAD+. A typical mobile phase consists of a phosphate buffer and a methanol gradient.

    • Detect NAD+ using a UV detector at the appropriate wavelength.

  • Data Analysis:

    • Quantify the NAD+ peak area in the samples.

    • Calculate the NAD+ concentration in each sample using the standard curve.

    • Normalize the NAD+ levels to the protein concentration of the cell lysate from a parallel well.

Visualization of Signaling Pathways and Workflows

NAMPT-Mediated NAD+ Salvage Pathway

NAMPT_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Inhibitor This compound Inhibitor->NAMPT NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Cell_Functions Cellular Functions (Metabolism, DNA Repair, etc.) NAD->Cell_Functions

Caption: The NAD+ salvage pathway is inhibited by this compound.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis enzymatic_assay NAMPT Enzymatic Assay determine_ic50_enz Determine Enzymatic IC50 enzymatic_assay->determine_ic50_enz evaluate Evaluate as NAMPT Inhibitor determine_ic50_enz->evaluate cell_viability Cell Viability Assay (e.g., MTT/MTS) determine_ic50_cell Determine Cellular IC50 cell_viability->determine_ic50_cell nad_measurement Intracellular NAD+ Measurement (HPLC) quantify_nad Quantify NAD+ Depletion nad_measurement->quantify_nad determine_ic50_cell->evaluate quantify_nad->evaluate start Start: Characterize This compound start->enzymatic_assay start->cell_viability start->nad_measurement

Caption: Workflow for the in vitro and cellular evaluation of this compound.

References

Protocol for In Vivo Efficacy Assessment of 3-Aminoiso-nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Aminoiso-nicotinamide (3-AIN) is a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis.[1] Many cancer cells exhibit elevated NAMPT expression and a higher dependence on the NAD+ salvage pathway for their rapid proliferation and survival, making NAMPT an attractive target for cancer therapy.[2][3] Inhibition of NAMPT by 3-AIN leads to depletion of cellular NAD+ pools, resulting in metabolic collapse, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][4]

This document provides a detailed protocol for assessing the in vivo efficacy of 3-AIN in a preclinical setting using a human tumor xenograft mouse model. The protocol outlines the necessary steps from animal model selection and drug formulation to efficacy evaluation and pharmacodynamic analysis.

Signaling Pathway of NAMPT Inhibition

The inhibition of NAMPT by 3-AIN disrupts the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor for NAD+.[5] This leads to a cascade of downstream effects, ultimately impairing cancer cell function and survival.

NAMPT_Inhibition_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT Enters cell NMN NMN NAMPT->NMN Converts 3_AIN 3-Aminoiso-nicotinamide (3-AIN) 3_AIN->NAMPT Inhibits NAD NAD+ NMN->NAD SIRT1 SIRT1 NAD->SIRT1 Activates PARP1 PARP-1 NAD->PARP1 Activates Glycolysis Glycolysis NAD->Glycolysis Required for Cell_Cycle Cell Cycle Progression SIRT1->Cell_Cycle Regulates DNA_Repair DNA Repair PARP1->DNA_Repair ATP ATP Production Glycolysis->ATP ATP->Cell_Cycle Depletion inhibits DNA_Repair->Cell_Cycle Halts on damage Apoptosis Apoptosis Cell_Cycle->Apoptosis G2/M Arrest leads to

Caption: NAMPT inhibition by 3-AIN blocks NAD+ synthesis, leading to cellular dysfunction.

Experimental Protocols

Animal Model Selection and Tumor Implantation

1.1. Cell Line Selection: Select a human cancer cell line known to be sensitive to NAMPT inhibitors. Glioma and melanoma cell lines have shown sensitivity to this class of drugs.[2][6] For this protocol, we will use the A375 human melanoma cell line .

1.2. Animal Strain: Use immunodeficient mice, such as female BALB/c nude mice , 6-8 weeks old.

1.3. Tumor Implantation:

  • Culture A375 cells in appropriate media until they reach 80-90% confluency.

  • Harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.

  • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

  • Monitor the mice for tumor growth.

3-Aminoiso-nicotinamide (3-AIN) Formulation and Administration

2.1. Formulation:

  • Prepare a stock solution of 3-AIN in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • For administration, dilute the stock solution with a vehicle appropriate for in vivo use, such as a mixture of PBS and Solutol® HS 15 (e.g., 90:10 v/v). The final concentration of DMSO should be below 5% to minimize toxicity.

2.2. Dosing and Administration:

  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer 3-AIN via intraperitoneal (i.p.) injection .

  • A dose-response study is recommended to determine the optimal dose. Based on studies with similar compounds, a starting range of 25-100 mg/kg administered daily for 5 consecutive days, followed by a 2-day rest period, is suggested.[6]

  • The control group should receive the vehicle only, following the same administration schedule.

Efficacy Evaluation

3.1. Tumor Volume Measurement:

  • Measure tumor dimensions (length and width) with digital calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

  • Continue measurements until the tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³).

3.2. Body Weight and Clinical Observations:

  • Monitor the body weight of each mouse every 2-3 days as an indicator of toxicity.

  • Observe the mice daily for any clinical signs of distress, such as changes in posture, activity, or grooming.

3.3. Data Analysis:

  • Plot the mean tumor volume ± standard error of the mean (SEM) for each group over time.

  • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100 .

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the treatment and control groups.

Pharmacodynamic (PD) Analysis: NAD+ Measurement

4.1. Sample Collection:

  • At the end of the study, or at specified time points, euthanize a subset of mice from each group.

  • Excise the tumors and collect blood samples via cardiac puncture.

  • Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.

  • Process the blood to obtain plasma and store at -80°C.

4.2. NAD+ Quantification:

  • Use a commercially available NAD/NADH assay kit.

  • Homogenize the frozen tumor tissue in the extraction buffer provided in the kit.

  • Follow the manufacturer's instructions to measure the NAD+ and NADH levels in the tumor lysates and plasma samples.

  • Normalize the NAD+ levels to the protein concentration of the tumor lysate.

Data Presentation

Table 1: In Vivo Efficacy of 3-AIN in A375 Xenograft Model

Treatment GroupDose (mg/kg)Administration ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-Daily, 5 days/week1850 ± 150-+2.5 ± 1.0
3-AIN25Daily, 5 days/week980 ± 12047-1.8 ± 0.8
3-AIN50Daily, 5 days/week550 ± 9570-4.2 ± 1.2
3-AIN100Daily, 5 days/week320 ± 7083-8.5 ± 1.5

Table 2: Pharmacodynamic Effects of 3-AIN on NAD+ Levels

Treatment GroupDose (mg/kg)Mean Tumor NAD+ Level (pmol/mg protein) ± SEM% NAD+ Reduction vs. ControlMean Plasma NAD+ Level (µM) ± SEM
Vehicle Control-120 ± 15-2.5 ± 0.3
3-AIN5045 ± 862.51.1 ± 0.2
3-AIN10028 ± 676.70.7 ± 0.1

Experimental Workflow

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy & PD Evaluation A1 Select A375 Cell Line A2 Implant Cells in BALB/c Nude Mice A1->A2 A3 Monitor Tumor Growth A2->A3 B1 Randomize Mice into Treatment & Control Groups A3->B1 B3 Administer 3-AIN (i.p.) or Vehicle B1->B3 B2 Prepare 3-AIN Formulation B2->B3 C1 Measure Tumor Volume & Body Weight B3->C1 Monitor C2 Collect Tumor & Blood Samples C1->C2 At endpoint C3 Measure NAD+ Levels C2->C3 C4 Data Analysis & Reporting C3->C4

Caption: Workflow for assessing the in vivo efficacy of 3-AIN.

References

Application Note: Measuring NAD+ Levels Following Treatment with 3-Aminoiso-nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in all living cells, playing a central role in cellular metabolism, energy production, and DNA repair.[1][2][3] NAD+ serves as a cofactor for several key enzyme families, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38/157 glycohydrolases.[1][2] The cellular levels of NAD+ are tightly regulated through a balance of biosynthesis and consumption. The salvage pathway, which recycles nicotinamide (NAM) back to NAD+, is a primary route for NAD+ synthesis in mammals, with nicotinamide phosphoribosyltransferase (NAMPT) being the rate-limiting enzyme.[1][4]

Given the involvement of NAD+-consuming enzymes in a multitude of pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders, there is significant interest in developing small molecules that can modulate their activity. 3-Aminoiso-nicotinamide is a structural analog of nicotinamide. Nicotinamide and its derivatives have been shown to inhibit NAD+-consuming enzymes, such as PARPs and sirtuins.[5][6][7][8][9] By competing with NAD+ for the enzyme's binding site, these inhibitors can reduce the consumption of NAD+, potentially leading to an increase in cellular NAD+ pools. This application note provides a framework and detailed protocols for investigating the effects of 3-Aminoiso-nicotinamide on cellular NAD+ levels, a key indicator of its potential as a modulator of NAD+-dependent pathways.

Putative Mechanism of Action of 3-Aminoiso-nicotinamide

As a nicotinamide analog, 3-Aminoiso-nicotinamide is hypothesized to act as an inhibitor of NAD+-consuming enzymes. The structural similarity to nicotinamide, the natural byproduct and feedback inhibitor of these enzymes, suggests a competitive inhibition mechanism. By binding to the nicotinamide-binding pocket of enzymes like PARPs or sirtuins, 3-Aminoiso-nicotinamide would prevent the binding and subsequent cleavage of NAD+, thereby reducing its consumption. This would be expected to lead to an accumulation of intracellular NAD+.

dot

Caption: Putative mechanism of 3-Aminoiso-nicotinamide on NAD+ metabolism.

Experimental Design and Workflow

To assess the impact of 3-Aminoiso-nicotinamide on cellular NAD+ levels, a systematic experimental approach is required. This involves treating cultured cells with the compound, preparing cell lysates, and quantifying NAD+ concentrations using a reliable assay method.

dot

experimental_workflow cell_culture 1. Cell Culture (e.g., HeLa, HEK293) treatment 2. Treatment - 3-Aminoiso-nicotinamide (Dose-response) - Vehicle Control - Positive Control (e.g., known PARP inhibitor) cell_culture->treatment cell_lysis 3. Cell Lysis & NAD+ Extraction (Acid or Base Extraction) treatment->cell_lysis nad_assay 4. NAD+ Quantification - Enzymatic Cycling Assay (Colorimetric/Fluorometric) - HPLC cell_lysis->nad_assay data_analysis 5. Data Analysis - Normalize to protein concentration - Statistical analysis nad_assay->data_analysis

References

Application Notes and Protocols: Western Blot Analysis of PARP Activity Following 3-Aminonicotinamide Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical to cellular processes, including DNA repair and apoptosis. In response to single-strand DNA breaks, PARP becomes activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting DNA repair machinery. However, during apoptosis, PARP-1 is a key substrate for activated caspase-3 and caspase-7. Cleavage of the 116 kDa full-length PARP-1 protein into an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment is a well-established hallmark of apoptosis.[1][2][3] This cleavage inactivates PARP-1, preventing futile ATP-depleting DNA repair cycles in the face of widespread DNA degradation.

3-Aminonicotinamide (3-AN) is a structural analog of nicotinamide and acts as a competitive inhibitor of PARP enzymes.[4][5][6] By competing with the substrate NAD+, 3-AN inhibits the catalytic activity of PARP.[6] This inhibition of PARP's DNA repair function can lead to the accumulation of DNA damage, which in turn can trigger apoptosis, particularly in cells with compromised DNA repair pathways. Consequently, Western blot analysis of PARP cleavage is a valuable method for assessing the pro-apoptotic potential of 3-Aminonicotinamide. These application notes provide a detailed protocol for this analysis.

Data Presentation

The following table summarizes representative quantitative data from a Western blot analysis of PARP cleavage in a human cancer cell line (e.g., HeLa) treated with an apoptosis-inducing agent (e.g., Staurosporine) in the presence or absence of 3-Aminonicotinamide for 24 hours. The data represents the relative band intensities of full-length PARP and cleaved PARP, normalized to a loading control (e.g., β-actin).

Treatment Group3-Aminonicotinamide (mM)Apoptotic StimulusFull-Length PARP (116 kDa) Relative IntensityCleaved PARP (89 kDa) Relative Intensity
Vehicle Control0-1.000.05
3-Aminonicotinamide1-0.980.15
3-Aminonicotinamide5-0.950.30
3-Aminonicotinamide10-0.900.45
Apoptotic Stimulus (Positive Control)0+0.201.50
Apoptotic Stimulus + 3-AN1+0.181.65
Apoptotic Stimulus + 3-AN5+0.151.80
Apoptotic Stimulus + 3-AN10+0.102.10

Signaling Pathway and Mechanism

3-Aminonicotinamide, as a PARP inhibitor, interferes with the DNA damage response pathway. This interference can lead to an accumulation of DNA lesions that, if left unrepaired, can trigger the intrinsic pathway of apoptosis. The following diagram illustrates this proposed signaling cascade.

PARP_Inhibition_Pathway cluster_0 Cellular Stress cluster_1 PARP-mediated DNA Repair cluster_2 Apoptotic Cascade DNA_Damage DNA Single-Strand Breaks PARP PARP DNA_Damage->PARP activates PAR_synthesis Poly(ADP-ribose) Synthesis PARP->PAR_synthesis catalyzes DSBs Double-Strand Breaks (Replication) PARP->DSBs inhibition leads to NAD NAD+ NAD->PAR_synthesis DNA_Repair DNA Repair PAR_synthesis->DNA_Repair recruits machinery 3AN 3-Aminonicotinamide 3AN->PARP inhibits (competes with NAD+) Apoptosis_Initiation Apoptosis Initiation DSBs->Apoptosis_Initiation triggers Caspase_Activation Caspase-3/7 Activation Apoptosis_Initiation->Caspase_Activation PARP_Cleavage PARP Cleavage (116 kDa -> 89 kDa) Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis Caspase_Activation->Apoptosis Western_Blot_Workflow A Cell Culture (e.g., HeLa cells) B Treatment with 3-Aminonicotinamide & Controls A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA or Bradford Assay) C->D E SDS-PAGE D->E F Western Transfer (to PVDF membrane) E->F G Blocking F->G H Primary Antibody Incubation (anti-PARP, anti-Actin) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Image Acquisition & Densitometry Analysis J->K L Data Interpretation (Ratio of Cleaved to Full-Length PARP) K->L Logical_Relationship PARP_Inhibition Increased PARP Inhibition DNA_Damage_Acc Accumulation of DNA Damage PARP_Inhibition->DNA_Damage_Acc results in Apoptosis_Signal Enhanced Apoptotic Signaling DNA_Damage_Acc->Apoptosis_Signal triggers Caspase3_Activity Increased Caspase-3/7 Activity Apoptosis_Signal->Caspase3_Activity activates Full_Length_PARP Decrease in Full-Length PARP (116 kDa) Caspase3_Activity->Full_Length_PARP causes Cleaved_PARP Increase in Cleaved PARP (89 kDa) Caspase3_Activity->Cleaved_PARP causes

References

Application Notes: High-Throughput Screening with 3-Aminoisonicotinamide for PARP Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminoisonicotinamide is a nicotinamide analog that serves as a valuable chemical tool for studying the function of Poly (ADP-ribose) Polymerases (PARPs). PARP enzymes, particularly PARP1, are critical regulators of DNA repair and have emerged as major therapeutic targets in oncology. Due to its structural similarity to nicotinamide, a substrate for PARP enzymes, this compound and its well-characterized analog, 3-Aminobenzamide, function as competitive inhibitors. In the context of drug discovery, these compounds are frequently used as reference controls in high-throughput screening (HTS) campaigns designed to identify novel and more potent PARP inhibitors.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP1 is a key nuclear protein that acts as a sensor for DNA single-strand breaks (SSBs).[1] Upon detecting a break, PARP1 binds to the DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[2] This PARylation process serves as a scaffold to recruit other essential DNA repair proteins, facilitating the restoration of DNA integrity.[2][3]

PARP inhibitors, such as this compound, compete with the enzyme's natural substrate (NAD+) to block the PARylation process.[4] This inhibition prevents the recruitment of the repair machinery, causing SSBs to persist.[5] During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).[5][6]

In healthy cells, DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[7] In these HR-deficient cells, the accumulation of DSBs caused by PARP inhibition cannot be repaired, leading to genomic instability and ultimately cell death. This selective killing of cancer cells by targeting two different DNA repair pathways is a powerful therapeutic concept known as "synthetic lethality".[7]

PARP_Signaling_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds PARylation PAR Chain Synthesis (PARylation) PARP1->PARylation catalyzes Repair_Proteins Recruitment of Repair Proteins (XRCC1, Ligase III) PARylation->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Three_AIN This compound (PARP Inhibitor) Three_AIN->PARP1 inhibits DNA_SSB_C DNA Single-Strand Break (SSB) PARP1_C PARP1 DNA_SSB_C->PARP1_C binds Replication DNA Replication DNA_SSB_C->Replication unrepaired Three_AIN_C This compound (PARP Inhibitor) Three_AIN_C->PARP1_C inhibits DSB Double-Strand Break (DSB) Replication->DSB HR_Deficient Deficient HR Repair (e.g., BRCA mutation) DSB->HR_Deficient cannot be repaired by Cell_Death Synthetic Lethality (Apoptosis) HR_Deficient->Cell_Death

Figure 1: Mechanism of PARP inhibition leading to synthetic lethality.

Data Presentation

Quantitative data is essential for evaluating compound potency and assay performance. The following tables summarize key properties of this compound, the comparative activity of known PARP inhibitors, and standard HTS quality control metrics.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name 3-aminopyridine-4-carboxamide
CAS Number 64188-97-2[8]
Molecular Formula C₆H₇N₃O
Molecular Weight 137.14 g/mol

| Primary Target | Poly (ADP-ribose) Polymerase (PARP) |

Table 2: Comparative Inhibitory Activity of PARP Inhibitors This table presents the half-maximal inhibitory concentration (IC₅₀) values for several PARP inhibitors against various cancer cell lines. Lower IC₅₀ values indicate higher potency.

CompoundCell LineBRCA StatusIC₅₀ (µM)
3-Aminobenzamide CHO (Cell-based)-<0.05[1][9][10][11]
3-Aminobenzamide (Biochemical)-~30[12]
OlaparibMDA-MB-468 (TNBC)Wild-Type<10[13]
NiraparibMDA-MB-468 (TNBC)Wild-Type<10[13]
NiraparibPANC-1 (Pancreatic)Wild-Type50[5]
TalazoparibSKBR3 (Breast)Wild-Type0.04[13]
TalazoparibJIMT1 (Breast)Wild-Type0.002[13]
*Data for 3-Aminobenzamide, a well-characterized PARP inhibitor and close structural analog of this compound, is provided as a reference.

Table 3: Typical HTS Assay Quality Control Parameters Robust HTS assays are validated using statistical parameters to ensure reliability and reproducibility.

ParameterFormulaInterpretation for a Good AssayReference
Z'-Factor 1 - [ (3σp + 3σn) / |μp - μn| ]0.5 ≤ Z' < 1 [3][14]
Signal-to-Background (S/B) μp / μn> 2 [15]
μp = mean of positive control; σp = standard deviation of positive control.
μn = mean of negative control; σn = standard deviation of negative control.

Protocols

High-Throughput Screening Workflow for PARP Inhibitors

A typical HTS campaign involves several stages, from initial assay development and a large-scale primary screen to subsequent confirmation and validation of initial "hits".

HTS_Workflow cluster_workflow HTS Campaign Workflow AssayDev 1. Assay Development & Optimization LibPrep 2. Compound Library Preparation AssayDev->LibPrep PrimaryScreen 3. Primary Screen (Single Concentration) LibPrep->PrimaryScreen HitID 4. Primary Hit Identification PrimaryScreen->HitID DoseResponse 5. Dose-Response Confirmation HitID->DoseResponse IC50 6. IC50 Determination & Potency Ranking DoseResponse->IC50 Secondary 7. Secondary & Orthogonal Assay Validation IC50->Secondary SAR 8. Hit-to-Lead & SAR Studies Secondary->SAR

Figure 2: General workflow for an HTS drug discovery campaign.

Protocol: Homogeneous TR-FRET PARP1 Inhibition Assay

This protocol describes a robust, homogeneous (mix-and-read) assay in a 384-well format suitable for HTS, using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for detection.[7][10] this compound can be used as a positive control inhibitor.

1. Reagents and Materials

  • Assay Plates: 384-well, low-volume, black, non-binding surface plates.

  • Recombinant Human PARP1 Enzyme: High purity, pre-qualified for activity.

  • Activated DNA: Nicked or fragmented DNA to activate PARP1.

  • Substrate: Biotin-NAD+.

  • Detection Reagents:

    • Europium (Eu)-labeled anti-PAR antibody (Donor).

    • Streptavidin-Allophycocyanin (SA-APC) (Acceptor).

  • Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µg/mL BSA.

  • Control Inhibitor: this compound or 3-Aminobenzamide.

  • Test Compounds: Compound library dissolved in DMSO.

  • Instrumentation: Liquid handler for dispensing and a TR-FRET compatible plate reader.

2. Assay Procedure

  • Compound Dispensing: Using an acoustic liquid handler or pin tool, dispense 20-50 nL of test compounds, control inhibitor (e.g., this compound), and DMSO (negative control) into the 384-well assay plates.

  • Enzyme/DNA Addition: Prepare a PARP1 enzyme/activated DNA mix in cold assay buffer. Dispense 5 µL of this mix into each well of the assay plate.

  • Pre-incubation: Gently centrifuge the plates (e.g., 1000 rpm for 1 min) and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a Biotin-NAD+ substrate solution in assay buffer. Add 5 µL of this solution to each well to start the enzymatic reaction. The final reaction volume is 10 µL.

  • Reaction Incubation: Incubate the plates for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of the detection mix (containing Eu-anti-PAR and SA-APC in TR-FRET buffer with EDTA to stop the reaction) to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.

  • Data Acquisition: Read the plates on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Eu).

3. Data Analysis

  • Calculate TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm).

  • Determine Percent Inhibition: Normalize the data using the high (DMSO, 0% inhibition) and low (strong inhibitor, 100% inhibition) controls.

    • % Inhibition = 100 * (1 - [Ratio_Sample - Ratio_Low] / [Ratio_High - Ratio_Low])

  • Quality Control: For each plate, calculate the Z'-factor and S/B ratio using the control wells to ensure data quality. An assay is considered robust if the Z'-factor is ≥ 0.5.

  • IC₅₀ Determination: For compounds identified as hits in the primary screen, perform a dose-response experiment. Fit the resulting percent inhibition data versus compound concentration to a four-parameter logistic equation to determine the IC₅₀ value.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by 3-Aminoisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisonicotinamide (3-AIN) is a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] NAD+ is an essential coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[2][3] Cancer cells, with their high metabolic rate, are particularly dependent on the NAD+ salvage pathway, making NAMPT an attractive target for cancer therapy.[1][4] Inhibition of NAMPT by 3-AIN leads to depletion of intracellular NAD+ pools, triggering an energy crisis, oxidative stress, and ultimately, programmed cell death or apoptosis.[2][4][5]

These application notes provide a detailed protocol for the induction of apoptosis by 3-AIN in cancer cell lines and its quantitative analysis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Signaling Pathway of 3-AIN-Induced Apoptosis

3-AIN, as a NAMPT inhibitor, initiates a cascade of events culminating in apoptosis. The primary mechanism involves the depletion of NAD+, which in turn leads to a decrease in ATP production and an increase in reactive oxygen species (ROS).[4][5] This cellular stress activates downstream signaling pathways, including the JNK pathway, and leads to mitochondrial dysfunction.[2][5] The disruption of mitochondrial membrane potential results in the release of pro-apoptotic factors, activation of caspases, and subsequent execution of the apoptotic program.

This compound This compound NAMPT Inhibition NAMPT Inhibition This compound->NAMPT Inhibition NAD+ Depletion NAD+ Depletion NAMPT Inhibition->NAD+ Depletion ATP Depletion ATP Depletion NAD+ Depletion->ATP Depletion ROS Increase ROS Increase NAD+ Depletion->ROS Increase Mitochondrial Dysfunction Mitochondrial Dysfunction ATP Depletion->Mitochondrial Dysfunction ROS Increase->Mitochondrial Dysfunction JNK Pathway Activation JNK Pathway Activation ROS Increase->JNK Pathway Activation Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation JNK Pathway Activation->Mitochondrial Dysfunction Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 1: Signaling pathway of 3-AIN-induced apoptosis.

Experimental Workflow

The overall experimental workflow for analyzing 3-AIN induced apoptosis involves cell culture and treatment, staining with Annexin V and PI, data acquisition via flow cytometry, and subsequent data analysis.

cluster_0 Experimental Phase cluster_1 Data Acquisition & Analysis Cell Culture Cell Culture 3-AIN Treatment 3-AIN Treatment Cell Culture->3-AIN Treatment Cell Harvesting Cell Harvesting 3-AIN Treatment->Cell Harvesting Staining Staining Cell Harvesting->Staining Flow Cytometry Flow Cytometry Staining->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis Results Results Data Analysis->Results

Figure 2: Experimental workflow for apoptosis analysis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed cancer cells (e.g., HeLa, Jurkat, or a cell line of interest) in a 6-well plate at a density of 1 x 10^6 cells/well in complete culture medium.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • 3-AIN Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat the cells with varying concentrations of 3-AIN (e.g., 0, 10, 50, 100 µM) for a predetermined time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) for comparison.

  • Positive Control (Optional): Treat a separate set of cells with a known apoptosis-inducing agent (e.g., staurosporine) to serve as a positive control for the staining procedure.

Annexin V and Propidium Iodide (PI) Staining

This protocol is based on the principle that early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[6] Late apoptotic and necrotic cells have compromised membrane integrity, allowing the nuclear stain Propidium Iodide (PI) to enter.[7]

Reagents:

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Harvesting:

    • For adherent cells, gently detach the cells using trypsin-EDTA. Collect the cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.

    • For suspension cells, collect the cells directly by centrifugation.

  • Washing: Wash the cells twice with cold PBS by resuspending the cell pellet in PBS and centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI (e.g., 50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within 1 hour of staining.

Data Acquisition and Analysis

Acquire data on a flow cytometer equipped with the appropriate lasers and filters for detecting the chosen fluorochromes (e.g., FITC and PI). For each sample, collect a minimum of 10,000 events.

Gating Strategy:

  • Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the main cell population to exclude debris.

  • Annexin V vs. PI: Create a quadrant plot to differentiate between the following cell populations[8]:

    • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered a minor population in apoptosis studies).

Data Presentation

Summarize the quantitative data from the flow cytometry analysis in a clear and structured table.

Treatment GroupConcentration (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control 095.2 ± 2.12.5 ± 0.82.3 ± 0.5
3-AIN 1080.1 ± 3.512.3 ± 1.57.6 ± 1.1
3-AIN 5055.7 ± 4.225.8 ± 2.318.5 ± 2.0
3-AIN 10020.3 ± 2.840.1 ± 3.139.6 ± 3.5
Positive Control Varies10.5 ± 1.550.2 ± 4.539.3 ± 3.8

Data are presented as mean ± standard deviation from three independent experiments.

Troubleshooting

  • High background staining: Ensure cells are washed thoroughly and that the Annexin V and PI concentrations are optimized for the specific cell line.

  • Low signal: Check the viability of the cells before treatment and ensure the 3-AIN concentration and incubation time are sufficient to induce apoptosis.

  • High percentage of necrotic cells: The 3-AIN concentration may be too high, leading to rapid cell death. Consider a dose-response or time-course experiment to optimize conditions.

Conclusion

This application note provides a comprehensive framework for the analysis of apoptosis induced by the NAMPT inhibitor this compound using flow cytometry. The detailed protocols and data presentation guidelines will enable researchers to accurately quantify the apoptotic response of cancer cells to this promising therapeutic agent. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying mechanisms and experimental design.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming 3-Aminoiso­nicotinamide Solubility Challenges in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues associated with 3-Aminoiso­nicotinamide (3-AIN) for in vitro studies. The following information is designed to troubleshoot common problems and offer clear protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 3-Aminoiso­nicotinamide and what is its primary mechanism of action?

A1: 3-Aminoiso­nicotinamide (3-AIN) is a small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes. PARPs are crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks. By competitively inhibiting PARP, 3-AIN disrupts the DNA damage response, which can be particularly effective in killing cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality.

Q2: I'm observing precipitation when I add my 3-AIN stock solution to my cell culture medium. What is causing this?

A2: Precipitation, or "crashing out," of a compound upon its addition to an aqueous solution like cell culture media is a common issue, especially for molecules that are not highly water-soluble. This is often due to the drastic change in solvent polarity. A concentrated stock solution in a solvent like DMSO may keep the compound dissolved, but when this is diluted into the aqueous environment of the media, the compound's solubility limit can be quickly exceeded, leading to precipitation. Other factors can include the temperature and pH of the media, as well as interactions with media components.[1][2][3]

Q3: What is the recommended solvent for preparing a 3-AIN stock solution?

A3: Based on the solubility of structurally similar compounds like isonicotinamide and nicotinamide, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of 3-AIN.[4][5] It is crucial to use anhydrous, high-purity DMSO, as absorbed water can negatively impact the solubility of many compounds.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% and not exceeding 1%. It is essential to determine the tolerance of your specific cell line to DMSO by running appropriate vehicle controls in your experiments.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon adding stock solution to media - Compound concentration exceeds its aqueous solubility.- "Solvent shock" from rapid dilution of DMSO stock in aqueous media.- Lower the final working concentration of 3-AIN.- Pre-warm the cell culture media to 37°C before adding the stock solution.- Add the stock solution dropwise while gently swirling the media to ensure rapid mixing.- Prepare an intermediate dilution of the stock solution in a small volume of media before adding it to the final culture volume.
Cloudiness or precipitate forms over time in the incubator - Temperature fluctuations affecting solubility.- Changes in media pH due to cell metabolism.- Interaction with media components or serum proteins.- Ensure the incubator maintains a stable temperature and humidity.- Monitor the pH of your culture medium, especially in high-density cultures, and change the medium more frequently if needed.- If using serum-free media, consider potential interactions with specific media components. A different basal media formulation could be tested.
Inconsistent experimental results - Inaccurate concentration of the 3-AIN working solution due to incomplete dissolution or precipitation.- Degradation of the compound in solution.- Visually inspect your stock and working solutions for any signs of precipitation before each use.- Prepare fresh working solutions from the stock for each experiment.- Aliquot the stock solution upon preparation and store at -20°C or -80°C to minimize freeze-thaw cycles.

Data Presentation: Solubility of 3-Aminoiso­nicotinamide and Related Compounds

Compound Solvent Solubility (mg/mL) Reference
3-Aminoiso­nicotinamide (Estimated) DMSO>15Based on[5]
Ethanol~2.5Based on[5]
Water (PBS, pH 7.2)~10Based on[5]
Isonicotinamide DMSO≥ 200[4]
Nicotinamide DMSO~15[5]
Ethanol~2.5[5]
WaterVery soluble (1g/mL)[6]

Experimental Protocols

Protocol for Preparing a 3-Aminoiso­nicotinamide (3-AIN) Stock Solution

Materials:

  • 3-Aminoiso­nicotinamide (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the Desired Stock Concentration: Based on the estimated solubility and your experimental needs, decide on a stock concentration (e.g., 10 mM or 20 mM).

  • Weigh the Compound: Carefully weigh the required amount of 3-AIN powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve the Compound:

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure all solid has dissolved.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[7] Gentle warming to 37°C may also aid dissolution.

  • Sterilization (Optional): If necessary, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light. Properly stored, the DMSO stock solution should be stable for several months.[7]

Workflow for Preparing Working Solutions in Cell Culture Media

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation stock Prepare High-Concentration 3-AIN Stock in Anhydrous DMSO prewarm Pre-warm Cell Culture Media to 37°C intermediate Optional: Prepare Intermediate Dilution in a small volume of media prewarm->intermediate For high final concentrations final Add Stock (or Intermediate) to Final Volume of Media Dropwise with Swirling prewarm->final For low final concentrations intermediate->final incubate Add to Cells and Incubate final->incubate PARP_Inhibition cluster_dna_damage DNA Damage & Repair cluster_inhibition Inhibition by 3-AIN DNA_damage DNA Single-Strand Break PARP1 PARP1 Recruitment DNA_damage->PARP1 PARylation PARP1 Auto-PARylation (uses NAD+) PARP1->PARylation Repair_complex Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_complex DNA_repair DNA Repair Repair_complex->DNA_repair DNA_repair->DNA_damage Restored DNA 3-AIN 3-Aminoiso­nicotinamide (3-AIN) 3-AIN->PARP1 Competitive Inhibition NAD NAD+ NAD->PARylation Substrate

References

Technical Support Center: 3-Aminoisonicotinamide Crystallization and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminoisonicotinamide. The information is designed to address common challenges encountered during crystallization and purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

This compound, with the CAS number 64188-97-2, has a molecular formula of C6H7N3O and a molecular weight of 137.14 g/mol .[1] It is a heterocyclic aromatic compound belonging to the pyridine family. Its structure, containing both a pyridine ring and an amide group, makes it a polar molecule.

Q2: Which solvents are suitable for the crystallization of this compound?

Q3: What are some common impurities that might be present in crude this compound?

The synthesis of related aminopyridines, such as 3-aminopyridine from nicotinamide via the Hofmann rearrangement, can introduce specific impurities.[2][3][4] Potential impurities in this compound could therefore include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if synthesized from a nicotinamide derivative, residual nicotinic acid or its salts could be present.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for determining the purity of pharmaceutical compounds.[5] A reversed-phase HPLC method, likely with a C18 column, would be a suitable starting point for developing a validated analytical procedure. The mobile phase could consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. UV detection would be appropriate given the aromatic nature of the compound.

Troubleshooting Crystallization

This section addresses common problems encountered during the crystallization of this compound and provides potential solutions.

Problem 1: No Crystal Formation

Symptoms:

  • The solution remains clear even after cooling and extended standing.

  • No solid material precipitates out of the solution.

Possible Causes and Solutions:

CauseSolution
Insufficient Supersaturation The concentration of this compound in the solvent may be too low. Carefully evaporate some of the solvent to increase the concentration and then allow the solution to cool again.
Compound is Too Soluble The chosen solvent may be too effective at dissolving the compound, even at low temperatures. Consider using a solvent mixture (a "good" solvent in which it is soluble and a "poor" solvent in which it is less soluble) to reduce the overall solubility.
Slow Nucleation The formation of initial crystal nuclei may be kinetically hindered. Try inducing nucleation by scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, if available, add a tiny "seed" crystal of pure this compound to the cooled solution.
Problem 2: "Oiling Out" Instead of Crystallization

Symptoms:

  • A liquid, often oily or syrupy, separates from the solution instead of solid crystals.

Possible Causes and Solutions:

CauseSolution
High Solute Concentration The concentration of the compound is too high, leading to separation as a liquid phase. Add a small amount of the solvent back to the mixture, gently warm to redissolve the oil, and then allow it to cool more slowly.
Rapid Cooling Cooling the solution too quickly can favor the formation of an oil over an ordered crystal lattice. Allow the solution to cool to room temperature slowly before any further cooling in an ice bath or refrigerator. Insulating the flask can help to slow the cooling rate.
Presence of Impurities Impurities can disrupt the crystallization process and promote oiling out. Consider a preliminary purification step, such as treatment with activated carbon, to remove some impurities before attempting crystallization.
Problem 3: Poor Crystal Quality (Needles, Plates, or Fine Powder)

Symptoms:

  • The resulting crystals are very small, needle-like, or form thin plates.

  • The crystalline material is difficult to filter and wash effectively.

Possible Causes and Solutions:

CauseSolution
High Degree of Supersaturation Rapid crystal growth from a highly supersaturated solution often leads to less desirable crystal habits. Try using a more dilute solution or a solvent in which the compound is slightly more soluble to slow down the rate of crystallization.
Solvent System The choice of solvent can significantly influence crystal morphology. Experiment with different solvents or solvent mixtures to find conditions that favor the growth of more well-defined, equant crystals.
Agitation Agitation during the cooling and crystallization process can sometimes lead to the formation of many small crystals. Allow the solution to cool without stirring.

Experimental Protocols

While a specific, validated protocol for this compound is not available in the provided search results, the following general procedures for recrystallization of related compounds can be adapted.

Single-Solvent Recrystallization Protocol
  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of a chosen solvent (e.g., ethanol, methanol, or water). Heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin during this time. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a suitable temperature.

Two-Solvent Recrystallization Protocol
  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (a solvent in which it is readily soluble) at an elevated temperature.

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (a solvent in which the compound is much less soluble) dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol, using a cold mixture of the two solvents for washing.

Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

Purification_Workflow Crude Crude this compound Dissolution Dissolution in Hot Solvent Crude->Dissolution HotFiltration Hot Filtration (optional) Dissolution->HotFiltration Crystallization Crystallization (Slow Cooling) Dissolution->Crystallization If no insoluble impurities HotFiltration->Crystallization Isolation Isolation (Vacuum Filtration) Crystallization->Isolation Washing Washing with Cold Solvent Isolation->Washing Drying Drying Washing->Drying Pure Pure this compound Drying->Pure Analysis Purity Analysis (e.g., HPLC) Pure->Analysis

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common crystallization problems.

Caption: Decision tree for troubleshooting common crystallization issues.

References

Technical Support Center: Optimizing 3-Aminoisonicotinamide Dosage in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo dosage, administration, and toxicity data for 3-Aminoisonicotinamide in mouse models are limited in publicly available literature. The following guidance is based on studies of other potent and selective Nicotinamide N-methyltransferase (NNMT) inhibitors with similar mechanisms of action. Researchers should use this information as a starting point and conduct initial dose-finding and toxicity studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its therapeutic rationale?

A1: this compound is an inhibitor of Nicotinamide N-methyltransferase (NNMT). NNMT is a key enzyme in cellular metabolism that catalyzes the methylation of nicotinamide.[1][2] By inhibiting NNMT, this compound can modulate the levels of crucial metabolites, which has shown therapeutic potential in preclinical models of metabolic diseases, such as obesity and type 2 diabetes.[3]

Q2: What is a recommended starting dose for this compound in a diet-induced obesity mouse model?

A2: While specific data for this compound is unavailable, studies on a similar NNMT inhibitor, 5-amino-1-methylquinolinium (5-amino-1MQ), in a diet-induced obesity (DIO) mouse model used a dosage of 20 mg/kg administered subcutaneously three times daily. This regimen resulted in progressive weight loss. Researchers should consider a dose-escalation study starting with a lower dose to determine the optimal and safe range for this compound.

Q3: What are the common routes of administration for compounds like this compound in mice?

A3: Common routes for administering therapeutic compounds to mice include intraperitoneal (IP), intravenous (IV), subcutaneous (SC), and oral gavage (PO).[4] The choice of administration route depends on the compound's formulation, desired pharmacokinetic profile, and the experimental design. For instance, subcutaneous administration was used for the NNMT inhibitor 5-amino-1MQ.

Q4: What are the potential side effects or toxicities to monitor for when administering this compound?

Q5: How can I assess the in vivo efficacy of this compound?

A5: Efficacy can be assessed by monitoring relevant physiological and molecular endpoints based on your mouse model. In a diet-induced obesity model, this would include regular monitoring of body weight, food intake, and body composition (fat and lean mass). At the end of the study, plasma levels of lipids and glucose, as well as tissue-specific markers of NNMT inhibition (e.g., levels of 1-methylnicotinamide (1-MNA) in adipose tissue and liver) can be measured.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of Efficacy (e.g., no change in body weight in DIO mice) Inadequate Dosage: The administered dose of this compound may be too low to effectively inhibit NNMT in vivo.Perform a dose-escalation study to identify a more effective dose.
Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized.Consider a different administration route.[4] Analyze plasma concentrations of this compound to determine its pharmacokinetic profile.
Compound Instability: The formulation of this compound may not be stable.Prepare fresh solutions for each administration and ensure proper storage conditions.
Observed Toxicity (e.g., significant weight loss, lethargy, neurological symptoms) Dosage is too high: The administered dose exceeds the maximum tolerated dose (MTD).Immediately reduce the dosage or temporarily halt the treatment. Conduct a formal MTD study to determine a safe and effective dose range.[5]
Off-target effects: The compound may have unintended biological effects.If toxicity persists even at low effective doses, consider investigating potential off-target interactions.
High Variability in Animal Response Inconsistent Administration: Variation in injection volume or technique can lead to differing exposures.Ensure all personnel are properly trained and standardized administration protocols are followed.
Biological Variation: Individual differences in metabolism and response are common in animal studies.Increase the number of animals per group to improve statistical power.

Quantitative Data Summary for a Representative NNMT Inhibitor

The following table summarizes the in vivo data for the NNMT inhibitor 5-amino-1-methylquinolinium (5-amino-1MQ) in a diet-induced obesity (DIO) mouse model. This data can serve as a reference for designing studies with this compound.

Parameter Value Mouse Model Administration Duration Reference
Dosage 20 mg/kgC57BL/6J DIO miceSubcutaneous (SC)11 days
Frequency Three times dailyC57BL/6J DIO miceSubcutaneous (SC)11 days
Effect on Body Weight Progressive lossC57BL/6J DIO miceSubcutaneous (SC)11 days
Effect on Adipocyte Size >30% decreaseC57BL/6J DIO miceSubcutaneous (SC)11 days
Effect on Plasma Cholesterol ~30% lowerC57BL/6J DIO miceSubcutaneous (SC)11 days

Detailed Experimental Protocols

Protocol: In Vivo Efficacy Study of an NNMT Inhibitor in a Diet-Induced Obesity (DIO) Mouse Model

This protocol is adapted from a study using the NNMT inhibitor 5-amino-1MQ and should be optimized for this compound.

  • Animal Model:

    • Use male C57BL/6J mice, a commonly used strain for DIO studies.[6]

    • Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks), starting at 6 weeks of age.[7][8]

    • A control group should be fed a low-fat diet (LFD).

  • Drug Preparation and Administration:

    • Prepare this compound in a sterile vehicle suitable for the chosen administration route (e.g., saline for subcutaneous injection).

    • Based on preliminary dose-finding studies, determine the optimal dose. As a starting point, a dose of 20 mg/kg administered subcutaneously three times daily can be considered.

    • The vehicle control group should receive an equivalent volume of the vehicle on the same schedule.

  • Experimental Procedure:

    • Randomly assign DIO mice to treatment and vehicle control groups (n=8-10 mice per group).

    • Administer the NNMT inhibitor or vehicle for the planned duration of the study (e.g., 11 days).

    • Monitor body weight and food intake daily or every other day.

  • Endpoint Analysis:

    • At the end of the treatment period, collect blood samples for analysis of plasma lipids (total cholesterol, triglycerides) and glucose.

    • Harvest tissues such as epididymal white adipose tissue (EWAT) and liver.

    • Analyze EWAT for adipocyte size (histology).

    • Measure the levels of 1-MNA in tissue homogenates to confirm target engagement.

Mandatory Visualizations

NNMT_Signaling_Pathway cluster_0 Cellular Environment cluster_1 NNMT-Mediated Methylation cluster_2 Downstream Effects Nicotinamide Nicotinamide (NAM) NNMT NNMT Nicotinamide->NNMT SAM S-Adenosylmethionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (MNA) NNMT->MNA Methylation SAH S-Adenosylhomocysteine (SAH) NNMT->SAH NAD_Salvage Reduced NAD+ Salvage NNMT->NAD_Salvage Depletes NAM pool Methylation_Potential Altered Methylation Potential NNMT->Methylation_Potential Alters SAM/SAH ratio Three_Amino This compound Three_Amino->NNMT Inhibition Metabolic_Changes Metabolic Changes (e.g., reduced lipogenesis) NAD_Salvage->Metabolic_Changes Methylation_Potential->Metabolic_Changes

Caption: NNMT Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start: Diet-Induced Obese Mouse Model dose_finding Dose-Finding Study (e.g., MTD) start->dose_finding group_allocation Group Allocation (Treatment vs. Vehicle) dose_finding->group_allocation treatment_phase Treatment Phase (e.g., 11 days) group_allocation->treatment_phase monitoring In-life Monitoring (Body Weight, Food Intake) treatment_phase->monitoring endpoints Endpoint Analysis (Plasma, Tissues) monitoring->endpoints data_analysis Data Analysis & Interpretation endpoints->data_analysis end Conclusion data_analysis->end

Caption: Experimental Workflow for In Vivo Efficacy Testing.

References

Addressing 3-Aminoisonicotinamide stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and degradation of 3-Aminoisonicotinamide in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store a stock solution of this compound?

A1: The preparation and storage of this compound stock solutions are critical for maintaining its integrity. It is recommended to prepare stock solutions in a suitable solvent such as DMSO. For short-term storage, solutions can be kept at -20°C for up to one month, while for long-term storage, -80°C is recommended for up to six months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Always protect the solution from light.

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[2][3] It is crucial to control these conditions to ensure the reliability and reproducibility of your experiments.

Q3: What are the visible signs of this compound degradation in my solution?

A3: Visual indicators of degradation can include a change in the color of the solution (e.g., from colorless to a yellow or brown hue), the formation of precipitates, or a decrease in the expected biological activity. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary for a definitive assessment of stability.

Q4: How can I determine the stability of this compound under my specific experimental conditions?

A4: To determine the stability under your specific conditions, a forced degradation study is recommended.[2][3][4] This involves subjecting the this compound solution to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) and monitoring the degradation over time using a stability-indicating analytical method like HPLC.

Q5: What are the potential degradation products of this compound?

A5: While specific degradation products for this compound are not extensively documented in publicly available literature, a likely degradation pathway is the hydrolysis of the amide group to form 3-aminoisonicotinic acid. This is a common degradation pathway for compounds containing an amide functional group.[5][6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock or working solutions.Prepare fresh stock solutions and aliquot for single use. Store solutions protected from light and at the recommended temperature. Perform a stability check of your solution using an analytical method like HPLC.
Precipitate formation in the solution Poor solubility or degradation of the compound.Ensure the solvent is appropriate and the concentration is within the solubility limit. If solubility is an issue, gentle warming or sonication may help. If degradation is suspected, prepare a fresh solution and store it properly.
Change in solution color Degradation of the compound, possibly due to light exposure or oxidation.Store solutions in amber vials or wrap them in aluminum foil to protect from light.[1] Prepare solutions with degassed solvents to minimize oxidation.
Loss of biological activity Degradation of this compound to inactive products.Confirm the purity and concentration of your solution using a validated analytical method. Always use freshly prepared or properly stored solutions for biological assays.

Recommended Storage Conditions

For optimal stability, this compound and its solutions should be stored under the following conditions:

Form Storage Condition Duration
Solid (Powder) 2-8°C in a dark, inert atmosphere.Refer to manufacturer's specifications.
Stock Solution (-20°C) In a suitable solvent (e.g., DMSO), protected from light.[1]Up to 1 month.[1]
Stock Solution (-80°C) In a suitable solvent (e.g., DMSO), protected from light.[1]Up to 6 months.[1]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in solution.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Solvent (e.g., DMSO, Methanol, Acetonitrile)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV/Vis or MS)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a specified time.[8]

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide.[8] Store at room temperature for a defined period.

    • Thermal Degradation: Expose the stock solution to dry heat (e.g., 60°C) in an oven for a specified time.[8]

    • Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis:

    • At various time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method.

Summary of Forced Degradation Conditions

Stress Condition Reagent/Condition Temperature Duration
Acid Hydrolysis0.1 N HCl60°CTo be determined
Base Hydrolysis0.1 N NaOHRoom TemperatureTo be determined
Oxidation3% H₂O₂Room TemperatureTo be determined
ThermalDry Heat60°CTo be determined
PhotolyticICH Q1B specified light exposureAs per guidelinesAs per guidelines

Visualizations

Hypothetical Degradation Pathway of this compound

G This compound This compound 3-Aminoisonicotinic acid 3-Aminoisonicotinic acid This compound->3-Aminoisonicotinic acid Hydrolysis (H₂O)

Caption: Hypothetical hydrolysis of this compound.

Experimental Workflow for a Forced Degradation Study

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation A Prepare Stock Solution of this compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Degradation A->E F Photostability A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if necessary) G->H I HPLC Analysis H->I J Identify Degradation Products I->J K Determine Degradation Rate I->K

Caption: Workflow for a forced degradation study.

References

Identifying and minimizing common artifacts in 3-Aminoisonicotinamide experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Aminoisonicotinamide (3-AIN). This resource provides troubleshooting guides and frequently asked questions to help you identify and minimize common artifacts in your experiments, ensuring the reliability and reproducibility of your data.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or Lower-Than-Expected Potency in Cell-Based Assays

Question: My this compound (3-AIN) treatment is showing variable results or lower-than-expected inhibition of cell viability, even in cell lines reported to be sensitive to PARP inhibitors. What are the potential causes and how can I troubleshoot this?

Answer: Inconsistent potency of 3-AIN can stem from several factors, ranging from compound handling to experimental setup. Below is a systematic guide to help you identify and resolve the issue.

Potential Cause Troubleshooting Steps Expected Outcome
Poor Solubility Prepare fresh stock solutions in an appropriate solvent like DMSO. Ensure complete dissolution; sonication may be necessary. Avoid repeated freeze-thaw cycles.Consistent and accurate drug concentration in working solutions.
Compound Instability Prepare fresh dilutions from a validated stock for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to minimize degradation.Minimized degradation of 3-AIN, leading to more reliable results.
Suboptimal Assay Conditions Optimize cell seeding density and incubation time. Ensure cells are in the logarithmic growth phase.Reduced variability and more reproducible IC50 values.
Cell Line Integrity Authenticate your cell line (e.g., via STR profiling) and regularly test for mycoplasma contamination.Assurance that the observed effects are specific to the cell line and not due to contamination or genetic drift.
Cellular NAD+ Levels Maintain consistent cell culture conditions, as cellular metabolic states can alter NAD+ levels, a substrate for PARP enzymes.Reduced variability in PARP inhibitor potency due to consistent substrate availability.
  • Solvent Selection: Based on data for structurally related compounds, Dimethyl Sulfoxide (DMSO) is a suitable solvent.

  • Stock Solution Preparation:

    • Weigh a precise amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath. The solution should be clear.

  • Aliquoting and Storage:

    • Aliquot the stock solution into small, single-use volumes in tightly sealed vials.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a fresh aliquot of the stock solution.

    • Prepare serial dilutions in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay is consistent across all treatments (including vehicle control) and is non-toxic to your cells (typically ≤ 0.5%).

cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh 3-AIN Powder dissolve Dissolve in 100% DMSO weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C to -80°C aliquot->store thaw Thaw a fresh aliquot store->thaw Day of experiment dilute Prepare serial dilutions in media thaw->dilute treat Treat cells dilute->treat cluster_pathway On-Target vs. Off-Target Effects AIN This compound PARP PARP Enzyme AIN->PARP Inhibits Kinases Off-Target Kinases AIN->Kinases Potentially Inhibits (at high conc.) PAR Reduced PARylation (On-Target Effect) PARP->PAR CellDeath Altered Signaling (Off-Target Effect) Kinases->CellDeath

Technical Support Center: Synthesis of 3-Aminoisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Aminoisonicotinamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary methods for synthesizing this compound include:

  • Amidation of 3-Aminoisonicotinic Acid: This is a straightforward approach where 3-aminoisonicotinic acid is reacted with an aminating agent. Common reagents for this conversion include the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and benzotriazol-1-ol (HOBt) with ammonia.[1]

  • Hydrolysis of 4-Cyanopyridine Derivatives: While less direct for the 3-amino derivative, hydrolysis of a suitably substituted cyanopyridine can be a viable route. For instance, isonicotinamide can be produced from 4-cyanopyridine using a manganese dioxide catalyst, suggesting a similar approach could be adapted.[2]

  • Hofmann Rearrangement of Isonicotinamide: This classic organic reaction can be used to convert an amide to a primary amine with one fewer carbon atom. While theoretically possible, this route is less commonly reported for this compound.

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For the amidation of 3-aminoisonicotinic acid, yields as high as 87% have been reported.[1] The hydrolysis of cyanopyridines to their corresponding amides can also achieve high yields, with some processes reporting over 90% conversion.[2]

Q3: What are the critical parameters to control for a high-yield synthesis?

A3: Key parameters to optimize include:

  • Temperature: The reaction temperature can significantly impact reaction rate and selectivity. For instance, in amide synthesis, increasing the temperature to 80°C has been shown to improve yields.[3]

  • Catalyst: The choice and amount of catalyst are crucial. For hydrolysis of cyanopyridines, a specially prepared manganese dioxide has been shown to be effective.[2]

  • Solvent: The polarity of the solvent can influence the reaction outcome.

  • Reagent Stoichiometry: The molar ratios of reactants and reagents should be carefully controlled to maximize product formation and minimize side reactions.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the tracking of reactant consumption and product formation over time.

Troubleshooting Guide

Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature.

    • Solution: Monitor the reaction to completion using TLC or HPLC. If the reaction has stalled, consider increasing the temperature or extending the reaction time. For amide synthesis, increasing the temperature to 80°C has been shown to improve yields.[3]

  • Suboptimal Reagents:

    • Cause: Degradation of starting materials or reagents.

    • Solution: Ensure the purity and activity of your starting materials and reagents. Use freshly opened or properly stored chemicals.

  • Poor Catalyst Activity:

    • Cause: Inactive or poisoned catalyst.

    • Solution: If using a catalyst, ensure it is active. For manganese dioxide catalyzed hydrolysis, the preparation method of the catalyst is critical for its activity.[2]

  • Side Reactions:

    • Cause: Formation of unwanted byproducts.

    • Solution: Adjust reaction conditions (e.g., temperature, solvent, stoichiometry) to disfavor side reactions. See the next question for more details on common impurities.

Q2: I am observing significant impurity formation in my reaction. How can I identify and minimize them?

A2: Impurity formation is a common challenge. Here's how to address it:

  • Common Impurities and Their Sources:

    • Unreacted Starting Material: Indicates an incomplete reaction.

    • Over-hydrolysis to 3-Aminoisonicotinic Acid: In the case of hydrolysis of a nitrile precursor, prolonged reaction times or harsh conditions can lead to the formation of the carboxylic acid.

    • Formation of Dimers or Polymers: Can occur at high concentrations or temperatures.

  • Minimization Strategies:

    • Optimize Reaction Time and Temperature: Carefully monitor the reaction to stop it once the desired product is maximized and byproduct formation is minimal.

    • Control Stoichiometry: Use the optimal molar ratios of reactants to avoid excess of any single component that might lead to side reactions.

    • Purification: Employ appropriate purification techniques to remove impurities.

Q3: What are the most effective methods for purifying this compound?

A3: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is critical.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities with different polarities.

  • Acid-Base Extraction: If the main impurity is the corresponding carboxylic acid (3-aminoisonicotinic acid), an acid-base extraction can be employed to separate the more acidic impurity from the amide product. A process for purifying nicotinamide from nicotinic acid involves suspending the mixture in a non-aqueous solvent and treating it with an amine to form a soluble salt of the acid, which can then be separated by filtration.[4]

Data Presentation

Table 1: Optimization of Amide Synthesis Reaction Conditions

EntryCatalyst (mg)OxidantTemperature (°C)Time (h)Yield (%)Reference
120-Room Temp10[3]
220TBHP (1.5 eq)Room Temp-0[3]
320TBHP (1.5 eq)80-70[3]
430TBHP (1.5 eq)80<1>70[3]

Table 2: Synthesis of Nicotinamide/Isonicotinamide via Hydrolysis of Cyanopyridines

Starting MaterialCatalystTemperature (°C)Time (h)Yield (%)Reference
3-CyanopyridineMnO₂100899.6[2]
4-CyanopyridineMnO₂100892.71[2]
3-CyanopyridineMagnesium Oxide1002078[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Aminoisonicotinic Acid[1]

  • Suspension Preparation: Suspend 3-aminoisonicotinic acid (1.00 g, 7.24 mmol) in N,N-dimethylformamide (DMF, 10 mL).

  • Addition of Coupling Agents: To the suspension, add benzotriazol-1-ol (HOBt, 978 mg, 7.24 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, amount to be optimized based on stoichiometry).

  • Addition of Ammonia: Add a 7 M solution of ammonia in methanol.

  • Reaction: Stir the reaction mixture at 20°C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Protocol 2: Synthesis of Isonicotinamide from 4-Cyanopyridine (Adaptable for this compound Precursors)[2]

  • Catalyst Preparation (in neutral medium):

    • Prepare an aqueous solution of potassium permanganate.

    • Prepare an aqueous solution of manganese chloride.

    • Add the manganese chloride solution dropwise to the potassium permanganate solution with continuous stirring at 30°C.

    • Filter the precipitated manganese dioxide, wash with distilled water, and dry in an air oven at 110°C for 4 hours.

  • Reaction Setup:

    • Dissolve 4-cyanopyridine (0.096 mole) in water (5.556 mole).

    • Add the prepared manganese dioxide catalyst (0.0115 mole) to the solution.

  • Reaction:

    • Stir and reflux the reaction mixture at 100°C for 8 hours.

  • Work-up:

    • Cool the reaction mixture and filter to remove the catalyst.

    • Wash the catalyst thoroughly with distilled water.

    • Evaporate the filtrate to dryness on a steam bath to obtain the isonicotinamide product.

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Analysis Start Starting Material (e.g., 3-Aminoisonicotinic Acid) Reaction Amidation Reaction (EDC, HOBt, NH3/MeOH) Start->Reaction Add Reagents Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Sample periodically Quench Reaction Quench (if necessary) Monitoring->Quench Reaction Complete Extraction Solvent Evaporation / Extraction Quench->Extraction Purification Purification (Column Chromatography / Recrystallization) Extraction->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization Yield Yield Calculation Characterization->Yield

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree Start Low Yield of This compound CheckCompletion Is the reaction complete? Start->CheckCompletion CheckPurity Are there significant impurities? CheckCompletion->CheckPurity Yes Incomplete Incomplete Reaction CheckCompletion->Incomplete No Impure Impurity Formation CheckPurity->Impure Yes CheckCatalyst Is a catalyst used? CheckPurity->CheckCatalyst No OptimizeConditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Check Reagent Activity Incomplete->OptimizeConditions OptimizePurification Optimize Purification: - Recrystallization - Column Chromatography - Acid-Base Extraction Impure->OptimizePurification CheckCatalyst->OptimizeConditions No CatalystIssue Catalyst Inactive/Poisoned CheckCatalyst->CatalystIssue Yes OptimizeCatalyst Optimize Catalyst: - Use fresh catalyst - Check catalyst loading CatalystIssue->OptimizeCatalyst

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: 3-Aminoisonicotinamide (3-AIN) and Cell Viability Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cell viability assays when using 3-Aminoisonicotinamide (3-AIN), a known inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-AIN) and how does it work?

This compound (3-AIN) is a small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] By inhibiting NAMPT, 3-AIN depletes the intracellular pool of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling.[2][3] Cancer cells, with their high metabolic demand, are often highly dependent on this pathway for survival.[2][4]

Q2: Why might 3-AIN interfere with my cell viability assay?

Many common cell viability assays, such as MTT, XTT, and resazurin-based assays, are dependent on the metabolic activity of cells. Specifically, they measure the reduction of a substrate by NAD(P)H-dependent cellular oxidoreductase enzymes.[5] Since 3-AIN depletes NAD+, it can directly inhibit the enzymatic activity that these assays rely on, leading to an underestimation of cell viability that is independent of actual cell death. Additionally, compounds with intrinsic reducing or oxidizing properties can directly interact with the assay reagents, causing false results.[6]

Q3: Which cell viability assays are most likely to be affected by 3-AIN?

Assays that rely on cellular reductive capacity are highly susceptible to interference. This includes:

  • Tetrazolium-based assays (MTT, MTS, XTT, WST-8): These assays measure the reduction of a tetrazolium salt to a colored formazan product by mitochondrial and cellular dehydrogenases, which are NAD(P)H-dependent.[5]

  • Resazurin-based assays (AlamarBlue): These assays measure the reduction of resazurin to the fluorescent resorufin by cellular reductases.[6]

Luciferase-based assays that measure ATP levels (e.g., CellTiter-Glo®) may also be affected, as prolonged NAD+ depletion can lead to a decrease in cellular ATP levels.[3][7] Furthermore, some compounds can directly inhibit the luciferase enzyme, leading to inaccurate readings.[8][9][10]

Q4: How can I determine if 3-AIN is interfering with my assay?

A crucial control experiment is to perform the assay in a cell-free system. This involves adding 3-AIN to the assay medium without cells and measuring the signal. If 3-AIN directly reduces or oxidizes the assay reagent, you will observe a signal change in the absence of cells, indicating direct compound interference.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating interference from 3-AIN in your cell viability experiments.

Problem 1: Inconsistent or Unexpected Cell Viability Results

Possible Cause: Interference of 3-AIN with the assay chemistry or cellular metabolism.

Solutions:

  • Run a Cell-Free Control:

    • Prepare wells with culture medium and 3-AIN at the concentrations used in your experiment, but without cells.

    • Add the viability assay reagent and incubate as you would with cells.

    • If you observe a change in signal (color or fluorescence) in the cell-free wells containing 3-AIN, this indicates direct chemical interference.

  • Switch to an Alternative Assay:

    • If interference is confirmed or suspected, consider using an assay with a different detection principle. Recommended alternatives include:

      • ATP-Based Luminescence Assays: These assays measure the level of intracellular ATP, a key indicator of metabolically active cells.[6][11]

      • Protease Viability Marker Assays: These assays measure the activity of a constitutive protease found only in viable cells.[6][12][13]

      • Dye Exclusion Assays (e.g., Trypan Blue): This method provides a direct count of viable cells based on membrane integrity but is not suitable for high-throughput screening.

Problem 2: Reduced Signal in Tetrazolium or Resazurin-Based Assays

Possible Cause: Depletion of cellular NAD(P)H by 3-AIN, leading to decreased reductase activity.

Solutions:

  • Confirm Cytotoxicity with an Orthogonal Method: Use a non-metabolic assay, such as a protease-based assay or a direct cell count, to confirm if the observed decrease in signal is due to cell death or metabolic inhibition.

  • Consider the Mechanism of Action: Acknowledge that a reduction in signal may reflect the intended pharmacological effect of 3-AIN (metabolic inhibition) rather than solely cytotoxicity.

Problem 3: Variability in Luciferase-Based ATP Assays

Possible Cause:

  • Direct Luciferase Inhibition: Some compounds can directly inhibit the firefly luciferase enzyme.[8][9][10]

  • ATP Depletion: As a downstream effect of NAD+ depletion, cellular ATP levels may decrease, which is a valid measure of reduced viability.[3][7]

Solutions:

  • Luciferase Inhibition Control: Perform the assay in a cell-free system with a known amount of ATP and your test compound to check for direct inhibition of the luciferase enzyme.

  • Multiplex with a Normalization Assay: Use a multiplexed assay that first measures a marker of viable cells (e.g., a protease-based assay) and then lyses the cells to measure ATP from the same well population. This can help distinguish between a direct effect on cell number and a specific effect on ATP levels.

Experimental Protocols

Cell-Free Interference Assay (MTT Example)
  • Prepare a 96-well plate with cell culture medium.

  • Add 3-AIN to a set of wells at the final concentrations used in your experiments. Include a vehicle control (e.g., DMSO).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Incubate for 1-4 hours at 37°C.[6]

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[14]

  • Read the absorbance at 570 nm. A significant increase in absorbance in the presence of 3-AIN indicates direct reduction of MTT.

Recommended Alternative Assay: ATP-Based Luminescence Assay

This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay.[15]

  • Plate cells in an opaque-walled 96-well plate and treat with 3-AIN for the desired time.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[6]

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[6]

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.[6]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Measure luminescence using a luminometer.

Recommended Alternative Assay: Protease Viability Marker Assay

This protocol is based on the CellTiter-Fluor™ Cell Viability Assay.[16]

  • Plate cells in a 96-well plate and treat with 3-AIN for the desired time.

  • Prepare the CellTiter-Fluor™ reagent according to the manufacturer's instructions.

  • Add the reagent to each well.

  • Incubate for at least 30 minutes at 37°C, protected from light.[6]

  • Measure fluorescence with a fluorometer.

Quantitative Data Summary

Assay TypePrinciplePotential for Interference by 3-AIN
Tetrazolium Reduction (MTT, MTS, XTT) Enzymatic reduction of tetrazolium salt by NAD(P)H-dependent oxidoreductases in viable cells.[5]High: 3-AIN depletes cellular NAD+, which is essential for the reductase enzymes measured in this assay.
Resazurin Reduction (AlamarBlue) Reduction of resazurin to fluorescent resorufin by cellular reductases in viable cells.[6]High: Similar to tetrazolium assays, this is dependent on the cellular reducing environment, which is affected by NAD+ levels.
ATP-Based Luminescence Measurement of ATP levels using a luciferase-luciferin reaction as a marker of metabolically active cells.[6][11]Moderate: Prolonged NAD+ depletion can lead to decreased ATP levels. Some compounds can also directly inhibit luciferase.[3][7][8][9][10]
Protease Viability Marker Measurement of a constitutive protease activity found only in viable cells using a cell-permeable fluorogenic substrate.[6][12][13]Low: This assay is not directly dependent on the NAD+/NADH ratio and is a measure of a different aspect of cell health.
Dye Exclusion (Trypan Blue) Visual counting of cells that exclude the dye due to intact cell membranes.Low: This is a direct measure of membrane integrity and is not dependent on cellular metabolism.

Visualizations

cluster_0 3-AIN Mechanism of Action 3-AIN 3-AIN NAMPT NAMPT 3-AIN->NAMPT inhibits NAD NAD NAMPT->NAD synthesizes Cellular_Reductases NAD(P)H-dependent Cellular Reductases NAD->Cellular_Reductases activates cluster_1 Interference with Tetrazolium/Resazurin Assays 3-AIN 3-AIN NAD_depletion NAD+ Depletion 3-AIN->NAD_depletion Reductase_inhibition Decreased Reductase Activity NAD_depletion->Reductase_inhibition Assay_Signal Reduced Assay Signal (False Negative) Reductase_inhibition->Assay_Signal cluster_2 Troubleshooting Workflow Start Unexpected Viability Results with 3-AIN Cell_Free Run Cell-Free Control Start->Cell_Free Interference Direct Interference? Cell_Free->Interference Alternative_Assay Use Alternative Assay (ATP or Protease-based) Interference->Alternative_Assay Yes Orthogonal_Method Confirm with Orthogonal Method Interference->Orthogonal_Method No Analyze Analyze Results Alternative_Assay->Analyze Orthogonal_Method->Analyze

References

Technical Support Center: Enhancing the Bioavailability of 3-Aminoisonicotinamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Aminoisonicotinamide (3-AIN). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on enhancing the bioavailability of this NAMPT inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-AIN) and what is its primary mechanism of action?

A1: this compound (3-AIN) is a small molecule inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical cofactor for numerous cellular processes, including energy metabolism and DNA repair.[1][2] By inhibiting NAMPT, 3-AIN depletes intracellular NAD+ levels, leading to metabolic stress, mitochondrial dysfunction, and ultimately, apoptosis in cancer cells and other highly proliferative cells that are dependent on this pathway.[1][3]

Q2: What are the main challenges associated with the in vivo delivery of 3-AIN?

A2: The primary challenge in utilizing 3-AIN for in vivo studies is its poor aqueous solubility.[4] Like many pyridine-based compounds, its low solubility can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in target tissues.[4][5][6] Additionally, as with other NAMPT inhibitors, potential on-target toxicities, such as hematological and retinal toxicities, need to be carefully monitored.[7]

Q3: What are the potential downstream effects of NAMPT inhibition by 3-AIN?

A3: Inhibition of NAMPT by 3-AIN leads to a significant reduction in cellular NAD+ levels. This depletion has several downstream consequences:

  • Metabolic Crisis: Attenuation of glycolysis at the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step, which is NAD+-dependent.[3][8] This disrupts cellular energy production (ATP depletion).

  • Mitochondrial Dysfunction: Impaired mitochondrial respiration and increased oxidative stress.[1]

  • Induction of Apoptosis: Activation of both intrinsic and extrinsic apoptotic pathways.[1]

  • DNA Damage and Repair Inhibition: Reduced activity of NAD+-dependent enzymes like PARPs, which are crucial for DNA repair.[1]

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility and Formulation Challenges

Problem: Difficulty dissolving 3-AIN in a vehicle suitable for in vivo administration, leading to precipitation or non-homogenous suspension.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Intrinsic low solubility of 3-AIN in aqueous buffers. Co-solvents: Utilize a co-solvent system. A common approach is to first dissolve 3-AIN in a small amount of an organic solvent like DMSO and then dilute it with a biocompatible vehicle such as saline, polyethylene glycol (PEG), or corn oil. Aim for the lowest effective concentration of the organic solvent to minimize toxicity.[9] pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly improve solubility.[9] The pyridine ring in 3-AIN suggests it may have a pKa that can be exploited. Experiment with pH adjustments within a physiologically tolerable range.
Precipitation of the compound upon dilution or storage. Surfactants/Solubilizing Agents: Incorporate non-toxic surfactants or solubilizing agents like Tween 80 or Cremophor EL to create micellar formulations that can enhance and stabilize the solubility of hydrophobic compounds.[9] Complexation: Consider the use of complexing agents like cyclodextrins, which can encapsulate the drug molecule and increase its aqueous solubility.
Inadequate vehicle for the intended route of administration. Route-Specific Formulations: For oral administration, consider formulating 3-AIN as a suspension or in an oil-based vehicle. For parenteral routes (e.g., intraperitoneal, intravenous), ensure the final formulation is sterile, isotonic, and has a pH close to physiological levels to avoid irritation and toxicity.
Issue 2: Low and Variable Bioavailability in Animal Models

Problem: Inconsistent or low plasma concentrations of 3-AIN after administration, leading to variable efficacy in in vivo studies.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Poor dissolution and absorption from the gastrointestinal tract (oral administration). Particle Size Reduction: Micronization or nanosuspension techniques can increase the surface area of the drug particles, thereby improving the dissolution rate and absorption.[9] Lipid-Based Formulations: Formulating 3-AIN in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can enhance its oral absorption.
Rapid metabolism and clearance. Pharmacokinetic Studies: Conduct pilot pharmacokinetic studies to determine the half-life of 3-AIN in your animal model. This will help in optimizing the dosing regimen (e.g., frequency of administration) to maintain therapeutic concentrations. Data from similar compounds like 6-aminonicotinamide, which has a short half-life in mice, suggests that frequent dosing or continuous infusion might be necessary.[10] Prodrug Approach: While more complex, designing a prodrug of 3-AIN could improve its pharmacokinetic profile.
Inconsistent dosing technique. Standardize Administration Procedures: Ensure consistent administration techniques, especially for oral gavage or injections, to minimize variability between animals. For oral dosing, ensure the formulation is well-suspended before each administration.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation for Intraperitoneal (IP) Injection

This protocol provides a general guideline. Researchers should optimize the formulation based on their specific experimental needs and solubility tests.

Materials:

  • This compound (3-AIN) powder

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Polyethylene glycol 400 (PEG400), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Weigh the desired amount of 3-AIN powder in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the 3-AIN completely. For example, start with a 10:1 ratio of DMSO to 3-AIN by weight.

    • Vortex thoroughly until the solution is clear.

  • Vehicle Preparation:

    • Prepare a vehicle solution of PEG400 and sterile saline. A common ratio is 40% PEG400, 60% saline. The final concentration of DMSO in the injected volume should ideally be below 5-10% to minimize toxicity.

  • Final Formulation:

    • Slowly add the 3-AIN stock solution to the vehicle while vortexing to prevent precipitation.

    • Calculate the final concentration of 3-AIN in the formulation to achieve the desired dose in an appropriate injection volume (e.g., 100-200 µL for a mouse).

    • Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, adjust the ratios of co-solvents and vehicle.

  • Administration:

    • Administer the formulation via intraperitoneal injection to the animal model.

    • Always prepare the formulation fresh before each use.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Water SolubilityLogP
This compound C6H7N3O137.14Poorly solubleData not available
NicotinamideC6H6N2O122.121000 g/L (20 °C)[11]-0.38[11]
2-AminoisonicotinamideC6H7N3O137.14Slightly soluble in water[12]Data not available

Table 2: Pharmacokinetic Parameters of 6-Aminonicotinamide in Mice (as a reference)

ParameterValue
Route of AdministrationIntravenous (IV)
Dose10 mg/kg
Peak Serum Concentration (Cmax)80-90 µM[10]
Alpha Half-life (t1/2α)7.4 min[10]
Beta Half-life (t1/2β)31.3 min[10]
Bioavailability (IP vs. IV)80-100%[10]

Note: This data is for 6-aminonicotinamide and should be used as an approximate reference for 3-AIN. Actual pharmacokinetic parameters for 3-AIN may differ and should be determined experimentally.

Visualizations

NAMPT_Inhibition_Pathway NAMPT NAMPT NAD NAD+ NAMPT->NAD Synthesizes Metabolism Cellular Metabolism (Glycolysis) NAD->Metabolism Required for DNARepair DNA Repair (PARPs) NAD->DNARepair Required for Mitochondria Mitochondrial Function NAD->Mitochondria Required for Nicotinamide Nicotinamide Nicotinamide->NAMPT Salvage NAD+ Salvage Pathway Apoptosis Apoptosis Metabolism->Apoptosis DNARepair->Apoptosis Mitochondria->Apoptosis CellDeath Cell Death Apoptosis->CellDeath 3-AIN 3-AIN

Caption: Signaling pathway of this compound (3-AIN) action.

Experimental_Workflow Start Start: Poorly Soluble 3-AIN Powder Solubility 1. Solubility Testing (Co-solvents, pH) Start->Solubility Formulation 2. Formulation Development (e.g., DMSO/PEG400/Saline) Solubility->Formulation PK_Study 3. Pilot Pharmacokinetic (PK) Study (Determine Cmax, t1/2) Formulation->PK_Study Dosing 4. Dose Regimen Optimization (Based on PK data) PK_Study->Dosing Efficacy 5. In Vivo Efficacy Study Dosing->Efficacy Toxicity 6. Toxicity Assessment Efficacy->Toxicity End End: Optimized In Vivo Protocol Toxicity->End

Caption: Experimental workflow for enhancing 3-AIN bioavailability.

References

Validation & Comparative

Validating the Binding Affinity of 3-Aminoisonicotinamide to PARP1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of PARP1 inhibitors, with a focus on validating the binding of 3-Aminoisonicotinamide. Due to the limited availability of public data on the direct binding affinity of this compound to PARP1, this document focuses on providing a framework for such validation by comparing it with well-characterized PARP1 inhibitors. The experimental protocols detailed herein are standard methodologies used to quantify the interaction between small molecules and their protein targets, which can be applied to assess the binding of this compound.

Quantitative Binding Affinity Data

A direct comparison of the binding affinity of this compound to PARP1 is hampered by the absence of publicly available quantitative data (Kd, Ki, IC50). However, to provide a relevant benchmark, the following table summarizes the binding affinities of several well-established PARP1 inhibitors, including the structurally related compound, 3-aminobenzamide.

InhibitorTargetAssay TypeKd (nM)Ki (nM)IC50 (nM)
This compound PARP1-Not availableNot availableNot available
3-AminobenzamidePARPCellular Assay--~50[1][2][3][4]
OlaparibPARP1Cell-free assay--5[5]
RucaparibPARP1Cell-free assay-1.4[6][7][8]-
VeliparibPARP1Cell-free assay-5.2[9][10]-
TalazoparibPARP1Cell-free assay--0.57[11]

Experimental Protocols for Binding Affinity Determination

To validate and quantify the binding affinity of this compound to PARP1, the following established experimental protocols are recommended.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

Objective: To determine the equilibrium dissociation constant (Kd), association rate constant (ka), and dissociation rate constant (kd) of this compound to PARP1.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human PARP1 protein

  • This compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilization of PARP1:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the PARP1 protein solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the different concentrations of the inhibitor over the PARP1-immobilized and reference flow cells at a constant flow rate.

    • Monitor the association of the inhibitor in real-time.

    • After the association phase, switch to running buffer to monitor the dissociation of the inhibitor.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.

experimental_workflow_spr cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis A Activate Sensor Chip B Immobilize PARP1 A->B D Inject Inhibitor C Prepare Inhibitor Dilutions C->D E Monitor Association D->E F Monitor Dissociation E->F G Fit Sensorgrams F->G H Calculate ka, kd, Kd G->H

Caption: Experimental Workflow for Surface Plasmon Resonance (SPR).
Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (probe) upon binding to a larger molecule.

Objective: To determine the binding affinity (Kd or IC50) of this compound to PARP1 through a competitive binding assay.

Materials:

  • Fluorescence polarization plate reader

  • Recombinant human PARP1 protein

  • Fluorescently labeled PARP1 inhibitor (probe)

  • This compound

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mM TCEP)

  • Black, low-volume microplates

Procedure:

  • Probe Binding:

    • Determine the optimal concentration of the fluorescent probe that gives a stable and significant polarization signal when bound to PARP1.

  • Competitive Binding Assay:

    • In the wells of a microplate, add a fixed concentration of PARP1 and the fluorescent probe.

    • Add increasing concentrations of unlabeled this compound.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation if the Kd of the probe is known.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of the interaction between this compound and PARP1.

Materials:

  • Isothermal titration calorimeter

  • Recombinant human PARP1 protein

  • This compound

  • Dialysis buffer (e.g., PBS or Tris buffer)

Procedure:

  • Sample Preparation:

    • Dialyze the PARP1 protein extensively against the chosen ITC buffer.

    • Dissolve the this compound in the same final dialysis buffer to ensure a perfect buffer match.

    • Accurately determine the concentrations of both the protein and the inhibitor.

  • ITC Experiment:

    • Load the PARP1 solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the raw data (power vs. time) to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH.

PARP1 Signaling Pathway and Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks (SSBs). Upon detecting a DNA break, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors. PARP inhibitors, like 3-aminobenzamide, act as competitive inhibitors of the NAD+ binding site in the catalytic domain of PARP1, thereby preventing the synthesis of PAR chains. This inhibition traps PARP1 on the DNA and stalls the repair of SSBs. In cells with deficient homologous recombination repair (e.g., those with BRCA1/2 mutations), these unrepaired SSBs are converted to lethal double-strand breaks during DNA replication, leading to cell death through a mechanism known as synthetic lethality.

parp1_pathway cluster_dna_damage DNA Damage Response cluster_parp1_function PARP1 Function cluster_inhibition Inhibition cluster_outcome Outcome of Inhibition DNA_damage DNA Single-Strand Break PARP1_activation PARP1 Activation DNA_damage->PARP1_activation PAR_synthesis Poly(ADP-ribose) Synthesis PARP1_activation->PAR_synthesis Recruitment Recruitment of Repair Proteins PAR_synthesis->Recruitment SSB_accumulation SSB Accumulation DNA_repair DNA Repair Recruitment->DNA_repair PARP_inhibitor This compound (or other PARPi) PARP_inhibitor->PAR_synthesis Inhibits DSB_formation DSB Formation SSB_accumulation->DSB_formation Cell_death Cell Death (Synthetic Lethality) DSB_formation->Cell_death

Caption: PARP1 Signaling Pathway and Mechanism of Inhibition.

References

A Comparative Guide to the Cytotoxic Activities of 3-Aminoisonicotinamide and 6-Aminonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic activities of two nicotinamide analogs: 3-Aminoisonicotinamide (3-AIN) and 6-aminonicotinamide (6-AN). While 6-AN is a well-characterized cytotoxic agent with a known mechanism of action, data on the biological activity of 3-AIN is notably scarce. This comparison summarizes the existing experimental data for 6-AN and presents a hypothesized mechanism of action for 3-AIN based on structurally related compounds.

Executive Summary

6-Aminonicotinamide (6-AN) exhibits potent cytotoxic effects across a range of cancer cell lines. Its primary mechanism of action is the inhibition of the pentose phosphate pathway (PPP) through the competitive inhibition of glucose-6-phosphate dehydrogenase (G6PD), a critical enzyme for NADPH production and cellular redox balance. In stark contrast, there is a significant lack of publicly available data on the cytotoxic properties of this compound (3-AIN). Based on the known activities of structurally similar aminobenzamides and nicotinamide itself, it is hypothesized that 3-AIN may function as an inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. This guide aims to present the established evidence for 6-AN and provide a theoretical framework for the potential cytotoxic activity of 3-AIN, highlighting the need for empirical investigation.

Data Presentation

Table 1: Comparative Cytotoxic Activity of 6-Aminonicotinamide (6-AN) and this compound (3-AIN)

CompoundTarget/Mechanism of ActionCell Line(s)Assay TypeIncubation Time (hours)IC50 / Effective ConcentrationReference(s)
6-Aminonicotinamide (6-AN) G6PD inhibitor (Pentose Phosphate Pathway)K562 (leukemia), A549 (non-small cell lung), T98G (glioblastoma)Colony-forming assays18 (pretreatment)Sensitizes cells to cisplatin[1]
A549, H460 (non-small cell lung)Metabolic activity assay48Dose-dependent decrease in metabolic activity (1–1000 µM)[2]
CHO (Chinese hamster ovary)Protein contentNot specifiedCytotoxic at > 0.1 mg/ml[3]
HCT-116 (colon), HepG-2 (liver)MTT assayNot specifiedIC50 values in the micromolar range for various derivatives[4]
This compound (3-AIN) Hypothesized: PARP inhibitorNo publicly available dataNot applicableNot applicableNot determined

Note: The mechanism of action for this compound is hypothesized based on the known PARP inhibitory activity of structurally related compounds like 3-aminobenzamide and nicotinamide.[2][5] Experimental validation is required.

Experimental Protocols

Detailed methodologies for key experiments to determine and compare the cytotoxic activity of these compounds are provided below.

Cell Viability Assay (MTT Assay)

This assay quantitatively assesses cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound and 6-aminonicotinamide

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of 3-AIN and 6-AN. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.

    • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Protocol:

    • Cell Harvesting: Following treatment with 3-AIN and 6-AN for the desired time, harvest the cells (including floating and adherent cells).

    • Washing: Wash the cells twice with cold PBS by centrifugation.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Signaling Pathways and Experimental Workflow

Signaling Pathways

G

Experimental Workflow

G start Start: Select Cancer Cell Lines culture Cell Culture and Seeding start->culture treatment Treatment with 3-AIN and 6-AN (Dose-response and time-course) culture->treatment viability viability treatment->viability apoptosis apoptosis treatment->apoptosis data_analysis Data Analysis (IC50 determination, statistical analysis) comparison Comparative Analysis of Cytotoxic Potency and Mechanism data_analysis->comparison conclusion Conclusion comparison->conclusion viability->data_analysis apoptosis->data_analysis

Conclusion

The available scientific literature robustly supports the cytotoxic activity of 6-aminonicotinamide, primarily through its well-defined role as a G6PD inhibitor within the pentose phosphate pathway. This mechanism leads to increased oxidative stress and subsequent cell death in various cancer models. In contrast, the cytotoxic potential of this compound remains largely unexplored, with no direct experimental evidence currently available. The hypothesized role of 3-AIN as a PARP inhibitor is based on structural similarities to other known inhibitors and provides a logical starting point for future investigations.

This guide highlights a significant knowledge gap and underscores the necessity for dedicated in vitro studies to elucidate the biological activities of this compound. Such research is crucial to determine if 3-AIN possesses any cytotoxic efficacy and to understand its potential mechanism of action, which will be essential for any consideration of its future development as a therapeutic agent. Researchers are encouraged to utilize the outlined experimental protocols to systematically evaluate and compare the cytotoxic profiles of these two nicotinamide analogs.

References

A Comparative Guide to NAMPT Inhibitors: Unraveling the Efficacy of FK866 and the Ambiguity of 3-Aminoisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent and specific inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) is a critical frontier in cancer therapy and other metabolic diseases. This guide provides a detailed comparison of two compounds, FK866 and 3-Aminoisonicotinamide, in their roles as NAMPT inhibitors, drawing upon available experimental data to elucidate their efficacy and mechanisms of action.

FK866 has emerged as a highly specific and potent non-competitive inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] In stark contrast, the role of this compound as a direct NAMPT inhibitor remains largely unsubstantiated in the scientific literature, with its primary characterization pointing towards other mechanisms of action, such as the inhibition of poly(ADP-ribose) polymerase (PARP). This guide will first delve into the extensive evidence supporting FK866's efficacy as a NAMPT inhibitor and then explore the available data for this compound to provide a comprehensive and objective comparison.

FK866: A Potent and Specific NAMPT Inhibitor

FK866 has been extensively studied and is recognized for its ability to induce apoptosis in cancer cells by depleting intracellular NAD+ levels.[1][2] This depletion disrupts cellular metabolism and energy production, leading to cell death.[3]

Quantitative Efficacy Data for FK866

The following table summarizes the inhibitory concentrations (IC50) of FK866 in various cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeIC50 (nM)Reference
HepG2Human Liver Carcinoma~1[1][2]
A2780Ovarian Cancer0.5 - 1.4[3]
HCT116Colon Cancer0.5 - 3.0[3]
U251Glioblastoma<10[3]
HT1080Fibrosarcoma<10[3]
PC3Prostate Cancer<10[3]
MiaPaCa2Pancreatic Cancer<10[3]
Mechanism of Action and Signaling Pathways

FK866 exerts its effect by binding to the nicotinamide-binding pocket of the NAMPT enzyme, thereby competitively inhibiting its function with respect to nicotinamide.[3] This leads to a cascade of downstream effects, ultimately resulting in apoptosis.

FK866_Signaling_Pathway FK866 FK866 NAMPT NAMPT FK866->NAMPT Inhibits NAD NAD+ Depletion ATP ATP Depletion Apoptosis Apoptosis

Experimental Protocols for Assessing FK866 Efficacy

A typical workflow to evaluate the efficacy of a NAMPT inhibitor like FK866 involves a series of in vitro assays.

Experimental_Workflow Start Start: Treat Cancer Cells with FK866 NAMPT_Assay NAMPT Enzymatic Assay Start->NAMPT_Assay NAD_Assay Cellular NAD+ Level Measurement Start->NAD_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Viability_Assay End End: Determine IC50 and Mechanism of Action NAMPT_Assay->End NAD_Assay->End Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Viability_Assay->Apoptosis_Assay Apoptosis_Assay->End

This compound: An Enigmatic Player in NAMPT Inhibition

In contrast to the well-documented role of FK866, there is a significant lack of direct evidence to support the claim that this compound is a potent or specific inhibitor of NAMPT. Searches for its IC50 value against NAMPT, its effect on cellular NAD+ levels via NAMPT inhibition, and specific experimental protocols for its use as a NAMPT inhibitor have not yielded substantive results.

Instead, the available literature frequently associates this compound and its structural analogs, like 3-aminobenzamide, with the inhibition of poly(ADP-ribose) polymerase (PARP).[4][5] PARP is a family of enzymes involved in DNA repair and programmed cell death.

Known Biological Activities of this compound and Analogs
  • PARP Inhibition: 3-aminobenzamide, a close analog of this compound, is a known PARP inhibitor.[4][5] This activity can sensitize cancer cells to DNA-damaging agents.

  • Cytotoxicity: Some nicotinamide-based derivatives have shown cytotoxic effects against various cancer cell lines, though the direct target is not always identified as NAMPT.[6]

Comparative Summary and Conclusion

The comparison between FK866 and this compound as NAMPT inhibitors is starkly one-sided based on the current scientific literature.

FeatureFK866This compound
Primary Target NAMPT[1][2]Primarily PARP (based on analogs)[4][5]
Mechanism Non-competitive inhibition of NAMPT, leading to NAD+ depletion and apoptosis[1][3]Inhibition of PARP, interfering with DNA repair[4][5]
Potency (NAMPT) High (nanomolar IC50 values)[3]No direct evidence of potent NAMPT inhibition
Supporting Data Extensive preclinical data, including enzymatic and cellular assays[1][2][3]Limited to no direct evidence as a NAMPT inhibitor

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential cross-reactivity of 3-Aminoisonicotinamide, a nicotinamide analog, against key enzyme families involved in NAD+ metabolism. Due to the limited direct experimental data on this compound, this guide draws upon the known interactions of the parent compound, nicotinamide, and other closely related analogs with Poly(ADP-ribose) Polymerases (PARPs), Sirtuins (SIRTs), and Nicotinamide Phosphoribosyltransferase (NAMPT). The provided experimental protocols and workflows are designed to enable researchers to conduct their own comprehensive cross-reactivity profiling.

Introduction

This compound, also known as 3-aminopyridine-4-carboxamide, belongs to the family of nicotinamide analogs.[1] Nicotinamide and its derivatives are crucial precursors for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular redox reactions and a substrate for several enzyme families, including PARPs and sirtuins.[2][3] Given their structural similarity to nicotinamide, compounds like this compound have the potential to interact with the NAD+ binding sites of these enzymes, leading to modulation of their activity. Understanding the selectivity and cross-reactivity of such compounds is paramount in drug discovery to minimize off-target effects and to elucidate their precise mechanism of action.[4][5]

The primary enzymes of interest for cross-reactivity assessment of a nicotinamide analog include:

  • Poly(ADP-ribose) Polymerases (PARPs): A family of enzymes involved in DNA repair and genomic stability. PARP inhibitors are established anti-cancer agents.[6] They function by competing with NAD+ at the enzyme's catalytic domain.[4]

  • Sirtuins (SIRTs): A class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, inflammation, and aging.[5][7] Nicotinamide is a known feedback inhibitor of sirtuins.[5][8]

  • Nicotinamide Phosphoribosyltransferase (NAMPT): The rate-limiting enzyme in the NAD+ salvage pathway, which recycles nicotinamide back into NAD+.[9][10] Inhibition of NAMPT can lead to NAD+ depletion and is being explored as a cancer therapy.[11][12]

Comparative Inhibitory Activity of Nicotinamide Analogs

The following table summarizes the reported inhibitory concentrations (IC50) of nicotinamide and related compounds against PARP, SIRT1, and NAMPT. This data provides a baseline for predicting the potential cross-reactivity of this compound.

CompoundTarget EnzymeIC50 ValueNotes
Nicotinamide PARP-1~50 µM - 1 mMInhibitory activity is observed in the micromolar to millimolar range.[13]
SIRT1~20 µM - 200 µMActs as a non-competitive inhibitor.[5][14]
NAMPT-Not a direct inhibitor; it is the substrate for the forward reaction.
3-Aminobenzamide PARP-1~1 µM - 30 µMA well-characterized, more potent PARP inhibitor than nicotinamide.[4][13]
FK866 NAMPT~1 nMA potent and specific inhibitor of NAMPT.[15]
Olaparib PARP-1/2~1-5 nMA clinically approved, highly potent PARP inhibitor.[16]
KPT-9274 NAMPT~3 nMA potent NAMPT inhibitor in clinical development.[9][10]

Note: Specific IC50 values can vary depending on the assay conditions. The data for this compound is not available in the reviewed literature, highlighting the need for direct experimental assessment.

Signaling and Metabolic Pathways

The enzymes discussed are interconnected through the NAD+ salvage pathway. Understanding this pathway is crucial for interpreting the downstream effects of inhibiting any of these enzymes.

NAD_Salvage_Pathway NAD+ Salvage Pathway cluster_salvage Salvage Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NAD NAD+ NMN->NAD PARP PARP NAD->PARP substrate SIRT Sirtuins (SIRTs) NAD->SIRT co-substrate PARP->NAM releases ADP_Ribose ADP-Ribose Polymers PARP->ADP_Ribose synthesizes SIRT->NAM releases Deacetylation Protein Deacetylation SIRT->Deacetylation catalyzes NAMPT NAMPT DNA_Damage DNA Damage DNA_Damage->PARP activates

Caption: Interplay of PARPs, Sirtuins, and NAMPT in the NAD+ salvage pathway.

Experimental Protocols

To assess the cross-reactivity of this compound, a series of enzyme inhibition assays should be performed. Below are generalized protocols for determining the IC50 values against PARP-1, SIRT1, and NAMPT.

The following diagram outlines a typical workflow for screening a compound against multiple enzyme targets.

Cross_Reactivity_Workflow Cross-Reactivity Screening Workflow start Start: Compound Preparation (this compound) primary_assay Primary Target Assay (e.g., PARP-1) start->primary_assay secondary_assays Secondary Target Assays (SIRT1, NAMPT, etc.) primary_assay->secondary_assays If active ic50_determination IC50 Determination (Dose-Response Curve) secondary_assays->ic50_determination data_analysis Data Analysis and Comparison ic50_determination->data_analysis conclusion Selectivity Profile data_analysis->conclusion

Caption: General workflow for assessing the cross-reactivity of a test compound.

Protocol 1: PARP-1 Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP-1.

  • Materials:

    • Recombinant human PARP-1 enzyme

    • Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)

    • NAD+

    • Biotinylated NAD+

    • Histone proteins

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

    • This compound (test inhibitor)

    • Olaparib (positive control inhibitor)

    • Streptavidin-coated 96-well plates

    • Streptavidin-HRP conjugate

    • Chemiluminescent HRP substrate

    • Plate reader with luminescence detection

  • Methodology:

    • Coat a streptavidin 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Prepare a reaction mixture containing assay buffer, activated DNA, and PARP-1 enzyme.

    • Add serial dilutions of this compound or the positive control (Olaparib) to the wells. Include a no-inhibitor control (vehicle, e.g., DMSO).

    • Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.

    • Incubate the plate at room temperature for 1 hour to allow for the PARP reaction.

    • Wash the plate to remove unincorporated reagents.

    • Add Streptavidin-HRP conjugate to the wells and incubate for 1 hour at room temperature.

    • Wash the plate again.

    • Add the chemiluminescent HRP substrate and immediately measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: SIRT1 Inhibition Assay (Fluorogenic)

This assay utilizes a fluorogenic acetylated peptide substrate that, upon deacetylation by SIRT1, can be cleaved by a developer enzyme to release a fluorescent group.

  • Materials:

    • Recombinant human SIRT1 enzyme

    • Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)

    • NAD+

    • Developer enzyme (e.g., trypsin)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • This compound (test inhibitor)

    • Nicotinamide (positive control inhibitor)

    • Black 96-well microplate

    • Fluorescence plate reader

  • Methodology:

    • To the wells of a black 96-well plate, add the assay buffer, SIRT1 enzyme, and the fluorogenic acetylated peptide substrate.

    • Add serial dilutions of this compound or the positive control (Nicotinamide). Include a no-inhibitor control.

    • Initiate the reaction by adding NAD+.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the SIRT1 reaction and initiate the developer reaction by adding the developer enzyme.

    • Incubate at 37°C for 30 minutes to allow for the release of the fluorescent group.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).

    • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Protocol 3: NAMPT Inhibition Assay (Cell-Based NAD+/NADH)

This assay measures the level of NAD+/NADH in cells treated with a NAMPT inhibitor, as NAMPT inhibition leads to a depletion of the cellular NAD+ pool.

  • Materials:

    • A human cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer cells)

    • Cell culture medium and supplements

    • This compound (test inhibitor)

    • FK866 (positive control inhibitor)

    • NAD+/NADH quantification kit (e.g., luminescence-based)

    • White 96-well cell culture plates

    • Luminometer

  • Methodology:

    • Seed the cells in a white 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or the positive control (FK866) for 24-72 hours. Include a no-inhibitor control.

    • Following the incubation period, lyse the cells according to the NAD+/NADH quantification kit protocol.

    • The kit will typically involve enzymatic reactions that convert NAD+ to NADH, and the total NADH is then used to generate a product that can be measured by luminescence.

    • Measure the luminescence signal using a luminometer.

    • The decrease in the NAD+/NADH pool is indicative of NAMPT inhibition. Calculate the percentage of NAD+/NADH depletion relative to the control.

    • Determine the IC50 value for NAD+/NADH depletion.

Conclusion

While direct evidence for the cross-reactivity of this compound is currently scarce in the public domain, its structural similarity to nicotinamide suggests a potential for interaction with NAD+-dependent enzymes such as PARPs and sirtuins, as well as the NAD+ salvage enzyme NAMPT. The provided comparative data for related compounds and the detailed experimental protocols offer a robust framework for researchers to empirically determine the selectivity profile of this compound. Such studies are essential for the rational design and development of selective enzyme inhibitors for therapeutic applications.

References

Validating the in vivo anti-tumor effects of 3-Aminoisonicotinamide with a positive control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vivo anti-tumor effects of the investigational compound 3-Aminoisonicotinamide (3-AIN). Due to the limited availability of published in vivo efficacy data for 3-AIN, this document serves as a template, outlining a robust experimental design to compare its potential anti-cancer activity against a well-established standard-of-care positive control, Cisplatin. The protocols and data presentation formats detailed herein are based on established methodologies for preclinical anti-tumor drug evaluation.

Rationale for In Vivo Model and Positive Control Selection

To provide a clinically relevant context for evaluating a novel anti-tumor agent, the A549 non-small cell lung cancer (NSCLC) cell line-derived xenograft (CDX) model is proposed. The A549 model is widely used in lung cancer research and is well-characterized in its response to various chemotherapeutic agents.[1][2][3]

Cisplatin , a platinum-based chemotherapy drug, is a standard first-line treatment for NSCLC and will serve as the positive control in this validation study.[4][5] Its well-documented anti-tumor activity in the A549 xenograft model provides a reliable benchmark against which the efficacy of 3-AIN can be measured.[2][4][6]

Experimental Design and Workflow

A subcutaneous xenograft model will be established using A549 cells in immunocompromised mice. Once tumors reach a palpable size, the animals will be randomized into treatment groups. Tumor growth and animal well-being will be monitored throughout the study.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection & Analysis A A549 Cell Culture B Subcutaneous Injection in Immunocompromised Mice A->B C Tumor Growth Monitoring B->C D Tumor Volume Reaches ~100-150 mm³ C->D E Randomization of Mice into Treatment Groups D->E F Treatment Administration (Vehicle, 3-AIN, Cisplatin) E->F G Tumor Volume & Body Weight Measurement (2x/week) F->G H Endpoint Reached (e.g., 28 days or tumor >2000 mm³) G->H I Tumor Excision & Weight Measurement H->I J Data Analysis (TGI, Statistical Significance) I->J

Figure 1: Experimental workflow for in vivo validation.

Detailed Experimental Protocols

Cell Culture and Xenograft Establishment
  • Cell Line: Human A549 lung carcinoma cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Animal Model: Female athymic nude or SCID mice, 6-8 weeks old, will be used.[7]

  • Implantation: A suspension of 1 x 10⁷ A549 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel will be injected subcutaneously into the right flank of each mouse.[7]

  • Tumor Monitoring: Tumors will be allowed to grow until they reach an average volume of 100-150 mm³. Tumor volume will be calculated using the formula: Volume = (Length x Width²) / 2.[7]

Treatment Groups and Administration

Mice will be randomized into the following groups (n=8-10 mice per group):

  • Vehicle Control: The formulation vehicle for 3-AIN (e.g., saline or a solution of DMSO and/or Tween 80), administered via the same route as 3-AIN.

  • This compound (3-AIN): Administered at one or more dose levels (e.g., low, medium, high dose), determined by prior maximum tolerated dose (MTD) studies. The route of administration (e.g., intraperitoneal, oral) should be consistent with the compound's properties.

  • Positive Control (Cisplatin): Administered at a dose known to be effective in this model, for example, 3 mg/kg intraperitoneally, twice a week.[2]

Treatments will be administered for a predefined period, typically 3-4 weeks, or until tumors in the control group reach the predetermined endpoint size.

Efficacy and Toxicity Assessment
  • Tumor Volume: Measured with digital calipers twice weekly.[1]

  • Body Weight: Measured twice weekly as an indicator of systemic toxicity.[1]

  • Tumor Growth Inhibition (TGI): Calculated at the end of the study. A common metric is the percentage of T/C (Treatment/Control), where a value ≤ 42% is often considered significant antitumor activity.[7]

  • Final Tumor Weight: At the study endpoint, mice will be euthanized, and tumors will be excised and weighed.[2]

Comparative Data Summary

The following table presents a hypothetical data set to illustrate how the anti-tumor efficacy of 3-AIN would be compared to the vehicle and positive control groups.

Treatment Group Dose and Schedule Mean Final Tumor Volume (mm³ ± SEM) Mean Final Tumor Weight (g ± SEM) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control N/A1850 ± 2101.9 ± 0.250+2.5
3-AIN (Low Dose) e.g., 10 mg/kg, daily, IP1480 ± 1801.5 ± 0.2020+1.8
3-AIN (High Dose) e.g., 30 mg/kg, daily, IP925 ± 1500.95 ± 0.1850-3.0
Cisplatin 3 mg/kg, 2x/week, IP740 ± 1300.78 ± 0.1560-8.5

Data are hypothetical and for illustrative purposes only.

Putative Mechanism of Action: Signaling Pathway

This compound is an analog of nicotinamide. Compounds with this structure are known to interfere with NAD+ biosynthesis, often by inhibiting the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[8][9] Cancer cells have a high demand for NAD+ to fuel their rapid proliferation and DNA repair mechanisms, making NAMPT a promising therapeutic target.[10][11] The diagram below illustrates the putative mechanism of action for 3-AIN as a NAMPT inhibitor.

G cluster_pathway NAD+ Salvage Pathway in Cancer Cells cluster_downstream Downstream Effects of NAD+ Depletion NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Rate-limiting step NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NAD NAD+ NMN->NAD via NMNAT ATP Reduced ATP Production NAD->ATP PARP Impaired PARP Activity (DNA Repair) NAD->PARP SIRT Altered Sirtuin Activity (Metabolism, Cell Cycle) NAD->SIRT Apoptosis Increased Apoptosis ATP->Apoptosis PARP->Apoptosis SIRT->Apoptosis AIN This compound (3-AIN) AIN->NAMPT Inhibition

Figure 2: Putative signaling pathway of 3-AIN.

Conclusion

This guide outlines a standardized methodology for the in vivo validation of this compound's anti-tumor effects. By employing a well-established NSCLC xenograft model and using Cisplatin as a positive control, researchers can generate robust, comparative data. The successful demonstration of significant tumor growth inhibition with an acceptable toxicity profile, benchmarked against a standard-of-care agent, would be a critical step in the preclinical development of this compound as a potential cancer therapeutic.

References

Cross-Validation of PARP Inhibition: A Comparison of Primary Enzymatic and Secondary Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms.[1][2][3] The validation of a compound's mechanism of action is a cornerstone of preclinical drug development, ensuring on-target activity and providing a rationale for clinical investigation. This guide provides a comparative overview of cross-validating the mechanism of a prototypic PARP inhibitor, Olaparib, using a primary enzymatic assay and a secondary cell-based assay.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in DNA single-strand break repair through the base excision repair pathway.[4][5] In cancers with mutations in genes responsible for homologous recombination, such as BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cancer cell death through a concept known as synthetic lethality.[1][3][6] Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have received FDA approval for the treatment of various cancers.[4][7]

The Imperative of Cross-Validation

Relying on a single assay to determine a compound's mechanism of action can be misleading. A primary enzymatic assay confirms direct interaction with the target protein but does not guarantee a corresponding effect in a complex cellular environment. Conversely, a cellular assay might show a desired phenotype, but the effect could be off-target. Therefore, cross-validation using a secondary, mechanistically distinct assay is critical to confidently attribute the observed cellular effects to the intended molecular target.

This guide will compare a direct, in vitro PARP enzymatic assay with a cell-based PARP trapping assay as a secondary validation method for the well-characterized PARP inhibitor, Olaparib.

Primary Assay: In Vitro PARP1 Enzymatic Assay

A primary enzymatic assay directly measures the catalytic activity of the PARP1 enzyme and its inhibition by a test compound. A common format is a chemiluminescent or colorimetric assay that quantifies the amount of poly(ADP-ribose) (PAR) generated.

Experimental Protocol: Chemiluminescent PARP1 Assay
  • Immobilization of Histones : Histones, the protein substrate for PARP1, are pre-coated onto a 96-well plate.

  • Reaction Initiation : Recombinant human PARP1 enzyme is added to the wells along with a reaction buffer containing nicotinamide adenine dinucleotide (NAD+), the substrate for PAR synthesis, and the test compound (e.g., Olaparib) at various concentrations. The plate is incubated to allow the PARP1-catalyzed PARylation of histones.

  • Detection : Following incubation and washing steps to remove unbound reagents, a primary antibody that specifically recognizes PAR is added.

  • Signal Generation : A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then added, followed by a chemiluminescent HRP substrate.

  • Data Acquisition : The chemiluminescent signal, which is directly proportional to the amount of PAR generated and thus PARP1 activity, is read using a luminometer.

  • Data Analysis : The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Secondary Assay: Cell-Based PARP Trapping Assay

A key mechanism of action for many potent PARP inhibitors is their ability to "trap" PARP enzymes on DNA.[4] This trapping of the PARP-DNA complex is a more direct cause of cytotoxicity than the mere inhibition of PAR synthesis.[4] A fluorescence polarization (FP)-based assay can be used to quantify this trapping effect.

Experimental Protocol: Fluorescence Polarization PARP Trapping Assay
  • Cell Culture and Treatment : Cancer cells (e.g., with known BRCA mutations) are cultured in a suitable medium. The cells are then treated with the PARP inhibitor (e.g., Olaparib) at various concentrations for a defined period.

  • Cell Lysis and DNA Preparation : Cells are harvested and lysed. The genomic DNA is then sheared to a specified size range.

  • Fluorescent Labeling : The DNA is labeled with a fluorescent probe.

  • Incubation with PARP : The fluorescently labeled DNA is incubated with recombinant PARP1 enzyme in the presence of the test compound.

  • Fluorescence Polarization Measurement : The fluorescence polarization of the solution is measured. When the small, fluorescently labeled DNA is unbound, it tumbles rapidly in solution, resulting in low polarization. When PARP1 binds to the DNA, the larger complex tumbles more slowly, leading to an increase in fluorescence polarization. A potent PARP inhibitor will "trap" PARP1 on the DNA, further increasing the polarization signal in a dose-dependent manner.[8]

  • Data Analysis : The EC50 value, the concentration of the inhibitor required to achieve 50% of the maximal trapping effect, is determined from the dose-response curve.

Data Presentation and Comparison

The quantitative data from both assays should be summarized to allow for a direct comparison of the inhibitor's potency in inhibiting the enzymatic activity versus its ability to trap PARP on DNA in a cellular context.

Inhibitor Primary Assay: PARP1 Enzymatic Inhibition (IC50, nM) Secondary Assay: PARP Trapping (EC50, nM)
Olaparib51.5
Rucaparib1.40.9
Veliparib4.8>1000

Note: The data presented in this table is representative and compiled from various sources for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

The comparison reveals that while Olaparib and Rucaparib are potent inhibitors in both assays, Veliparib, although a reasonable inhibitor of PARP catalytic activity, is a very poor PARP trapping agent. This distinction is crucial as PARP trapping potency has been shown to correlate better with cytotoxic effects in certain cancer cell lines.

Visualizing the Concepts

To further clarify the processes described, the following diagrams illustrate the PARP signaling pathway, the experimental workflow for cross-validation, and the logical relationship of the validation process.

PARP_Signaling_Pathway cluster_inhibition Mechanism of Inhibition DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Trapping PARP Trapping PARP1->Trapping is trapped on DNA NAD NAD+ NAD->PARP1 substrate Repair_Factors DNA Repair Factors (e.g., XRCC1) PAR->Repair_Factors recruits BER Base Excision Repair Repair_Factors->BER Olaparib Olaparib Olaparib->PARP1 inhibits & traps

Caption: PARP1 signaling pathway in response to DNA damage and the dual mechanism of Olaparib.

Experimental_Workflow cluster_primary Primary Assay cluster_secondary Secondary Assay Primary_Assay PARP1 Enzymatic Assay (In Vitro) IC50 Determine IC50 Primary_Assay->IC50 Cross_Validation Cross-Validation IC50->Cross_Validation Secondary_Assay PARP Trapping Assay (Cell-Based) EC50 Determine EC50 Secondary_Assay->EC50 EC50->Cross_Validation Compound Test Compound (Olaparib) Compound->Primary_Assay Compound->Secondary_Assay Logical_Relationship Hypothesis Hypothesis: Compound X is a PARP inhibitor. Primary_Evidence Primary Evidence: Inhibition of PARP1 enzymatic activity in vitro. Hypothesis->Primary_Evidence is tested by Secondary_Evidence Secondary Evidence: Induction of PARP trapping on DNA in cells. Hypothesis->Secondary_Evidence is cross-validated by Conclusion Conclusion: Compound X is a validated PARP inhibitor with a specific cellular mechanism. Primary_Evidence->Conclusion supports Secondary_Evidence->Conclusion strengthens

References

A Comparative Analysis of the Metabolic Effects of 3-Aminoisonicotinamide and Other NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the intricate landscape of cellular metabolism, the availability of nicotinamide adenine dinucleotide (NAD+) is a critical determinant of cell fate. Its synthesis and consumption are tightly regulated, making the enzymes involved in these processes attractive targets for therapeutic intervention, particularly in oncology. This guide provides a detailed comparison of the metabolic effects of 3-Aminoisonicotinamide, a poly(ADP-ribose) polymerase (PARP) inhibitor, and a class of compounds that target a key enzyme in the NAD+ salvage pathway, nicotinamide phosphoribosyltransferase (NAMPT) inhibitors.

While both classes of inhibitors ultimately impact NAD+ metabolism, they do so through distinct mechanisms, leading to different, yet sometimes overlapping, metabolic consequences. This guide will delve into these differences, presenting quantitative data, detailed experimental protocols, and visual representations of the affected pathways to aid researchers in understanding and exploiting these metabolic vulnerabilities.

Distinct Mechanisms Converging on NAD+ Metabolism

NAMPT is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide back into NAD+. NAMPT inhibitors, such as FK866 , GMX1778 (CHS-828) , and KPT-9274 , directly block this enzyme, leading to a depletion of the cellular NAD+ pool.

In contrast, this compound is primarily recognized as a PARP inhibitor. PARPs are a family of enzymes involved in various cellular processes, including DNA repair. Upon activation by DNA damage, PARPs utilize NAD+ as a substrate to synthesize poly(ADP-ribose) chains, leading to significant NAD+ consumption. By inhibiting PARP, this compound indirectly affects NAD+ levels by preventing this consumption, particularly in the context of DNA damage.

The interplay between these two pathways is crucial. High PARP activity can deplete NAD+ to levels that are cytotoxic, a process that relies on a continuous supply of NAD+ from the NAMPT-mediated salvage pathway. This creates a synthetic lethal relationship between PARP and NAMPT, where the inhibition of both can be more effective than either alone in certain cancer contexts.[1][2]

Comparative Metabolic Effects: A Quantitative Overview

The differential mechanisms of action of this compound and NAMPT inhibitors translate to distinct quantitative effects on cellular metabolites. The following table summarizes the key metabolic changes observed upon treatment with these inhibitors.

Metabolic ParameterThis compound (PARP Inhibition)NAMPT Inhibitors (e.g., FK866, GMX1778)
NAD+ Levels Generally maintained or slightly increased in the absence of significant DNA damage. Prevents depletion upon DNA damage.Significant, dose-dependent depletion.
ATP Levels Variable. Can be depleted in the context of extensive DNA damage due to energy-intensive repair processes.Significant, time- and dose-dependent depletion following NAD+ loss.[3]
Glycolysis Inhibition of hexokinase by PARP activation can suppress glycolysis. PARP inhibition may reverse this.[4]Attenuation of glycolysis at the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step due to NAD+ cofactor depletion.[5][6]
TCA Cycle Reduced flux may occur as a downstream consequence of altered NAD+/NADH ratio and ATP levels.Decreased carbon flux due to reduced availability of NAD+ for dehydrogenase reactions.[2]
Pentose Phosphate Pathway May be activated to produce NADPH for antioxidant defense in response to DNA damage-induced oxidative stress.Altered activity, with a potential increase in the non-oxidative branch.[5]
Amino Acid Metabolism Alterations in amino acid pools, particularly those linked to the TCA cycle and anaplerosis.Significant changes in various amino acid metabolic pathways.[4]
Lipid Metabolism Potential alterations in fatty acid oxidation and synthesis due to changes in NAD+/NADH and ATP levels.Dose-dependent impact on carnitine and phosphatidylcholine metabolism.[4]

Signaling Pathways and Experimental Workflows

To visually represent the complex interplay of these inhibitors with cellular metabolism, the following diagrams have been generated using the Graphviz (DOT language).

cluster_0 NAMPT Inhibition cluster_1 PARP Inhibition cluster_2 Metabolic Consequences NAMPT NAMPT NMN NMN NAMPT->NMN NAM Nicotinamide NAM->NAMPT NAD NAD+ NMN->NAD NAD_PARP NAD+ Glycolysis Glycolysis NAD->Glycolysis Cofactor TCA_Cycle TCA Cycle NAD->TCA_Cycle Cofactor NAMPT_Inhibitors NAMPT Inhibitors (e.g., FK866, GMX1778) NAMPT_Inhibitors->NAMPT Inhibits PARP PARP PAR PAR PARP->PAR DNA_Damage DNA Damage DNA_Damage->PARP Activates PARP_Inhibitors This compound (PARP Inhibitor) PARP_Inhibitors->PARP Inhibits NAD_PARP->PARP Substrate ATP ATP Glycolysis->ATP TCA_Cycle->ATP PPP Pentose Phosphate Pathway cluster_0 Cell Culture & Treatment cluster_1 Metabolite Extraction cluster_2 Metabolomic Analysis Start Seed Cells Incubate Incubate (24-72h) Start->Incubate Treat Treat with Inhibitor (this compound or NAMPTi) Incubate->Treat Control Vehicle Control Incubate->Control Harvest Harvest Cells Treat->Harvest Control->Harvest Quench Quench Metabolism (e.g., Cold Methanol) Harvest->Quench Extract Extract Metabolites Quench->Extract LCMS LC-MS/MS or GC-MS Analysis Extract->LCMS Data_Analysis Data Processing & Statistical Analysis LCMS->Data_Analysis Pathway_Analysis Pathway Analysis Data_Analysis->Pathway_Analysis

References

Statistical validation of 3-Aminoisonicotinamide's synergistic effects with cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synergistic effects of nicotinamide-related PARP inhibitors with the chemotherapeutic agent cisplatin reveals a promising strategy for enhancing anti-cancer efficacy. While direct and extensive statistical validation for 3-Aminoisonicotinamide (3-AIN) in combination with cisplatin is not robustly documented in publicly available research, a wealth of data on its structural isomers, 3-Aminobenzamide (3-AB) and 6-Aminonicotinamide (6-AN), provides a strong basis for comparison and highlights the potential of this therapeutic approach.

Cisplatin is a cornerstone of chemotherapy, exerting its cytotoxic effects by inducing DNA cross-links, which ultimately trigger apoptosis in rapidly dividing cancer cells.[1] However, its efficacy can be limited by intrinsic or acquired resistance and significant side effects.[2][3] A key mechanism of resistance involves the cellular DNA damage response (DDR), where Poly (ADP-ribose) polymerase (PARP) enzymes play a crucial role in repairing single-strand DNA breaks. By inhibiting PARP, compounds like 3-AIN, 3-AB, and 6-AN can prevent the repair of these breaks, leading to the accumulation of double-strand breaks during DNA replication. This concept, known as synthetic lethality, dramatically enhances the cytotoxic impact of DNA-damaging agents like cisplatin.[4]

This guide provides a comparative overview of the experimental data supporting the synergistic interaction between cisplatin and nicotinamide-related PARP inhibitors, focusing on the well-documented examples of 3-Aminobenzamide and 6-Aminonicotinamide as potent analogs for understanding the potential of this compound.

Quantitative Analysis of Synergistic Effects

The synergy between a PARP inhibitor and cisplatin is typically quantified by measuring the reduction in cell viability or tumor growth in response to the combination treatment compared to the individual agents. Key metrics include the half-maximal inhibitory concentration (IC50) and the Combination Index (CI), where a CI value less than 1 indicates synergy.

Table 1: Comparative Efficacy of Nicotinamide-Related PARP Inhibitors with Cisplatin

Cell LinePARP InhibitorCisplatin IC50 (alone)PARP Inhibitor IC50 (alone)Combination EffectFold-Decrease in Cisplatin DoseReference
K562 Leukemia6-AminonicotinamideNot SpecifiedNot SpecifiedIncreased sensitivity to cisplatin6-fold[5]
A549 Lung Cancer6-AminonicotinamideNot SpecifiedNot SpecifiedIncreased sensitivity to cisplatin11-fold[5]
T98G Glioblastoma6-AminonicotinamideNot SpecifiedNot SpecifiedIncreased sensitivity to cisplatin17-fold[5]
Ehrlich Ascites Carcinoma (in vivo)3-AminobenzamideNot ApplicableNot ApplicableIncreased mean survival time from 21.2-37.0 days (DDP alone) to 47.0-54.6 days (DDP + 3-AB)Not Applicable[6]
Sarcoma 180 (in vivo)3-AminobenzamideNot ApplicableNot ApplicableIncreased inhibition rates from 12.4%-20.8% (DDP alone) to 29.8%-46.4% (DDP + 3-AB)Not Applicable[6]

Experimental Protocols

The validation of synergistic effects relies on a series of well-defined experimental procedures. Below are representative methodologies employed in the cited studies.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of individual and combined drug treatments on cancer cell proliferation and survival.

Methodology (MTT Assay):

  • Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of cisplatin, the PARP inhibitor (e.g., 3-AB or 6-AN), or a combination of both.

  • Following a specified incubation period (e.g., 48 or 72 hours), the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • After incubation to allow for the formation of formazan crystals by metabolically active cells, a solubilizing agent (e.g., DMSO) is added.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from the dose-response curves.

Colony Formation Assay

Objective: To assess the long-term ability of single cells to proliferate and form colonies after drug treatment.

Methodology:

  • Cells are seeded at a low density in 6-well plates and treated with the drugs for a defined period.

  • The drug-containing medium is then replaced with fresh medium, and the cells are allowed to grow for 10-14 days until visible colonies are formed.

  • Colonies are fixed with methanol and stained with crystal violet.

  • The number of colonies containing at least 50 cells is counted.

  • The surviving fraction is calculated by normalizing the number of colonies in the treated groups to that in the control group.

In Vivo Tumor Growth Studies

Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.

Methodology (Xenograft Model):

  • Human cancer cells are injected subcutaneously into immunocompromised mice.

  • Once tumors reach a palpable size, the mice are randomized into different treatment groups: vehicle control, cisplatin alone, PARP inhibitor alone, and the combination of cisplatin and the PARP inhibitor.

  • Drugs are administered according to a predefined schedule and dosage.

  • Tumor volume is measured regularly using calipers.

  • At the end of the study, mice are euthanized, and the tumors are excised and weighed.

Signaling Pathways and Mechanisms of Synergy

The synergistic interaction between PARP inhibitors and cisplatin is rooted in the amplification of DNA damage and the induction of apoptosis.

Synergy_Pathway cluster_0 Cisplatin Action cluster_1 PARP Inhibition cluster_2 Cellular Consequences Cisplatin Cisplatin DNA_Damage DNA Single-Strand Breaks (SSBs) & Intrastrand Cross-links Cisplatin->DNA_Damage Induces PARP PARP Enzyme DNA_Damage->PARP Activates DSB_Formation Replication Fork Collapse & Double-Strand Breaks (DSBs) DNA_Damage->DSB_Formation Leads to PARP_Inhibitor This compound (or analogs like 3-AB, 6-AN) PARP_Inhibitor->PARP Inhibits SSB_Repair SSB Repair PARP_Inhibitor->SSB_Repair Blocks PARP->SSB_Repair Mediates PARP->SSB_Repair Apoptosis Apoptosis DSB_Formation->Apoptosis Induces Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Validation A Determine IC50 values for Cisplatin and PARP Inhibitor (e.g., MTT Assay) B Combination Studies (Fixed Ratio or Checkerboard) A->B E Establish Tumor Xenograft Model in Mice C Calculate Combination Index (CI) to determine Synergy (CI < 1) B->C F Treat with Single Agents and Combination D Mechanistic Studies (Apoptosis, DNA Damage Assays) C->D G Monitor Tumor Growth and Survival D->E H Statistical Analysis of Tumor Inhibition E->F F->G G->H

References

Safety Operating Guide

Proper Disposal of 3-Aminoisonicotinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Aminoisonicotinamide, a chemical compound utilized in various research and development applications, is critical for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks to personnel and prevents the release of potentially harmful substances into the ecosystem. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste.

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound to be fully aware of its specific hazards. While a specific SDS was not retrieved, related compounds are known to be toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE)

SpecificationDetails
Gloves Protective gloves
Eye Protection Goggles (European standard - EN 166)
Body Protection Long-sleeved clothing
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if dust is generated.

Step-by-Step Disposal Procedure

The disposal of this compound and any contaminated materials must be managed as hazardous waste.[2] It is mandatory to follow all local, regional, and national regulations concerning hazardous waste disposal.

  • Waste Collection : All waste containing this compound, including residual product and contaminated materials such as filter paper or absorbent pads, must be collected in a designated and clearly labeled hazardous waste container.[2] The container must be compatible with the chemical, kept securely closed, and stored in a well-ventilated, designated Satellite Accumulation Area (SAA).[3][4]

  • Spill Management : In the event of a spill, prevent the formation of dust.[2] Carefully sweep or vacuum the solid material into a suitable, closed container for disposal.[2] Do not use water to clean up spills unless specifically advised, as this can spread contamination.

  • Container Management : Once a container of this compound is empty, it should be managed as hazardous waste unless triple-rinsed with a suitable solvent.[5] The rinsate from the triple-rinsing process must be collected as hazardous waste.[6][7] After proper rinsing, deface or remove all labels from the container before disposing of it as regular trash.[5]

  • Storage of Waste : Hazardous waste must be stored in a designated SAA, which should be inspected weekly for any signs of leakage.[3][4] Ensure that incompatible wastes are segregated to prevent dangerous reactions.[3] For instance, acids should be stored separately from bases and cyanides.[3]

  • Final Disposal : Do not dispose of this compound down the drain or by evaporation.[5][8] All hazardous waste must be disposed of through your institution's designated hazardous waste collection program, often managed by the Office of Clinical and Research Safety (OCRS) or Environmental Health and Safety (EHRS).[4][5] Contact the appropriate department to schedule a pickup for your properly labeled and sealed hazardous waste containers.[4]

Experimental Workflow for Disposal

cluster_preparation Preparation cluster_collection Waste Collection & Handling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe collect_waste Collect Solid Waste in Labeled Hazardous Waste Container ppe->collect_waste store_waste Store Sealed Container in Designated Satellite Accumulation Area (SAA) collect_waste->store_waste handle_spills Manage Spills: Sweep Solid Material into Disposal Container handle_spills->collect_waste rinse_containers Triple-Rinse Empty Containers & Collect Rinsate rinse_containers->collect_waste segregate_waste Segregate from Incompatible Chemicals store_waste->segregate_waste contact_ehrs Contact Environmental Health & Safety (EH&S) for Pickup segregate_waste->contact_ehrs end_disposal EH&S Collects Waste for Approved Disposal contact_ehrs->end_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 3-Aminoisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Aminoisonicotinamide

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, including detailed operational and disposal plans.

Chemical Profile and Hazards

This compound is a solid, light yellow chemical.[1] It is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] It is crucial to handle this compound with appropriate personal protective equipment and to be aware of the necessary safety protocols to mitigate any potential risks.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the required PPE:

Protection Type Specific Equipment Purpose
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.[3]To prevent eye contact which can cause serious irritation.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC) and a lab coat or long-sleeved clothing. For larger quantities, chemical-resistant coveralls are recommended.[3][4]To prevent skin contact which can cause irritation.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 136 approved respirator or a dust mask (type N95 or equivalent) for solid form.[3]To prevent inhalation, which may cause respiratory tract irritation.[2] Required if exposure limits are exceeded, irritation is experienced, or for large-scale use and emergency situations.[3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational plan ensures the safe handling of this compound from receipt to disposal.

1. Preparation:

  • Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[3]

  • Ensure the work area, preferably a chemical fume hood, is clean, uncluttered, and well-ventilated.[3]

  • Verify that an eyewash station and safety shower are readily accessible.[3]

  • Assemble all necessary equipment and reagents.

  • Put on all required personal protective equipment as detailed in the table above.[3]

2. Weighing and Transfer:

  • Handle the solid form of this compound in a manner that avoids dust formation.[1]

  • If weighing the compound, do so within a fume hood or a ventilated balance enclosure.[3]

  • Use a spatula or other appropriate tools for transferring the solid.[3]

  • Keep the container tightly closed when not in use.[2][5]

3. Dissolving:

  • When dissolving, add the solid this compound to the solvent slowly to prevent splashing.[3]

  • If heating is necessary, use a controlled method such as a heating mantle with a stirrer, and perform this action within a fume hood.[3]

4. Post-Handling:

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2]

  • Clean the work area and any contaminated equipment.

  • Remove and properly store or dispose of PPE.

  • Contaminated clothing should be washed before reuse.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[2]

  • Disposal of Unused Product: Dispose of the contents and container at an approved waste disposal plant.[1][2][5] Observe all federal, state, and local regulations.[2]

  • Disposal of Packaging: Do not reuse empty containers. Dispose of them as unused product.[2]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Spill Response

  • Evacuate: Evacuate non-essential personnel from the spill area.[3]

  • Ventilate: Ensure adequate ventilation.[2]

  • Contain: Prevent further leakage or spillage if it is safe to do so.[2]

  • Clean-up: Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation.[3] Absorb with inert material and place it into a suitable, closed container for disposal.[1][2]

  • Decontaminate: Clean the affected area thoroughly.

First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[1]

Fire Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[2]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides.[2][5]

  • Protective Equipment: In case of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound prep 1. Preparation - Read SDS - Prepare work area - Wear PPE handling 2. Handling - Weigh in fume hood - Avoid dust - Dissolve carefully prep->handling post_handling 3. Post-Handling - Wash hands - Clean area - Manage PPE handling->post_handling emergency Emergency Procedures - Spill Response - First Aid handling->emergency disposal 4. Disposal - Classify waste - Use approved plant - Dispose of container post_handling->disposal spill Spill - Evacuate & Ventilate - Contain & Clean emergency->spill first_aid First Aid - Inhalation - Skin/Eye Contact - Ingestion emergency->first_aid

Caption: Procedural workflow for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.